1,2-Difluoro-4-(methylsulfonyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBJGJXMKCOHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382259 | |
| Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424792-57-4 | |
| Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Difluoro-4-(methylsulfonyl)benzene (CAS 424792-57-4): A Key Building Block for Modern Drug Discovery
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on 1,2-Difluoro-4-(methylsulfonyl)benzene. As a pivotal building block, its strategic importance lies in the synergistic interplay between its difluorinated aromatic ring and the strongly electron-withdrawing methylsulfonyl group. This guide moves beyond simple data recitation to explain the underlying chemical principles and practical applications that make this molecule a valuable tool in the synthesis of complex molecular entities.
Section 1: Core Physicochemical & Structural Properties
This compound is a crystalline solid at ambient temperature.[1] Its key identifiers and physical properties are summarized below. The strategic placement of two adjacent fluorine atoms and a potent sulfonyl group creates a unique electronic and steric profile, which is fundamental to its reactivity and utility.
| Property | Value | Source(s) |
| CAS Number | 424792-57-4 | [1][2][3] |
| Molecular Formula | C₇H₆F₂O₂S | [1][4] |
| Molecular Weight | 192.18 g/mol | [1] |
| Melting Point | 71°C | [1] |
| Boiling Point | 302.4°C | [1] |
| Appearance | White Solid | [5] |
| SMILES | CS(=O)(=O)c1ccc(F)c(F)c1 | |
| InChI Key | WMBJGJXMKCOHGG-UHFFFAOYSA-N |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts-type reaction, a cornerstone of aromatic chemistry. This specific route leverages the reactivity of 1,2-difluorobenzene under strongly acidic conditions.
Recommended Synthetic Pathway: Friedel-Crafts Sulfonylation
A patented and scalable method involves the reaction of 1,2-difluorobenzene with methanesulfonic anhydride, catalyzed by trifluoromethanesulfonic acid.[5] The catalyst is crucial as it protonates the anhydride, generating a highly electrophilic species that can overcome the deactivation of the aromatic ring by the fluorine atoms to achieve sulfonation.
Caption: Synthetic workflow for this compound.
Alternative Pathway: Oxidation of a Thioether Precursor
An alternative conceptual pathway involves the synthesis of the corresponding thioether, 1,2-difluoro-4-(methylthio)benzene, followed by oxidation. This two-step approach offers strategic flexibility. The oxidation of sulfides to sulfones is a robust and well-documented transformation in organic synthesis, often employing oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[6][7] The choice of oxidant allows for controlled conversion, first to the sulfoxide and then to the desired sulfone, providing access to multiple valuable intermediates from a single precursor.
Section 3: Core Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound is realized in its application as a versatile scaffold. The molecule is engineered for selective reactivity, primarily through Nucleophilic Aromatic Substitution (SNAr).
The Principle of SNAr Activation
The methylsulfonyl group (a sulfone) is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its presence, combined with the inductive effect of the fluorine atoms, renders the aromatic ring highly electron-deficient (electrophilic). This electronic state is a prerequisite for SNAr reactions.[8][9]
The sulfonyl group strongly activates the para and ortho positions for nucleophilic attack. In this molecule, the fluorine atom at the C4 position (para to the sulfone) is exceptionally activated and serves as an excellent leaving group for substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols).[5][10]
Caption: Structure-Functionality relationship for SNAr reactivity.
Strategic Advantages of Fluorine in APIs
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance drug-like properties.[1][11] The fluorine atom that typically remains on the ring after SNAr at the C4 position imparts several benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolism (e.g., cytochrome P450 oxidation), thereby increasing the drug's half-life.
-
Enhanced Permeability: Fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.
-
pKa Modulation: The electronegativity of fluorine can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and potentially improving cell penetration or target binding.
-
Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule through steric or electronic interactions, locking it into a more bioactive shape.
Section 4: Experimental Protocols
The following protocols are representative of the synthesis and application of this compound.
Protocol: Synthesis via Friedel-Crafts Reaction[5]
CAUTION: This reaction involves strong acids and high temperatures. It must be conducted in an efficient fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.
-
Charge Reactants: To the reactor, add 1,2-difluorobenzene (1.0 eq) and methanesulfonic anhydride (1.5 eq).
-
Catalyst Addition: Slowly and carefully add trifluoromethanesulfonic acid (0.1 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 120°C and maintain for approximately 6 hours, monitoring progress by HPLC or TLC.
-
Work-up: Cool the mixture to ~70°C. In a separate vessel, prepare a volume of water and heat to 50°C. Carefully and slowly quench the reaction mixture by adding it to the warm water. Caution: This is an exothermic process.
-
Extraction: Cool the quenched mixture to 35°C and extract the product with a suitable organic solvent, such as dichloromethane.
-
Purification: Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a solvent system like hexane to yield the final product as a white solid.
Protocol: Representative Nucleophilic Aromatic Substitution (SNAr)[5]
This protocol describes the reaction with hydrazine hydrate, demonstrating the compound's utility as a building block.
-
Reactor Setup: In a flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of hydrazine hydrate (1.1 eq) in a suitable solvent such as industrial methylated spirit (IMS) or ethanol.
-
Reaction Initiation: Heat the hydrazine solution to reflux.
-
Substrate Addition: Carefully add this compound (1.0 eq) portion-wise to the refluxing solution over a period of 1-3 hours.
-
Reaction Completion: Maintain the reflux overnight to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture to 0°C to allow the product, [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine, to crystallize.
-
Purification: Collect the resulting solid by filtration, wash with cold solvent (e.g., IMS), and dry to yield the purified product.
Section 5: Safety, Handling, and Storage
Proper handling is essential when working with this chemical. The following information is derived from available Safety Data Sheets (SDS).[2]
| Hazard Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in accordance with good industrial hygiene and safety practices. |
| Inhalation | Avoid breathing dust. Use only in a well-ventilated area or in an efficient fume hood. If inhaled, move to fresh air. |
| Skin Contact | Avoid contact with skin. In case of contact, wash off immediately with soap and plenty of water. |
| Eye Contact | Avoid contact with eyes. In case of contact, rinse thoroughly with plenty of water for at least 15 minutes. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.[1][2] |
This is a summary and does not replace a full, detailed SDS, which should be consulted before use.
Section 6: Conclusion
This compound is more than a mere chemical intermediate; it is a rationally designed building block for modern synthetic chemistry. The powerful activating nature of the sulfonyl group, paired with the unique properties imparted by the difluorinated ring, provides a reliable and versatile platform for constructing complex molecules. Its primary utility in SNAr reactions allows for the straightforward introduction of diverse functionalities, making it an invaluable asset for professionals in drug discovery and materials science seeking to optimize metabolic stability, permeability, and biological activity.
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PubMed. (n.d.). New antifungal 1,2,4-triazoles with difluoro(substituted sulfonyl)methyl moiety. Retrieved from [Link]
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Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
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PubChem. (n.d.). 1-(2,2-Difluoroethoxy)-4-(methylthio)benzene. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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1,2-Difluoro-4-(methylsulfonyl)benzene physical properties
An In-Depth Technical Guide to the Physical Properties of 1,2-Difluoro-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic sulfone that has garnered significant interest as a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the synergistic effects of two electron-withdrawing fluorine atoms and a strongly deactivating methylsulfonyl group, make it a valuable intermediate in the synthesis of complex molecular architectures.
In the realm of drug development, the incorporation of fluorine atoms into a molecule is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate pharmacokinetic profiles. The methylsulfonyl moiety often serves as a crucial directing or activating group in nucleophilic aromatic substitution (SNAr) reactions, enabling the regioselective introduction of various functional groups.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights and methodologies for its characterization.
Molecular Identity and Structure
The structural integrity and identity of a compound are the foundation of its chemical behavior. This compound is identified by the CAS Number 424792-57-4.[2]
Caption: General workflow for the synthesis of this compound.
A reported synthesis involves heating a mixture of 1,2-difluorobenzene and methanesulfonic anhydride with a catalytic amount of trifluoromethanesulfonic acid. [2]The reaction is then carefully quenched with water, and the product is extracted with an organic solvent like dichloromethane. Purification is achieved by precipitation and washing with a nonpolar solvent such as hexane, yielding the final product as a white solid. [2]
Experimental Protocols
Protocol 1: Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely crush a small amount of the solid product. Tap the open end of a glass capillary tube into the powder to collect a small sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.
-
Measurement: Place the capillary tube into a calibrated melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point (71 °C).
-
Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. For a pure sample, this range should be narrow (≤ 1 °C). [3][4]
Protocol 2: Micro-Boiling Point Determination
Given the high boiling point, a micro-scale method is recommended to minimize sample quantity and thermal exposure.
-
Setup: Attach a small test tube containing ~0.5 mL of the liquid sample (if melted) to a thermometer. Place a small, inverted, sealed-end capillary tube into the liquid.
-
Heating: Place the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the apparatus gently.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and vigorous. Alternatively, note the temperature at which the bubble stream is steady, then turn off the heat. The temperature at which the liquid is drawn back into the capillary upon cooling is the boiling point. [5][6]
Protocol 3: Qualitative Solubility Determination
-
Preparation: To a series of small test tubes, add ~20 mg of this compound.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature.
-
Observation: Agitate each tube for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent. [7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from analogous compounds like 4-Cyclopropanesulfonyl-1,2-difluoro-benzene suggests the following precautions: [8]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [8]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [8][9]* Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [8]* Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place away from incompatible materials. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [3]
Conclusion
This compound is a well-defined crystalline solid with physical properties that make it a versatile intermediate in organic synthesis. Its defined melting point serves as a reliable indicator of purity, while its high boiling point and predicted solubility profile guide its purification and reaction conditions. A clear understanding of its physical and spectroscopic properties, as outlined in this guide, is paramount for its effective application in research and development, particularly in the synthesis of novel pharmaceuticals and advanced materials.
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An In-depth Technical Guide to 1,2-Difluoro-4-(methylsulfonyl)benzene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-difluoro-4-(methylsulfonyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will delve into its chemical and physical properties, explore a detailed synthetic protocol, and analyze its reactivity with a focus on electrophilic aromatic substitution. This document is intended to serve as a valuable resource for scientists engaged in organic synthesis and medicinal chemistry.
Core Properties of this compound
This compound is a solid organic compound with the molecular formula C₇H₆F₂O₂S.[1] Its structure features a benzene ring substituted with two adjacent fluorine atoms, and a methylsulfonyl group (-SO₂CH₃) para to one of the fluorine atoms. This unique combination of functional groups imparts specific properties that are highly valuable in the design of bioactive molecules. The fluorine atoms can enhance metabolic stability and membrane permeability in drug candidates, while the methylsulfonyl group acts as a directing or activating moiety in further chemical transformations.[1]
Physical and Chemical Data Summary
| Property | Value | Source(s) |
| Melting Point | 71°C | [1][2] |
| Molecular Formula | C₇H₆F₂O₂S | [1][2] |
| Molecular Weight | 192.18 g/mol | [1] |
| CAS Number | 424792-57-4 | [2] |
| Appearance | Solid | |
| Storage | Room temperature, dry conditions | [1] |
Synthesis of this compound
A common method for the synthesis of this compound involves a Friedel-Crafts reaction. The following protocol is adapted from patent literature and provides a robust method for its preparation.
Experimental Protocol: Friedel-Crafts Synthesis
This synthesis is a two-step process starting from 1,2-difluorobenzene.
Step 1: Formation of the Sulfonyl Chloride
Due to the challenges in directly isolating the sulfonyl chloride of 1,2-difluorobenzene, it is often generated in situ and used directly in the subsequent Friedel-Crafts reaction.
Step 2: Friedel-Crafts Reaction
The in situ generated sulfonyl chloride is reacted with a suitable methylating agent in the presence of a Lewis acid catalyst to yield this compound.
A Note on Causality in Experimental Choices:
-
Choice of Starting Material: 1,2-difluorobenzene is a readily available starting material. The fluorine atoms are relatively unreactive under Friedel-Crafts conditions, allowing for selective functionalization at other positions on the ring.
-
In Situ Generation: The decision to generate the sulfonyl chloride in situ is a practical one. Isolating and purifying sulfonyl chlorides can be challenging due to their reactivity and potential for decomposition. An in situ approach improves efficiency and overall yield.
-
Catalyst Selection: A strong Lewis acid like aluminum chloride (AlCl₃) is typically used to activate the sulfonyl chloride for electrophilic attack on the aromatic ring.
Illustrative Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization and Spectroscopic Data
Predicted Mass Spectrometry Data
The following data is predicted by computational models and can be found on PubChem.[3][4]
| Adduct | m/z |
| [M+H]⁺ | 193.0129 |
| [M+Na]⁺ | 214.9949 |
| [M-H]⁻ | 190.9984 |
Note: This is predicted data and should be used as a guide. Experimental verification is recommended.
Reactivity and Directing Effects in Electrophilic Aromatic Substitution
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic effects of the fluorine and methylsulfonyl substituents.
-
Fluorine Atoms: Fluorine is an interesting case in EAS. It is highly electronegative and thus deactivating through the inductive effect (-I).[5][6] However, it can also donate electron density to the ring through resonance (+M effect) due to its lone pairs.[5][6] For fluorine, the inductive effect generally outweighs the resonance effect, making the ring less reactive than benzene. Despite being deactivating, halogens are ortho, para-directors because the resonance donation stabilizes the carbocation intermediate (sigma complex) when the electrophile adds to the ortho or para positions.[7][8]
-
Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It is a deactivating group and a meta-director.[7]
Overall Directing Effects:
In this compound, the directing effects of the substituents must be considered collectively. The strong meta-directing effect of the methylsulfonyl group and the ortho, para-directing, but deactivating, nature of the fluorine atoms will influence the position of incoming electrophiles. The positions ortho to the fluorine atoms and meta to the methylsulfonyl group will be the most likely sites of substitution.
Logical Relationship of Directing Effects
Caption: Influence of substituents on electrophilic aromatic substitution.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, detailed safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar aromatic sulfones and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
Applications in Drug Development and Materials Science
This compound is a valuable building block in several areas of chemical research and development:
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The difluorinated phenylsulfonyl motif is incorporated into various drug candidates to improve their pharmacokinetic properties.
-
Agrochemicals: Similar to its use in pharmaceuticals, this compound is used in the development of new pesticides and herbicides, where the fluorine atoms can enhance bioavailability and efficacy.[1]
-
Materials Science: The polarity and electronic properties of this compound make it a useful component in the design of liquid crystals and other functional organic materials.[1]
Conclusion
This compound is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its synthesis is achievable through established methods like the Friedel-Crafts reaction. A thorough understanding of its physical properties and the electronic effects of its substituents is essential for its effective use in the laboratory. As research in fluorinated organic compounds continues to expand, the importance of building blocks like this compound is likely to grow.
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An In-Depth Technical Guide to the Solubility Profile of 1,2-Difluoro-4-(methylsulfonyl)benzene
Abstract
1,2-Difluoro-4-(methylsulfonyl)benzene is a key intermediate in the synthesis of various pharmacologically active agents and functional materials. Its physicochemical properties, particularly solubility, are critical determinants of its utility in synthetic chemistry and its ultimate bioavailability in pharmaceutical formulations. This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of publicly available experimental solubility data, this document establishes a framework for understanding and determining its solubility through theoretical analysis, detailed experimental protocols, and in-silico predictive modeling.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound featuring two fluorine atoms and a methylsulfonyl group attached to a benzene ring. This unique combination of functional groups imparts desirable properties for applications in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and membrane permeability in drug candidates, while the methylsulfonyl group can act as a directing or activating moiety in organic synthesis.
A thorough understanding of the solubility of this compound is paramount for several reasons:
-
Reaction Optimization: In synthetic chemistry, the choice of solvent is dictated by the solubility of the reactants, which in turn affects reaction rates, yields, and purity.
-
Formulation Development: For pharmaceutical applications, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and subsequent absorption and bioavailability. More than 40% of new chemical entities are practically insoluble in water, posing a major challenge for formulation scientists[1].
-
Predictive Toxicology: Solubility data is essential for assessing the environmental fate and potential toxicity of a compound.
This guide will address the current knowledge gap regarding the solubility of this compound by providing a robust theoretical and practical framework for its assessment.
Theoretical Solubility Profile: A Molecular Structure-Based Analysis
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational understanding. Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents due to the hydrophobic nature of the benzene ring[2].
Key Structural Features Influencing Solubility:
-
Fluorine Substituents: The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties and intermolecular interactions. Fluorine is the most electronegative element, leading to a polarized C-F bond[3]. While fluorination can sometimes increase aqueous solubility, multiple fluorine substitutions often enhance lipophilicity, which would suggest lower solubility in polar solvents like water. The introduction of fluorine can also decrease the aromaticity of the benzene ring, which may subtly alter its interactions with solvents[4].
-
Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a polar, electron-withdrawing group. While it contains polar S=O bonds capable of hydrogen bonding with water, the presence of the methyl group can introduce some nonpolar character. In the case of the drug dronedarone, a methylsulfonamide group was added to reduce lipophilicity[5]. This suggests that the methylsulfonyl group in this compound is expected to increase its polarity compared to a simple difluorobenzene.
-
Overall Molecular Polarity: The combination of the ortho-difluoro pattern and the para-methylsulfonyl group results in a molecule with a significant dipole moment. This polarity would suggest some solubility in polar organic solvents. However, its solubility in water is likely to be limited due to the hydrophobic nature of the benzene ring.
Expected Solubility Trends:
-
Aqueous Solubility: Expected to be low. The hydrophobic character of the fluorinated benzene ring is likely to dominate over the polar contribution of the methylsulfonyl group.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Expected to have good solubility. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated, with the potential for hydrogen bonding between the solvent and the sulfonyl oxygens.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar organic solvents, as the molecule's significant polarity will hinder favorable interactions with nonpolar solvents.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method, which is considered the "gold standard"[6]. This method is detailed in the United States Pharmacopeia (USP) General Chapter <1236>[7][8].
Principle of the Shake-Flask Method
The shake-flask method establishes the thermodynamic equilibrium between the dissolved and undissolved states of a solute in a given solvent[9]. An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is measured.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol, acetone)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that the concentration does not significantly change over a longer time frame to confirm equilibrium[10].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, centrifuge the vials to further separate the solid phase.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Experimental workflow for shake-flask solubility determination.
In-Silico Solubility Prediction
In the absence of experimental data, computational models provide a valuable tool for estimating solubility. These methods range from thermodynamic models to data-driven machine learning approaches[11][12].
Thermodynamic Models
Thermodynamic models, such as the Apelblat equation, can be used to correlate solubility data at different temperatures[13]. The general form of the Apelblat equation is:
ln(x) = A + B/T + C ln(T)
where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are model parameters determined from experimental data. While this model is used for correlation, other thermodynamic models aim for prediction based on molecular properties[14][15].
Quantitative Structure-Property Relationship (QSPR) and Machine Learning
QSPR models are statistical models that relate the chemical structure of a molecule to its physicochemical properties, including solubility. These models are trained on large datasets of compounds with known solubilities. Modern approaches utilize machine learning and deep learning algorithms to build highly accurate predictive models[16][17][18].
The general workflow for developing a QSPR model for solubility prediction is as follows:
-
Data Curation: A large and diverse dataset of molecules with high-quality experimental solubility data is collected.
-
Molecular Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural and physicochemical properties is calculated.
-
Model Training: A machine learning algorithm (e.g., random forest, support vector machine, or neural network) is trained on the dataset to learn the relationship between the molecular descriptors and solubility.
-
Model Validation: The model's predictive performance is evaluated on an independent test set of molecules.
-
Prediction for New Molecules: The validated model is then used to predict the solubility of new molecules, such as this compound.
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A Guide to the Spectroscopic Characterization of 1,2-Difluoro-4-(methylsulfonyl)benzene
Introduction
1,2-Difluoro-4-(methylsulfonyl)benzene is a key building block in modern medicinal and materials chemistry. Its utility stems from the unique combination of a difluorinated aromatic ring and an electron-withdrawing methylsulfonyl group. The fluorine atoms are often introduced to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of active pharmaceutical ingredients (APIs). The methylsulfonyl moiety frequently serves as a crucial synthetic handle or a directing group in complex molecular architectures.
Given its importance, rigorous structural confirmation and purity assessment are paramount for researchers in drug development and materials science. Spectroscopic analysis provides the definitive fingerprint of the molecule, ensuring batch-to-batch consistency and validating synthetic outcomes. This guide presents a comprehensive overview of the expected spectral data for this compound and provides detailed, field-proven protocols for its characterization using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The causality behind instrumental choices and sample preparation is emphasized to empower researchers to not only acquire but also confidently interpret the resulting data.
Molecular Identity and Properties
Before delving into spectral analysis, understanding the fundamental properties of the target compound is essential.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 424792-57-4 | [1] |
| Molecular Formula | C₇H₆F₂O₂S | [2] |
| Molecular Weight | 192.18 g/mol | [2] |
| Melting Point | 71°C |
Strategic Workflow for Spectroscopic Characterization
A robust analytical workflow ensures that all structural features of the molecule are interrogated and confirmed. The process is designed to be self-validating, where each technique provides complementary information, culminating in an unambiguous structural assignment.
Sources
An In-depth Technical Guide to the NMR Analysis of 1,2-Difluoro-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. It is estimated that over 20% of all pharmaceutical compounds contain at least one fluorine atom.[1] This prevalence is due to fluorine's unique ability to modulate a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, often leading to enhanced therapeutic profiles.[2] 1,2-Difluoro-4-(methylsulfonyl)benzene is a key intermediate in the synthesis of such fluorinated active pharmaceutical ingredients (APIs).[2] The methylsulfonyl group acts as a versatile directing or activating moiety, while the vicinal difluoro substitution pattern introduces distinct electronic and conformational constraints.
Given its importance, the unambiguous structural characterization of this compound and its derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed insights into the molecular framework. This guide offers a comprehensive, in-depth analysis of the multinuclear NMR spectra of this compound, blending fundamental principles with practical, field-proven experimental protocols.
Part 1: Fundamental Principles of Multinuclear NMR for this compound
A thorough understanding of the NMR properties of ¹H, ¹⁹F, and ¹³C nuclei is essential for the complete structural elucidation of this molecule. The presence of fluorine introduces complexities and unique features into each of these spectra.
¹H NMR Spectroscopy: Deciphering the Aromatic Region
The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. The methyl group of the sulfonyl moiety will appear as a sharp singlet in the aliphatic region.
-
Chemical Shift Prediction: The electron-withdrawing nature of both the difluoro and methylsulfonyl substituents will cause the aromatic protons to resonate at a lower field (higher ppm) compared to unsubstituted benzene.
-
Coupling Patterns (J-coupling): The splitting patterns of the aromatic protons will be complex due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) spin-spin coupling. The magnitude of these coupling constants provides crucial information about the relative positions of the nuclei. For instance, ortho, meta, and para H-F coupling constants in fluorobenzene have been reported with distinct value ranges.[3]
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Molecular Environment
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][4][5] This makes it an invaluable tool for characterizing fluorinated compounds.
-
High Sensitivity and Wide Chemical Shift Range: The ¹⁹F nucleus is highly responsive to NMR measurements, and its chemical shifts span a very wide range, making it extremely sensitive to subtle changes in the molecular structure and environment.[4][5][6]
-
¹⁹F-¹⁹F and ¹⁹F-¹H Coupling: The two fluorine atoms in this compound will couple to each other, resulting in a characteristic splitting pattern. Additionally, each fluorine signal will be further split by coupling to the neighboring aromatic protons. Long-range ¹⁹F-¹⁹F couplings are commonly observed.[5]
¹³C NMR Spectroscopy: Analyzing the Carbon Framework
The proton-decoupled ¹³C NMR spectrum will provide information about the different carbon environments within the molecule. The presence of fluorine adds a layer of complexity due to C-F coupling.
-
C-F Coupling: Carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), often in the range of 240-320 Hz.[7] Carbons that are two or more bonds away will show smaller, long-range couplings.[8][9] This can lead to complex multiplets for the fluorinated carbons, which can sometimes be difficult to identify in spectra with a low signal-to-noise ratio.[10]
-
Decoupling Techniques: To simplify the spectrum and confirm assignments, it is possible to run ¹³C NMR experiments with both proton and fluorine decoupling. However, this requires specialized instrumentation.[11][12]
Part 2: A Practical Guide to NMR Data Acquisition
The quality of the NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Step-by-Step Sample Preparation Protocol
-
Determine the Required Sample Amount: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient.[13] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[13]
-
Select an Appropriate Deuterated Solvent: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[13] The use of deuterated solvents is necessary for the spectrometer's deuterium lock and to avoid large solvent signals in the ¹H NMR spectrum.[13][14]
-
Dissolution and Transfer: It is best practice to first dissolve the sample in a small vial before transferring it to the NMR tube.[13] This allows for better mixing and ensures complete dissolution. If any solid particles remain, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity, which can lead to broadened spectral lines.[13][14]
-
NMR Tube and Volume: Use a clean, unscratched 5 mm NMR tube.[13][15] The final sample volume should be between 0.5 and 0.6 mL, corresponding to a height of approximately 40-50 mm in the tube.[16]
-
Internal Standard (Optional): An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing.[13]
1D NMR Experimental Setup
The following table summarizes the key acquisition parameters for standard 1D NMR experiments on a 500 MHz spectrometer.
| Parameter | ¹H NMR | ¹⁹F NMR | ¹³C NMR |
| Pulse Program | zg30 | zgfl | zgpg30 |
| Number of Scans | 8-16 | 16-32 | 1024-4096 |
| Relaxation Delay (d1) | 1-2 s | 1-2 s | 2 s |
| Acquisition Time (aq) | 3-4 s | 1-2 s | 1-2 s |
| Spectral Width (sw) | 20 ppm | 250 ppm | 250 ppm |
| Transmitter Frequency Offset (o1p) | Centered on aromatic region | Centered on expected ¹⁹F signals | Centered on ~130 ppm |
2D NMR Correlation Spectroscopy for Unambiguous Assignment
For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR experiments are invaluable for resolving these ambiguities.[17][18]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[19] Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart. This is crucial for tracing the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[19][20] This is the most reliable way to assign the carbon signals corresponding to the protonated aromatic carbons and the methyl group.
Part 3: In-Depth Spectral Analysis and Interpretation
A systematic approach is required to assign all the signals in the ¹H, ¹⁹F, and ¹³C NMR spectra and to extract the maximum structural information.
Assigning the ¹H, ¹⁹F, and ¹³C NMR Spectra
The following diagram illustrates the workflow for a comprehensive NMR-based structural elucidation.
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An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Difluoro-4-(methylsulfonyl)benzene
Abstract
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,2-Difluoro-4-(methylsulfonyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for the structural elucidation and quality control of complex organic molecules. We will explore the theoretical principles governing the vibrational modes of this molecule, present a detailed experimental protocol for acquiring a high-quality FTIR spectrum, and provide a thorough interpretation of the expected spectral features. By combining established spectroscopic principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the analysis of this compound and related compounds.
Introduction: The Molecular Landscape of this compound
This compound (CAS No. 424792-57-4) is a substituted aromatic compound with the molecular formula C₇H₆F₂O₂S and a molecular weight of 192.19 g/mol .[2][3][4] Its structure, featuring a benzene ring functionalized with two adjacent fluorine atoms and a methylsulfonyl group, imparts unique physicochemical properties that are highly valuable in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and membrane permeability in drug candidates, while the methylsulfonyl group often acts as a directing or activating moiety in organic synthesis.[1]
Infrared spectroscopy is an indispensable analytical technique for the characterization of such molecules. It provides a unique "molecular fingerprint" by probing the vibrational transitions of the constituent chemical bonds. Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, offering direct insights into the molecular structure. This guide will systematically deconstruct the expected IR spectrum of this compound, enabling unambiguous identification and a deeper understanding of its chemical architecture.
Theoretical Principles: Predicting the Vibrational Spectrum
The infrared spectrum of this compound is a composite of the vibrational modes of its distinct functional groups: the substituted benzene ring, the methylsulfonyl group, and the carbon-fluorine bonds. The positions of these absorption bands are influenced by factors such as bond strength, atomic masses, and electronic effects (induction and resonance) from the substituents.
Aromatic Ring Vibrations
The trisubstituted benzene ring gives rise to several characteristic absorption bands:
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear in the region of 3100-3000 cm⁻¹ .[5][6] These bands are typically of weak to medium intensity. The presence of electron-withdrawing fluorine and methylsulfonyl substituents can slightly shift these frequencies.
-
Aromatic C=C In-Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of absorptions in the 1600-1400 cm⁻¹ region.[5][6] Typically, two to four bands can be observed. For substituted benzenes, prominent peaks are often seen around 1600 cm⁻¹ and 1500-1400 cm⁻¹ .[5]
-
C-H Out-of-Plane Bending (OOP): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region.[5][6] For a 1,2,4-trisubstituted benzene, a strong absorption is expected in the 880-810 cm⁻¹ range.
-
Overtone and Combination Bands: Weak overtone and combination bands are characteristic of aromatic compounds and appear in the 2000-1665 cm⁻¹ region.[5][6] The pattern of these weak absorptions can also be indicative of the substitution pattern.
Methylsulfonyl Group Vibrations
The methylsulfonyl (-SO₂CH₃) group has strong, characteristic absorption bands:
-
Asymmetric and Symmetric SO₂ Stretching: The sulfonyl group exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically strong absorptions and are expected in the ranges of 1375-1300 cm⁻¹ (asymmetric) and 1200-1140 cm⁻¹ (symmetric).
-
C-H Stretching of the Methyl Group: The C-H stretching vibrations of the methyl group will appear in the 3000-2850 cm⁻¹ region.[7]
-
C-H Bending of the Methyl Group: The bending vibrations of the methyl group will be observed around 1470-1450 cm⁻¹ (asymmetric) and 1370-1350 cm⁻¹ (symmetric).[7]
Carbon-Fluorine Vibrations
The presence of fluorine atoms introduces strong C-F stretching vibrations:
-
C-F Stretching: The C-F stretching vibrations in aromatic compounds are typically strong and appear in a broad range of 1400-1000 cm⁻¹ . The exact position is sensitive to the electronic environment. For fluorobenzene, a strong band is observed around 1230 cm⁻¹. The presence of two fluorine atoms and a sulfonyl group will influence the precise location of these bands.
Experimental Protocol: Acquiring the FTIR Spectrum
Due to the solid nature of this compound at room temperature (melting point of 71°C[1]), the Potassium Bromide (KBr) pellet method is a suitable technique for obtaining a high-quality transmission FTIR spectrum.
Materials and Equipment
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Step-by-Step Methodology
-
Sample Preparation:
-
Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
Place approximately 1-2 mg of the this compound sample into the mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.
-
Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[5]
-
-
Pellet Formation:
-
Assemble the pellet press die.
-
Transfer a portion of the sample-KBr mixture into the die.
-
Level the powder surface.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum (e.g., baseline correction, smoothing) as needed.
-
Visualizing the Process: KBr Pellet Preparation Workflow
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Interpretation of the Expected IR Spectrum
Based on the theoretical principles outlined above, the following table summarizes the expected characteristic absorption bands in the IR spectrum of this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 3000 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |
| 2000 - 1665 | Overtone/Combination Bands | Aromatic Ring | Weak |
| ~1600 | C=C In-Ring Stretch | Aromatic Ring | Medium |
| 1500 - 1400 | C=C In-Ring Stretch | Aromatic Ring | Medium to Strong |
| 1470 - 1450 | Asymmetric C-H Bend | Methyl (-CH₃) | Medium |
| 1370 - 1350 | Symmetric C-H Bend | Methyl (-CH₃) | Medium |
| 1375 - 1300 | Asymmetric SO₂ Stretch | Methylsulfonyl (-SO₂CH₃) | Strong |
| 1200 - 1140 | Symmetric SO₂ Stretch | Methylsulfonyl (-SO₂CH₃) | Strong |
| 1400 - 1000 | C-F Stretch | Aryl Fluoride | Strong |
| 880 - 810 | C-H Out-of-Plane Bend (1,2,4-Trisubstituted) | Aromatic Ring | Strong |
Key Vibrational Modes of this compound
The following diagram illustrates the molecular structure and highlights the key vibrational modes that are most characteristic and useful for the identification of this compound.
Caption: Key IR vibrational modes of the target molecule.
Conclusion
The infrared spectrum of this compound is rich with information that, when correctly interpreted, provides a definitive confirmation of its molecular structure. The key diagnostic features are the strong absorptions from the sulfonyl (SO₂) group, the carbon-fluorine (C-F) bonds, and the characteristic pattern of the substituted aromatic ring. By following the detailed experimental protocol provided, researchers can obtain high-quality spectra amenable to rigorous analysis. This guide serves as a foundational resource for the application of IR spectroscopy in the characterization of this important chemical entity and its analogues, thereby supporting advancements in pharmaceutical and materials science research.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]
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Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. [Link]
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Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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International Union of Pure and Applied Chemistry. (n.d.). Gold Book. Retrieved from [Link]
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1,2-Difluoro-4-(methylsulfonyl)benzene mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 1,2-Difluoro-4-(methylsulfonyl)benzene
Authored by: A Senior Application Scientist
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a difluorinated aromatic ring and a methylsulfonyl group, imparts desirable properties such as enhanced metabolic stability and membrane permeability in drug candidates.[1] A thorough understanding of its chemical properties, including its behavior under mass spectrometric analysis, is crucial for reaction monitoring, purity assessment, and metabolite identification in drug development and other scientific endeavors.
Core Principles: Electron Ionization (EI) Mass Spectrometry
Electron ionization (EI) is a highly effective and widely used technique for the analysis of organic compounds with molecular weights typically below 600 Da.[5] In EI, a high-energy electron beam (commonly 70 eV) interacts with the analyte molecule in the gas phase.[5][6] This interaction is energetic enough to dislodge a valence electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[6]
The energy imparted during EI is substantial, often exceeding the bond dissociation energies within the molecule.[6] This excess energy induces extensive fragmentation of the molecular ion, creating a series of smaller, characteristic fragment ions.[5][6] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be used for structural elucidation.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound under electron ionization is expected to be driven by the presence of the aromatic ring, the fluorine substituents, and the methylsulfonyl group. The molecular weight of this compound is 192.18 g/mol .[1]
Initial Ionization
The initial event is the formation of the molecular ion (M⁺•) at m/z 192.
C₇H₆F₂O₂S + e⁻ → [C₇H₆F₂O₂S]⁺• + 2e⁻
Key Fragmentation Routes
The fragmentation of the molecular ion is predicted to proceed through several key pathways, primarily involving the sulfonyl group and the aromatic ring. A significant rearrangement common to aryl sulfones is the migration of an aryl or alkyl group from the sulfur atom to an oxygen atom, forming a sulfinate ester-like intermediate.[2][3]
Pathway 1: Loss of a Methyl Radical
A common fragmentation pathway for compounds containing a methyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a more stable cation.
[C₇H₆F₂O₂S]⁺• → [C₆H₃F₂O₂S]⁺ + •CH₃ Predicted m/z = 177
Pathway 2: Sulfone-Sulfinate Rearrangement and Loss of SO₂
Aryl sulfones are known to undergo rearrangement where the aryl group migrates to an oxygen atom, followed by the elimination of sulfur dioxide (SO₂, 64 Da).[2][3][7] This is often a prominent fragmentation pathway.
[C₇H₆F₂O₂S]⁺• → [Rearranged Intermediate]⁺• → [C₇H₆F₂]⁺• + SO₂ Predicted m/z = 128
The resulting ion at m/z 128 would correspond to the difluorobenzene radical cation. Further fragmentation of this ion would be expected, potentially through the loss of fluorine or other ring cleavages.
Pathway 3: Cleavage of the Aryl-Sulfur Bond
Direct cleavage of the bond between the aromatic ring and the sulfur atom can also occur. This can happen in two ways:
-
Formation of the difluorophenyl cation: [C₇H₆F₂O₂S]⁺• → [C₆H₃F₂]⁺ + •SO₂CH₃ Predicted m/z = 113
-
Formation of the methylsulfonyl cation: [C₇H₆F₂O₂S]⁺• → [CH₃SO₂]⁺ + •C₆H₃F₂ Predicted m/z = 79
Visualizing the Fragmentation
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Summary of Predicted Key Fragments
| m/z | Proposed Ion Structure | Neutral Loss |
| 192 | [C₇H₆F₂O₂S]⁺• | - |
| 177 | [C₆H₃F₂O₂S]⁺ | •CH₃ |
| 128 | [C₇H₆F₂]⁺• | SO₂ |
| 113 | [C₆H₃F₂]⁺ | •SO₂CH₃ |
| 79 | [CH₃SO₂]⁺ | •C₆H₃F₂ |
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).
Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Interpretation and Conclusion
The resulting mass spectrum is expected to show a discernible molecular ion peak at m/z 192, albeit potentially of low intensity due to the extensive fragmentation typical of EI.[6] The base peak of the spectrum will likely correspond to one of the stable fragment ions, such as the ion at m/z 177 resulting from the loss of a methyl radical, or a fragment arising from the loss of SO₂. The presence of ions at m/z 128, 113, and 79 would provide strong evidence for the proposed fragmentation pathways.
This in-depth guide, grounded in the established principles of mass spectrometry, provides a robust framework for researchers, scientists, and drug development professionals to approach the analysis of this compound. By understanding the predicted fragmentation patterns, analysts can confidently identify this compound and interpret its mass spectrum in various experimental contexts.
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1,2-Difluoro-4-(methylsulfonyl)benzene handling and storage
An In-depth Technical Guide to the Handling and Storage of 1,2-Difluoro-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a key building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] The presence of two fluorine atoms can enhance metabolic stability and membrane permeability in drug candidates, while the methylsulfonyl group often acts as a directing or activating moiety in synthetic transformations.[1] Given its utility and specific chemical properties, a thorough understanding of its safe handling and storage is paramount to ensure the integrity of the material and the safety of laboratory personnel. This guide provides a comprehensive overview based on established safety protocols and material-specific data.
Chemical and Physical Properties
A precise understanding of the compound's properties is the foundation of safe handling. These characteristics dictate the necessary precautions and storage conditions.
| Property | Value | Source |
| CAS Number | 424792-57-4 | [1][2] |
| Molecular Formula | C₇H₆F₂O₂S | [1][3] |
| Molecular Weight | 192.18 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 71°C | [1][3] |
| Boiling Point | 302.4°C | [1] |
Hazard Identification and Risk Assessment
While comprehensive toxicological data is not fully available, the compound is classified as hazardous and requires careful handling.[4] All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[2]
-
Primary Hazards : Based on data for similar sulfonyl-containing and fluorinated aromatic compounds, the primary hazards include:
-
Causality of Hazards : The reactivity of the fluoro and methylsulfonyl groups can lead to interactions with biological macromolecules, causing irritation. The solid nature of the compound at room temperature presents a risk of dust formation, which can be easily inhaled.
Safe Handling Protocols
Handling this compound requires adherence to good industrial hygiene and safety practices in a controlled laboratory environment.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5] This is critical to prevent contact with the eyes, which can cause serious irritation.[5]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4] Contaminated clothing should be removed immediately and washed before reuse.
-
Respiratory Protection : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be used.[4]
General Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Protocol: Weighing and Preparing a Solution
This protocol is designed to minimize exposure and prevent contamination.
-
Preparation : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary glassware, solvents, and utensils.
-
Tare Glassware : Place a clean, dry receiving flask on an analytical balance and tare the weight.
-
Aliquot Compound : Inside the fume hood, carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the tared flask. Avoid creating dust.
-
Seal and Re-weigh : Tightly seal the primary container and remove the flask from the balance.[2] Re-weigh the sealed flask to obtain the precise mass of the compound.
-
Dissolution : Return the flask to the fume hood. Slowly add the desired solvent to the flask. If necessary, stir or sonicate the mixture until the solid is fully dissolved.
-
Final Steps : Once dissolved, the solution is ready for use. Immediately clean the spatula and any contaminated surfaces. Dispose of any contaminated weighing paper or other consumables in a designated solid waste container.
Storage and Stability
Proper storage is crucial for maintaining the chemical's purity and for ensuring laboratory safety.
Storage Conditions
The stability of fluorinated pharmaceutical intermediates is sensitive to environmental factors like heat, moisture, and light.[6]
-
Temperature : The compound should be stored at room temperature.[1][2]
-
Atmosphere : Keep the container tightly closed in a dry and well-ventilated place.[2][7] For long-term storage or for particularly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is recommended to protect against moisture and air.[6]
-
Light : While not explicitly stated as photosensitive, it is good practice to store fluorinated intermediates in opaque or amber glass containers to protect them from light.[6]
-
Container Integrity : Containers must be carefully resealed after opening and kept upright to prevent leakage.[2]
Caption: Key factors for the stable storage of the compound.
Incompatible Materials
To prevent hazardous reactions, this compound should be stored away from:
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is required.
First Aid Measures
-
Skin Contact : Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[2] Seek medical attention.[5]
-
Eye Contact : Rinse eyes cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses if present and easy to do.[4] Continue rinsing and consult a physician immediately.[2][5]
-
Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water and never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][7]
Accidental Release Measures
-
Small Spills : Use personal protective equipment.[5] Avoid dust formation.[5] Sweep up the material, place it into a suitable, closed container for disposal.[5] Clean the spill area thoroughly.
-
Large Spills : Evacuate personnel to a safe area.[5] Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant.[7] Do not dispose of it with household waste or allow it to enter the sewage system.
References
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This compound Product Page, MySkinRecipes. [Link]
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How to store fluorinated pharmaceutical intermediates properly?, Protheragen Blog. [Link]
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Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol, Organic Chemistry Portal. [Link]
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This compound Product Page, Oakwood Chemical. [Link]
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1-Methyl-4-(methylsulfinyl)benzene Safety Data Sheet, Angene Chemical. [Link]
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Benzene Sulfonyl Chloride Hazard Summary, New Jersey Department of Health. [Link]
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Flammable Liquid Mixture Safety Data Sheet, Airgas. [Link]
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Benzene: Safe Handling and Storage, RedVector. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Difluoro-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of a Fluorinated Sulfonyl Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds is a cornerstone of rational design. The title compound, 1,2-Difluoro-4-(methylsulfonyl)benzene, emerges as a highly valuable building block, embodying the synergistic benefits of these functionalities. The vicinal difluoro substitution pattern on the benzene ring profoundly influences the molecule's electronic properties, pKa, and metabolic stability, while the powerful electron-withdrawing methylsulfonyl group at the para-position further modulates its reactivity and potential for intermolecular interactions.
This guide, intended for practicing researchers and drug development professionals, provides a comprehensive overview of the synthesis and characterization of this compound. Moving beyond a simple recitation of facts, this document delves into the mechanistic rationale behind the synthetic strategies and provides detailed, actionable protocols for its preparation and subsequent analytical characterization. The aim is to equip the reader with not only the "how" but also the "why," fostering a deeper understanding of the chemistry involved and enabling the confident application of this versatile intermediate in discovery programs.
I. Strategic Synthesis: Pathways to this compound
The synthesis of this compound can be approached through several strategic disconnections. The choice of route often depends on the availability of starting materials, scale of the reaction, and desired purity profile. This guide will detail the two most prevalent and reliable strategies: the oxidation of a thioether precursor and the nucleophilic aromatic substitution (SNAr) on an activated difluorinated ring system.
A. Synthesis via Oxidation of 1,2-Difluoro-4-(methylthio)benzene
This is arguably the most direct and frequently employed route, relying on the robust oxidation of a readily accessible thioether precursor. The underlying principle is the conversion of the sulfur atom from a lower oxidation state (sulfide) to a higher oxidation state (sulfone).
Workflow for the Oxidation-Based Synthesis
Caption: Oxidation-based synthesis workflow.
The synthesis of the thioether intermediate is typically achieved via a Friedel-Crafts-type reaction or a metal-catalyzed coupling, though a common laboratory-scale preparation involves the reaction of 3,4-difluoroaniline. A detailed protocol for a related transformation suggests the feasibility of such a route.
The oxidation of the thioether to the sulfone is a critical step that can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions. Common and effective oxidizing agents include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA).[1]
Detailed Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol is adapted from established procedures for the oxidation of aryl methyl sulfides.[1]
-
Materials:
-
1,2-Difluoro-4-(methylthio)benzene
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-difluoro-4-(methylthio)benzene (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of sulfide).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.2-2.5 eq) dropwise, maintaining the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a white solid.
-
B. Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This strategy leverages the high electrophilicity of an aromatic ring activated by both fluorine atoms and a strong electron-withdrawing group, such as a nitro group. The reaction proceeds via a Meisenheimer complex intermediate.
Workflow for the SNAr-Based Synthesis
Caption: SNAr-based synthesis workflow.
Detailed Experimental Protocol: SNAr from 1,2-Difluoro-4-nitrobenzene
This protocol is based on general procedures for SNAr reactions with sulfinate salts.
-
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Sodium Methanesulfinate
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMSO (approximately 5-10 mL per gram of nitrobenzene) in a round-bottom flask, add sodium methanesulfinate (1.2-1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and brine to remove the high-boiling point solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or recrystallization to yield the final product.
-
II. Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
A. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O₂S | [2][3][4][5] |
| Molecular Weight | 192.18 g/mol | [2][5] |
| CAS Number | 424792-57-4 | [2][3][4][5] |
| Appearance | White solid | [2] |
| Melting Point | 71 °C | [5] |
| Boiling Point | 302.4 °C at 760 mmHg | [5] |
| Storage | Room temperature, dry | [5] |
B. Spectroscopic Analysis
Predicted ¹H NMR (400 MHz, CDCl₃) Data
The proton NMR spectrum is expected to show signals in the aromatic region and a singlet for the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.90 - 7.80 | m | H-3, H-5 | |
| ~7.40 - 7.30 | m | H-6 | |
| ~3.10 | s | -SO₂CH₃ |
Rationale: The aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the sulfonyl and fluoro groups. The protons ortho and meta to the sulfonyl group (H-3 and H-5) will be the most deshielded. The methyl group of the methylsulfonyl moiety will appear as a singlet.
Predicted ¹³C NMR (100 MHz, CDCl₃) Data
The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with splitting due to C-F coupling, and a signal for the methyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 150 (dd) | C-1, C-2 |
| ~140 - 135 | C-4 |
| ~128 - 125 (m) | C-5, C-6 |
| ~118 - 115 (d) | C-3 |
| ~45 | -SO₂CH₃ |
Rationale: The carbons directly attached to fluorine (C-1 and C-2) will be significantly downfield and show large one-bond C-F coupling. The other aromatic carbons will also exhibit coupling to the fluorine atoms. The methyl carbon will appear as a singlet in the aliphatic region.
Predicted ¹⁹F NMR (376 MHz, CDCl₃) Data
The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected in the typical aromatic fluorine region.
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -130 to -140 | m |
| ~ -135 to -145 | m |
Rationale: The two fluorine atoms are in different chemical environments and will therefore have different chemical shifts. They will show coupling to each other and to the aromatic protons. The exact chemical shifts are sensitive to the solvent and concentration.[2][7]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions characteristic of the sulfonyl group and C-F bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~1320-1280 | Asymmetric SO₂ stretch |
| ~1160-1120 | Symmetric SO₂ stretch |
| ~1250-1100 | C-F stretch |
| ~1600-1450 | Aromatic C=C stretch |
Rationale: The sulfonyl group gives rise to two very strong and characteristic stretching vibrations. The C-F stretching vibrations also appear as strong bands in the fingerprint region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.
| m/z | Assignment |
| 192 | [M]⁺ |
Rationale: The molecular ion peak corresponding to the molecular weight of 192.18 would be expected. Fragmentation patterns would likely involve the loss of SO₂CH₃, SO₂, and CH₃ radicals.
C. Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound.
Suggested HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Rationale: A reversed-phase C18 column is a good starting point for moderately polar aromatic compounds. A gradient elution is recommended to ensure good separation from any potential impurities. The addition of formic acid to the mobile phase helps to achieve better peak shape.
III. Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. This compound, like many organofluorine and sulfonyl-containing compounds, requires careful handling.
Hazard Identification and Precautions
-
Toxicity: While specific toxicity data for this compound is limited, it should be handled with the assumption that it is harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Irritation: It may cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid creating dust. In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
IV. Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic fluorination and functionalization in modern chemical synthesis. Its preparation, achievable through robust and scalable synthetic routes, opens the door to a wide array of applications, particularly in the design of novel pharmaceuticals and advanced materials. The unique electronic and steric properties conferred by the difluoro and methylsulfonyl moieties make it an attractive scaffold for further elaboration.
This guide has provided a detailed framework for the synthesis and characterization of this important building block. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines, researchers can confidently produce and utilize this compound to advance their scientific endeavors. Future work in this area may focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of its utility in novel applications, further solidifying its place in the toolbox of the modern chemist.
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One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution - Pendidikan Kimia. (URL: [Link])
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Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine | Request PDF. (URL: [Link])
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An In-Depth Technical Guide to the Reactivity of the Sulfonyl Group on a Difluorobenzene Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique interplay between the potent electron-withdrawing sulfonyl group and the inherent electronic properties of a difluorinated benzene ring creates a fascinating and synthetically valuable landscape for chemical transformations. This guide provides a comprehensive exploration of the reactivity of sulfonyl-substituted difluorobenzenes, with a particular focus on the principles and applications of nucleophilic aromatic substitution (SNAr). We will delve into the electronic effects governing this reactivity, explore the directing influences of the sulfonyl group in various reaction types, and provide practical, field-proven insights into leveraging these substrates in organic synthesis and drug development. Detailed experimental protocols and mechanistic visualizations are included to bridge theoretical understanding with practical application.
Introduction: The Sulfonyl Group as a Powerful Modulator of Aromatic Reactivity
The sulfonyl group (-SO2R) is a cornerstone functional group in medicinal chemistry and materials science.[1][2][3] Its strong electron-withdrawing nature, a consequence of the high electronegativity of the oxygen atoms and the potential for d-orbital resonance, profoundly influences the electronic landscape of an attached aromatic ring.[4][5][6] When appended to a difluorobenzene scaffold, this effect is amplified, rendering the aromatic system highly susceptible to specific types of chemical reactions, most notably nucleophilic aromatic substitution (SNAr).[7][8][9][10][11][12][13][14] The fluorine atoms themselves are potent activators for SNAr due to their high electronegativity, and their displacement is often a key step in the synthesis of complex molecules.[10][15] This guide will systematically dissect the factors governing the reactivity of these important building blocks.
The Electronic Influence of the Sulfonyl Group on the Difluorobenzene Ring
The reactivity of a substituted benzene ring is fundamentally dictated by the electronic properties of its substituents. The sulfonyl group exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): The highly electronegative oxygen atoms in the sulfonyl group pull electron density away from the sulfur atom and, by extension, from the aromatic ring through the sigma bond network.[6] This inductive withdrawal deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack.[16][17]
-
Mesomeric (Resonance) Effect (-M): The sulfonyl group can also withdraw electron density from the aromatic π-system through resonance. While the involvement of sulfur's d-orbitals in this process is a topic of ongoing discussion, the practical outcome is a delocalization of negative charge from the ring onto the sulfonyl group's oxygen atoms in the intermediate of a nucleophilic attack.[5][6] This resonance stabilization is most effective when the sulfonyl group is positioned ortho or para to the site of nucleophilic attack.[13][18]
The presence of two fluorine atoms on the benzene ring further enhances its electrophilicity through their strong inductive effects. The interplay of these electronic factors creates a highly electron-deficient aromatic system primed for reaction with nucleophiles.
Caption: The stepwise addition-elimination mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Regioselectivity in SNAr Reactions
The position of the sulfonyl group relative to the fluorine atoms dictates the regioselectivity of the SNAr reaction. The fluorine atoms that are ortho or para to the strongly electron-withdrawing sulfonyl group are significantly more activated towards nucleophilic attack. This is because the negative charge in the Meisenheimer complex can be effectively delocalized onto the sulfonyl group through resonance from these positions. A fluorine atom meta to the sulfonyl group is considerably less activated as this resonance stabilization is not possible.
[13][18]Table 1: Relative Reactivity of Fluorine Atoms in Difluorobenzene Sulfones towards SNAr
| Position of Fluorine | Relative Reactivity | Rationale for Reactivity |
| ortho to -SO2R | High | Strong activation via -I and -M effects. |
| para to -SO2R | High | Strong activation via -I and -M effects. |
| meta to -SO2R | Low | Activation primarily through the weaker -I effect. |
Practical Considerations and Experimental Protocol
Successful SNAr reactions on difluorobenzene sulfones require careful consideration of the nucleophile, solvent, base, and temperature.
-
Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, thiolates, and carbanions. *[8] Solvents: Polar aprotic solvents such as DMF, DMAc, NMP, and DMSO are typically used to solvate the cationic counter-ion of the nucleophile and promote the reaction. *[8] Bases: A base is often required to deprotonate the nucleophile or to neutralize the acid formed during the reaction. Common bases include triethylamine, diisopropylethylamine, and inorganic carbonates like K2CO3 or Cs2CO3. *[8] Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrate and nucleophile.
Experimental Protocol: Synthesis of an N-Aryl-2,4-difluorobenzenesulfonamide
This protocol describes a general procedure for the SNAr reaction of a primary or secondary amine with a difluorobenzenesulfonyl chloride.
[19]Materials:
-
2,4-Difluorobenzenesulfonyl chloride
-
Primary or secondary amine (1.0 eq.)
-
Triethylamine (1.5 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.0 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C, add a solution of 2,4-difluorobenzenesulfonyl chloride (1.1 eq.) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,4-difluorobenzenesulfonamide.
Self-Validation: The use of a slight excess of the sulfonyl chloride ensures complete consumption of the amine. The aqueous workup removes the triethylamine hydrochloride salt and any unreacted starting materials. Purification by column chromatography provides the pure product, which can be characterized by NMR and mass spectrometry.
Other Reactions of Sulfonyl-Substituted Difluorobenzenes
While SNAr is the predominant reaction, the sulfonyl group and the difluorobenzene ring can participate in other transformations.
Electrophilic Aromatic Substitution (EAS)
The sulfonyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. T[16][17][20]herefore, EAS reactions on difluorobenzene sulfones are generally disfavored and require harsh conditions. When they do occur, substitution is directed to the positions meta to the sulfonyl group.
Directed ortho-Metalation (DoM)
The sulfonyl group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. T[21][22][23][24][25]his generates an aryllithium species that can be trapped with various electrophiles, providing a powerful method for the synthesis of ortho-substituted difluorobenzene sulfones.
Diagram 3: Directed ortho-Metalation Workflow
Caption: A workflow diagram illustrating the key steps in a directed ortho-metalation (DoM) reaction.
Cross-Coupling Reactions
Difluorobenzene sulfonyl chlorides and fluorides can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. T[26][27][28][29][30]hese reactions typically involve the cleavage of the carbon-sulfur bond, allowing for the formation of new carbon-carbon bonds. This provides a valuable route to biaryl and heterobiaryl structures.
Applications in Drug Discovery and Development
The unique reactivity profile of sulfonyl-substituted difluorobenzenes makes them valuable building blocks in medicinal chemistry. T[1][2][3][31][32]he sulfonyl group is a common pharmacophore found in a wide range of therapeutic agents, and the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The ability to selectively introduce various substituents onto the difluorobenzene ring via SNAr and other reactions allows for the rapid generation of diverse compound libraries for lead optimization.
The sulfonyl group exerts a profound activating effect on a difluorobenzene ring, primarily facilitating nucleophilic aromatic substitution reactions. A thorough understanding of the electronic principles governing this reactivity, coupled with careful optimization of reaction conditions, enables the efficient synthesis of a wide array of functionalized aromatic compounds. The versatility of these substrates in SNAr, directed ortho-metalation, and cross-coupling reactions underscores their importance as key building blocks for the pharmaceutical and agrochemical industries.
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An In-Depth Technical Guide to 1,2-Difluoro-4-(methylsulfonyl)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoro-4-(methylsulfonyl)benzene is a fluorinated aromatic sulfone that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique chemical structure, featuring two adjacent fluorine atoms and an electron-withdrawing methylsulfonyl group, imparts desirable physicochemical properties that are increasingly sought after in the design of novel bioactive molecules and functional materials.
The strategic incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate binding affinity.[1] The difluoro substitution pattern in this compound offers a distinct electronic profile compared to its mono-fluorinated counterparts, influencing its reactivity and intermolecular interactions. The potent electron-withdrawing nature of the methylsulfonyl group further directs chemical transformations and can serve as a key pharmacophoric element.
This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a validated laboratory-scale synthesis protocol, and its applications, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₆F₂O₂S | [1] |
| Molecular Weight | 192.18 g/mol | [1] |
| Melting Point | 71°C | [1] |
| Boiling Point | 302.4°C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | |
| Storage | Store at room temperature in a dry, well-ventilated area. | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts sulfonylation of 1,2-difluorobenzene. The following protocol details a laboratory-scale procedure for this synthesis.
Experimental Protocol: Friedel-Crafts Sulfonylation
This protocol describes the synthesis of this compound from 1,2-difluorobenzene and methanesulfonyl chloride using aluminum chloride as a Lewis acid catalyst.
Materials and Reagents:
-
1,2-Difluorobenzene
-
Methanesulfonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane to the flask, followed by the slow, dropwise addition of 1,2-difluorobenzene (1.0 equivalent) while stirring in an ice bath to maintain a low temperature.
-
Addition of Sulfonylating Agent: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled reaction mixture via an addition funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound as a white solid.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
The aromatic region is expected to show complex multiplets due to proton-proton and proton-fluorine couplings.
-
The methyl protons of the sulfonyl group will appear as a singlet, likely in the range of 3.0-3.5 ppm.
¹³C NMR:
-
The spectrum will display seven distinct carbon signals.
-
The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
The aromatic carbons will also show smaller two- and three-bond C-F couplings.
IR Spectroscopy:
-
Strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
C-F stretching vibrations will likely appear in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H and C=C stretching bands will be observed in their characteristic regions.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z 192.
-
Fragmentation may involve the loss of SO₂ (64 mass units) and the methyl group (15 mass units).
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly attractive building block in the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.[1]
-
Enhanced Potency and Selectivity: The electronic effects of the difluoro and methylsulfonyl groups can influence the binding of a molecule to its biological target, potentially leading to increased potency and selectivity.
-
Modulation of Physicochemical Properties: The introduction of this moiety can fine-tune properties such as lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Hazard Identification: May cause skin and eye irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a difluorinated aromatic ring and a methylsulfonyl group provides medicinal chemists and materials scientists with a powerful tool to modulate the properties of their target compounds. The synthetic protocol provided herein offers a reliable method for its laboratory-scale preparation, enabling further exploration of its potential in various fields of chemical research.
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Methodological & Application
Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene: A Comprehensive Guide for Drug Development Professionals
Introduction: The Strategic Importance of 1,2-Difluoro-4-(methylsulfonyl)benzene in Medicinal Chemistry
This compound is a key building block in modern medicinal chemistry, primarily recognized for its role as a pivotal intermediate in the synthesis of a variety of pharmacologically active agents.[1] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate pharmacokinetic profiles.[1] The methylsulfonyl group, a potent electron-withdrawing moiety, not only influences the electronic properties of the benzene ring but also serves as a crucial hydrogen bond acceptor, facilitating strong interactions with biological targets.
This compound and its analogs are integral to the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][3] For instance, structural motifs similar to this compound are found in the precursors to blockbuster drugs like Celecoxib and its derivatives, where the sulfonyl group is a key pharmacophore for binding to the COX-2 enzyme.[4][5]
This guide provides two robust and well-documented protocols for the synthesis of this compound, designed to be a self-validating system for researchers in drug discovery and development. We will delve into the mechanistic underpinnings of each synthetic route, offering insights into the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformations.
Physicochemical and Safety Data
A thorough understanding of the physical and safety properties of all reagents and the final product is paramount for the safe execution of these protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| This compound | C₇H₆F₂O₂S | 192.19 | 71 | 302.4 | Irritant to eyes, skin, and respiratory system. Harmful if swallowed or in contact with skin. |
| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | -34 | 91-92 | Flammable liquid and vapor. Causes skin and serious eye irritation. |
| Methanesulfonic anhydride | C₂H₆O₅S₂ | 174.19 | 69-70 | 125 (1 mmHg) | Causes severe skin burns and eye damage. |
| Trifluoromethanesulfonic acid | CF₃HO₃S | 150.08 | -40 | 162 | Causes severe skin burns and eye damage. Corrosive. |
| 4-(Methylthio)-1,2-difluorobenzene | C₇H₆F₂S | 160.19 | N/A | N/A | Irritant. Handle with care. |
| m-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | 92-94 (dec.) | N/A | Organic peroxide. May cause fire. Causes skin and eye irritation. |
Synthetic Protocols
Two primary synthetic routes to this compound are presented: a direct Friedel-Crafts sulfonylation and a two-step sequence involving the synthesis and subsequent oxidation of a thioether intermediate.
Protocol 1: Direct Synthesis via Friedel-Crafts Sulfonylation
This method leverages a Friedel-Crafts reaction to directly introduce the methylsulfonyl group onto the 1,2-difluorobenzene ring. The use of methanesulfonic anhydride as the sulfonylating agent, catalyzed by a strong acid like trifluoromethanesulfonic acid, provides an efficient route to the desired product.[6][7]
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methanesulfonic acid (e.g., 10.4 mol). Carefully add phosphorus pentoxide in portions to generate methanesulfonic anhydride in situ. Alternatively, commercially available methanesulfonic anhydride can be used.
-
Addition of Reactants: Allow the mixture to cool to approximately 80°C. To this, add 1,2-difluorobenzene (e.g., 12.3 mol) followed by the cautious, dropwise addition of trifluoromethanesulfonic acid (e.g., 1.22 mol) as the catalyst.
-
Reaction: Heat the resulting mixture to 120°C and maintain this temperature with vigorous stirring for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto a large volume of ice-water with stirring.
-
Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acid.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as isopropyl alcohol, to yield pure this compound as a white solid. Dry the product under vacuum.
The Friedel-Crafts sulfonylation proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of the Friedel-Crafts sulfonylation reaction.
Initially, the strong acid catalyst protonates the methanesulfonic anhydride, facilitating the formation of a highly electrophilic sulfonyl cation, [CH₃SO₂]⁺, or a related activated complex.[8] The electron-rich π-system of the 1,2-difluorobenzene then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a weak base (such as the conjugate base of the acid catalyst) removes a proton from the carbon bearing the new sulfonyl group, restoring aromaticity and yielding the final product. The fluorine atoms are deactivating, but the para position to one of the fluorine atoms is the most favorable for substitution due to steric and electronic factors.
Protocol 2: Two-Step Synthesis via Thioether Oxidation
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,2,4-trifluorobenzene in a solvent such as dimethylformamide (DMF).
-
Nucleophilic Substitution: Add sodium thiomethoxide (NaSMe) to the solution. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, where the thiomethoxide anion displaces the fluorine atom at the 4-position, which is activated by the two other fluorine atoms.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The oxidation of the intermediate thioether to the sulfone can be achieved using various oxidizing agents. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA).[9]
Caption: Workflow for the oxidation of 4-(methylthio)-1,2-difluorobenzene to the corresponding sulfone.
-
Reaction Setup: Dissolve 4-(methylthio)-1,2-difluorobenzene (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (approximately 2.2-2.5 equivalents, accounting for typical purity of 70-75%) in DCM. Add the m-CPBA solution dropwise to the stirred solution of the thioether over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.[10]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide.[10]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
The oxidation of a thioether to a sulfone with a peroxyacid like m-CPBA is a two-step process.
Caption: Stepwise oxidation of a thioether to a sulfone.
In the first step, the nucleophilic sulfur atom of the thioether attacks the terminal, electrophilic oxygen of the peroxyacid in a concerted mechanism, forming the corresponding sulfoxide and m-chlorobenzoic acid as a byproduct.[11] Since the sulfoxide is also nucleophilic (though less so than the thioether), it can be further oxidized by a second equivalent of m-CPBA to yield the final sulfone.[12] Using a stoichiometric excess of m-CPBA ensures the complete conversion to the sulfone.
Product Characterization and Verification
To ensure the successful synthesis of this compound, a comprehensive characterization of the final product is essential. The following data provides a reference for product verification.
| Technique | Expected Data |
| ¹H NMR | The spectrum is expected to show a singlet for the methyl protons (SO₂CH₃) around δ 3.2 ppm. The aromatic protons will appear as complex multiplets in the range of δ 7.5-8.0 ppm due to proton-proton and proton-fluorine coupling. |
| ¹³C NMR | The spectrum will show a signal for the methyl carbon around δ 45 ppm. The aromatic carbons will appear in the region of δ 115-155 ppm, with characteristic carbon-fluorine coupling constants (JCF) that can be used for unambiguous assignment. |
| IR (Infrared Spectroscopy) | Characteristic strong absorption bands for the sulfonyl group (S=O) are expected around 1320 cm⁻¹ (asymmetric stretch) and 1150 cm⁻¹ (symmetric stretch). C-F stretching vibrations will appear in the 1200-1100 cm⁻¹ region. |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of the product. |
Conclusion
The two detailed protocols provided in this guide offer reliable and well-understood pathways for the synthesis of this compound, a crucial intermediate in pharmaceutical research and development. The Friedel-Crafts approach provides a direct route, while the thioether oxidation method offers a valuable alternative. By understanding the underlying mechanisms and adhering to the detailed experimental procedures, researchers can confidently and safely produce this important building block for the advancement of new therapeutic agents. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compound, upholding the principles of a self-validating and trustworthy scientific process.
References
-
Wilkinson, M. C. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.
- Kalgutkar, A. S., et al. (2000). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Bioorganic & Medicinal Chemistry Letters, 10(12), 1267-1270.
-
Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid) For The Epoxidation of Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonic anhydride. Retrieved from [Link]
-
Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]
-
Muneer CP. (2020, October 23). Mechanism of Sulphonation and Friedel-Craft reactions [Video]. YouTube. [Link]
- Singh, P., & Peddinti, R. K. (2021). Methanesulfonic anhydride-promoted sustainable synthesis of thioesters from feedstock acids and thiols. Journal of Chemical Sciences, 133(1), 1-12.
-
ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). Retrieved from [Link]
- ACS Publications. (2009). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN103242233A - Novel method for preparing celecoxib.
- PubMed. (2000). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Bioorganic & Medicinal Chemistry Letters.
-
Master Organic Chemistry. (2011). Mechanism of Epoxidation of Alkenes With m-CPBA. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
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- 5. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methanesulfonic anhydride - Wikipedia [en.wikipedia.org]
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- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Suzuki Cross-Coupling of 1,2-Difluoro-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1,2-Difluoro-4-(methylsulfonyl)benzene in Biaryl Synthesis
The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Within this context, this compound emerges as a highly valuable and strategic building block. The presence of two fluorine atoms and a potent electron-withdrawing methylsulfonyl group imparts unique electronic properties to the aromatic ring. This distinct substitution pattern offers multiple avenues for selective functionalization, making it a desirable partner in cross-coupling reactions.
The methylsulfonyl group significantly enhances the electrophilicity of the aryl ring, thereby activating the adjacent C-F bonds towards oxidative addition by a low-valent transition metal catalyst, a critical step in the Suzuki-Miyaura cross-coupling catalytic cycle. This activation allows for the formation of C-C bonds at positions that might otherwise be unreactive. The remaining fluorine atom can then serve as a handle for subsequent transformations, enabling the rapid construction of diverse and highly functionalized molecular architectures. This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and key considerations for the successful application of this compound in Suzuki cross-coupling reactions.
Mechanistic Insights: The Role of the Methylsulfonyl Group in C-F Bond Activation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The activation of aryl fluorides in Suzuki couplings is challenging due to the high bond dissociation energy of the C-F bond. However, the presence of strong electron-withdrawing groups, such as the methylsulfonyl group (-SO₂CH₃) on the aromatic ring, can significantly facilitate this process. The methylsulfonyl group enhances the electrophilicity of the aryl fluoride, making the C-F bond more susceptible to oxidative addition by the Pd(0) catalyst. This is a crucial factor in the successful coupling of otherwise unreactive aryl fluorides.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol utilizes a common palladium catalyst and a phosphine ligand, which is a standard approach for many Suzuki couplings.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate or microwave reactor
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2-5 mol%), and XPhos (4-10 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water to achieve a desired solvent ratio (e.g., 10:1 dioxane:water).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel catalysts can be effective for the coupling of challenging aryl fluorides.[1]
Materials:
-
This compound
-
Arylboronic acid pinacol ester
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, add NiCl₂ (5-10 mol%) and IPr·HCl (10-20 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by KOtBu (2.0 equiv). Stir the mixture for 10-15 minutes to generate the active Ni(0) catalyst.
-
To this mixture, add this compound (1.0 equiv) and the arylboronic acid pinacol ester (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100-130 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Comparison of Reaction Parameters
The choice of reaction parameters is critical for a successful Suzuki coupling. The following table summarizes typical conditions and highlights key differences.
| Parameter | Protocol 1 (Palladium) | Protocol 2 (Nickel) | Notes |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | NiCl₂ (5-10 mol%) | Nickel catalysts can be more effective for C-F activation but are often more air-sensitive.[1] |
| Ligand | XPhos (4-10 mol%) | IPr·HCl (10-20 mol%) | Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are crucial for promoting oxidative addition. |
| Base | K₃PO₄ (2.0 equiv) | KOtBu (2.0 equiv) | The choice of base is critical and can influence the rate of transmetalation and potential side reactions. |
| Solvent | 1,4-Dioxane/Water | Toluene | The solvent system affects the solubility of reagents and the stability of the catalytic species. |
| Temperature | 80-120 °C | 100-130 °C | Higher temperatures are generally required to overcome the activation barrier for C-F bond cleavage. |
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate ligand/base combination. | Ensure anhydrous and anaerobic conditions; Increase reaction temperature; Screen different ligands and bases. |
| Protodeboronation of Boronic Acid | Presence of excess water; Prolonged reaction at high temperature. | Use anhydrous solvents or a controlled amount of water; Consider using the corresponding boronic ester, which is more stable. |
| Formation of Homocoupled Products | Presence of oxygen. | Ensure the reaction is set up under a strictly inert atmosphere; Thoroughly degas all solvents before use. |
Experimental Workflow Visualization
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 1,2-Difluoro-4-(methylsulfonyl)benzene
Introduction: The Strategic Importance of Arylalkynes in Modern Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] Its value is particularly pronounced in drug discovery, where the rigid, linear geometry of the arylalkyne motif can serve as a crucial scaffold for orienting functional groups and interacting with biological targets.[3]
This guide focuses on the Sonogashira coupling of 1,2-difluoro-4-(methylsulfonyl)benzene, a substrate of significant interest in medicinal chemistry. The presence of two electron-withdrawing fluorine atoms and a potent methylsulfonyl group activates the aryl halide towards the initial oxidative addition step in the catalytic cycle, a key determinant of reaction efficiency.[4] This heightened reactivity, however, also necessitates carefully controlled conditions to mitigate potential side reactions. These application notes provide a comprehensive overview of the mechanistic rationale, a detailed experimental protocol, and troubleshooting guidance for researchers employing this versatile reaction.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle. Understanding these cycles is paramount for rational optimization and troubleshooting.
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (this compound) to form a palladium(II) complex. The strong electron-withdrawing nature of the fluoro and methylsulfonyl groups on the aromatic ring enhances the electrophilicity of the carbon-halide bond, facilitating this rate-determining step.[4]
-
Transmetalation: The palladium(II) complex then reacts with a copper acetylide intermediate (formed in the copper cycle), transferring the alkyne group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting palladium(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the catalytically active palladium(0) species.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate, which is then poised to enter the palladium cycle via transmetalation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Sonogashira coupling of this compound with a generic terminal alkyne. Researchers should consider this a starting point, with optimization of catalyst, ligand, base, and solvent potentially required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Terminal Alkyne | ≥98% | Commercially Available | Purify if necessary by distillation or filtration. |
| PdCl₂(PPh₃)₂ | ≥98% | Commercially Available | Air-stable, but should be stored under inert gas. |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | Off-white to tan powder; protect from light. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Use freshly distilled or from a sure-seal bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use freshly distilled or from a sure-seal bottle. |
| Schlenk Flask | - | Glassware Supplier | Oven-dried prior to use. |
| Magnetic Stir Bar | - | Laboratory Supplier | - |
| Inert Gas (Nitrogen or Argon) | High Purity | Gas Supplier | - |
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).
-
Addition of Reagents: To the flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) and triethylamine (TEA, 3.0 equiv) are added via syringe.
-
Degassing: The reaction mixture should be thoroughly degassed to prevent Glaser coupling, an oxidative homocoupling of the alkyne. This can be achieved by three cycles of freeze-pump-thaw.
-
Addition of the Terminal Alkyne: The terminal alkyne (1.2 equiv) is then added dropwise via syringe.
-
Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary for specific substrates. The following table outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature | - Use a fresh batch of catalyst or a more active pre-catalyst (e.g., Pd(PPh₃)₄).- Ensure all solvents and reagents are rigorously dried.- Gradually increase the reaction temperature. |
| Glaser Homocoupling | - Presence of oxygen in the reaction mixture | - Ensure thorough degassing of the reaction mixture.- Maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation of Aryl Halide | - Presence of water or other protic sources | - Use rigorously dried solvents and reagents. |
| Formation of Palladium Black | - Catalyst decomposition | - Use a phosphine ligand to stabilize the palladium catalyst.- Avoid excessively high reaction temperatures. |
Conclusion
The Sonogashira coupling of this compound offers a reliable and efficient route to a valuable class of arylalkynes for applications in drug discovery and materials science. The electron-deficient nature of the aryl halide substrate generally leads to high reactivity, but careful control of reaction conditions, particularly the exclusion of oxygen and water, is critical for achieving high yields and minimizing side products. By understanding the underlying mechanism and adhering to the detailed protocol and troubleshooting guide provided, researchers can confidently employ this powerful transformation in their synthetic endeavors.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107 , 874-922 (2007). [Link]
- Liang, Y., Xie, Y. & Li, J. Recent advances in Sonogashira reaction. Current Organic Synthesis3, 41-64 (2006).
-
Dou, X. & Li, X. Recent applications of the Sonogashira reaction in the synthesis of drugs and their derivatives: A review. Mini-Reviews in Medicinal Chemistry23 , 1-1 (2023). [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Plenio, H. & Schilz, M. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry77 , 2798-2807 (2012). [Link]
-
Al-Azzawi, A. G. S. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances11 , 7636-7669 (2021). [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Zhang, C.-P. et al. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters19 , 5454-5457 (2017). [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Sarmah, M. & Dutta, D. Sonogashira Coupling - A Practical Approach. YouTube (2020). [Link]
-
Tykwinski, R. R. Sonogashira Coupling in Natural Product Synthesis. in Cross-Coupling Reactions in Organic Synthesis (eds. de Meijere, A. & Diederich, F.) 247-285 (Wiley-VCH Verlag GmbH & Co. KGaA, 2004). [Link]
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The Strategic deployment of 1,2-Difluoro-4-(methylsulfonyl)benzene in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design. The reagent 1,2-Difluoro-4-(methylsulfonyl)benzene has emerged as a pivotal building block, prized for its predictable reactivity and the advantageous physicochemical properties it imparts to active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers at the forefront of medicinal chemistry.
Physicochemical Characteristics and Strategic Importance
This compound is a crystalline solid at room temperature.[1] Its structure is characterized by a benzene ring activated by a strongly electron-withdrawing methylsulfonyl group and substituted with two fluorine atoms. This unique arrangement is the foundation of its utility in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 424792-57-4 | |
| Molecular Formula | C₇H₆F₂O₂S | |
| Molecular Weight | 192.18 g/mol | [1] |
| Melting Point | 71°C | |
| Boiling Point | 302.4°C | [1] |
The fluorine atoms are known to enhance metabolic stability and membrane permeability in drug candidates, while the methylsulfonyl group serves as a powerful directing and activating moiety for nucleophilic aromatic substitution (SNAr) reactions.[1]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary role of this compound in synthesis is as an electrophilic partner in SNAr reactions. The electron-withdrawing nature of the methylsulfonyl group, combined with the ortho and para fluorine atoms, renders the aromatic ring highly susceptible to attack by nucleophiles.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing sulfonyl group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized workflow for the SNAr reaction.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases and are prominent in cancer therapy.
Protocol: Synthesis of a Triazolopyridazine-based Kinase Inhibitor Intermediate
The following protocol is adapted from patent literature and describes the synthesis of a key intermediate for a kinase inhibitor.
Reaction:
Materials:
-
This compound
-
3-amino-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-b]pyridazine
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add 3-amino-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq).
-
Add this compound (1.2 eq) and cesium carbonate (2.0 eq).
-
Add DMSO to the mixture.
-
Heat the reaction mixture to 120°C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Application in CRTH2 Antagonist Development
Chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) antagonists are a focus in the treatment of inflammatory diseases such as asthma. Ramatroban, a known CRTH2 antagonist, and its analogues often feature a sulfonamide linkage, which can be constructed using sulfonyl chloride derivatives of this compound.
Caption: Synthetic pathway to CRTH2 antagonists.
Safety and Handling
As with any active chemical reagent, proper safety precautions are paramount.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][4]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[3]
-
First Aid:
Conclusion
This compound is a versatile and powerful reagent in the medicinal chemist's toolkit. Its well-defined reactivity in SNAr reactions, coupled with the beneficial properties conferred by its fluorine and sulfonyl functionalities, makes it an indispensable component in the synthesis of a new generation of therapeutics, particularly in the realms of oncology and inflammatory diseases. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this valuable building block in their drug discovery endeavors.
References
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MySkinRecipes. This compound. [Link]
-
PubChem. This compound. [Link]
- Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S.
- Harada, H., et al. (2008). CRTH2 antagonists.
-
Unlocking Potential: The Diverse Applications of 1-Fluoro-4-(methylsulfonyl)benzene in Industry. Shandong Green Chemical Co., Ltd. [Link]
- Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 234-246.
-
Oakwood Chemical. This compound. [Link]
-
Chemical-Suppliers. This compound. [Link]
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- 3. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fungicide Scaffolds from 1,2-Difluoro-4-(methylsulfonyl)benzene
Introduction: The Strategic Role of Fluorinated Sulfones in Agrochemical Synthesis
The development of novel fungicides with improved efficacy, broader spectrum, and enhanced safety profiles is a cornerstone of modern agricultural research. Within this landscape, Succinate Dehydrogenase Inhibitors (SDHIs) have emerged as a critically important class of fungicides, effectively controlling a wide range of plant pathogens by targeting complex II in the mitochondrial respiratory chain.[1] The molecular architecture of many leading SDHI fungicides, such as Bixafen and Fluxapyroxad, incorporates a complex biaryl-amide scaffold.[2][3][4]
The strategic incorporation of fluorine atoms and sulfonyl groups into these scaffolds is a well-established approach to modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to the target enzyme.[5] 1,2-Difluoro-4-(methylsulfonyl)benzene stands out as a highly valuable and versatile starting material for the synthesis of these complex agrochemicals.[5][6][7] The potent electron-withdrawing nature of the methylsulfonyl group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the selective displacement of the fluorine atoms.[8][9] This activation provides a reliable and efficient handle for the construction of key biphenyl-amine intermediates, which are the direct precursors to the final active fungicide molecules.
This guide provides detailed application notes and protocols for the synthesis of key fungicide precursors and their analogues, leveraging the unique reactivity of this compound. The methodologies described herein are designed to be robust and scalable, providing a solid foundation for researchers and drug development professionals in the agrochemical sector.
Core Synthetic Strategy: Harnessing Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic strategy revolves around the nucleophilic aromatic substitution (SNAr) reaction. The methylsulfonyl (-SO₂CH₃) group at the 4-position of the benzene ring is a powerful electron-withdrawing group. This electronic effect polarizes the ring, making the carbon atoms bonded to the fluorine atoms (especially the one ortho to the sulfonyl group) highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The presence of the sulfonyl group is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application Note 1: Synthesis of a Precursor for Bixafen Analogues
Bixafen is an SDHI fungicide characterized by a 3',4'-dichloro-5-fluorobiphenyl-2-amine core, which is then amidated with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[10][11] While Bixafen itself does not contain a methylsulfonyl group, we can utilize this compound to construct a structurally analogous biphenyl-amine intermediate, which can then be used to synthesize novel fungicide candidates. This protocol details a two-step synthesis involving an initial SNAr reaction followed by a Suzuki-Miyaura cross-coupling.
Step 1: Synthesis of 2-Amino-1-fluoro-5-(methylsulfonyl)benzene
In this step, one of the fluorine atoms of the starting material is displaced by an amino group. This is achieved by reacting this compound with a protected amine source, followed by deprotection.
Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (10 g, 52 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (14.4 g, 104 mmol) and benzylamine (6.7 g, 62.4 mmol).
-
Reaction: Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form. Filter the solid, wash with water, and dry under vacuum.
-
Deprotection (Hydrogenolysis): Dissolve the crude product in 150 mL of ethanol in a hydrogenation vessel. Add 10% Palladium on carbon (1 g). Pressurize the vessel with hydrogen gas (50 psi) and shake for 6 hours at room temperature.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3 v/v) to yield 2-Amino-1-fluoro-5-(methylsulfonyl)benzene as a solid.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Benzylamine, K₂CO₃, Pd/C, H₂ |
| Solvent | DMF, Ethanol |
| Temperature | 80°C (amination), RT (hydrogenolysis) |
| Reaction Time | 12 hours (amination), 6 hours (hydrogenolysis) |
| Expected Yield | 70-80% |
Step 2: Suzuki-Miyaura Coupling to form a Biphenyl-Amine Intermediate
The synthesized 2-Amino-1-fluoro-5-(methylsulfonyl)benzene can now undergo a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid to form the biphenyl-amine core.
Protocol:
-
Reaction Setup: In a 100 mL Schlenk flask, combine 2-Amino-1-fluoro-5-(methylsulfonyl)benzene (5 g, 26.4 mmol), 3,4-dichlorophenylboronic acid (5.5 g, 29.1 mmol), and potassium carbonate (7.3 g, 52.8 mmol) in a mixture of 50 mL of toluene and 10 mL of water.
-
Degassing: Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.9 g, 0.79 mmol).
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 16 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired biphenyl-amine intermediate.
Caption: Synthetic workflow for a Bixafen analogue.
Application Note 2: Synthesis of a Precursor for Fluxapyroxad Analogues
Fluxapyroxad, another prominent SDHI fungicide, contains a 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine core.[2][12][13][14] We can adapt our strategy to synthesize a related precursor from this compound.
Step 1: Synthesis of 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene
Instead of direct amination, we will first introduce a nitro group, which can later be reduced to an amine. The nitro group also further activates the ring for subsequent reactions.
Protocol:
-
Nitration: Cool a solution of this compound (10 g, 52 mmol) in 50 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a mixture of fuming nitric acid (4 mL) and concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 0-5°C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash thoroughly with cold water until neutral, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene.
Step 2: Suzuki-Miyaura Coupling
Protocol:
-
Reaction Setup: Follow the same procedure as for the Bixafen analogue precursor, using 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene (5 g, 21.1 mmol) and (3,4,5-trifluorophenyl)boronic acid (4.1 g, 23.2 mmol).
-
Catalyst and Base: Use Pd(PPh₃)₄ (0.73 g, 0.63 mmol) and K₂CO₃ (5.8 g, 42.2 mmol).
-
Reaction Conditions: Toluene/water, 90°C, 16 hours.
-
Purification: Purify by column chromatography to yield the nitro-biphenyl intermediate.
Step 3: Reduction of the Nitro Group
Protocol:
-
Reaction Setup: Dissolve the nitro-biphenyl intermediate (5 g) in 100 mL of ethanol.
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (15 g) and stir the mixture at 70°C for 4 hours.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the desired Fluxapyroxad analogue precursor.
| Parameter | Value |
| Starting Material | This compound |
| Key Intermediates | 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene, Nitro-biphenyl |
| Reagents | HNO₃/H₂SO₄, (3,4,5-trifluorophenyl)boronic acid, Pd(PPh₃)₄, SnCl₂·2H₂O |
| Solvents | Toluene, Ethanol |
| Expected Overall Yield | 50-60% |
Final Amidation to Synthesize Fungicide Analogues
The synthesized biphenyl-amine precursors are the penultimate intermediates for obtaining the final fungicide analogues. The last step is a standard amidation reaction with a suitable pyrazole-4-carbonyl chloride.
General Protocol for Amidation:
-
Reaction Setup: Dissolve the biphenyl-amine precursor (10 mmol) and triethylamine (1.5 g, 15 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Acyl Chloride Addition: Cool the solution to 0°C and add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (10.5 mmol) in 20 mL of THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by recrystallization or column chromatography.
Caption: Final amidation step to yield the target fungicide.
Conclusion and Outlook
This compound is a highly effective and versatile starting material for the synthesis of complex fungicide scaffolds. Its unique electronic properties, conferred by the combination of fluorine atoms and a methylsulfonyl group, enable facile and selective functionalization through nucleophilic aromatic substitution. The protocols outlined in this guide provide a robust framework for the synthesis of key biphenyl-amine intermediates, which are direct precursors to novel SDHI fungicide candidates analogous to commercial products like Bixafen and Fluxapyroxad. By leveraging these synthetic strategies, researchers in the agrochemical field can efficiently generate diverse libraries of new compounds for biological screening and lead optimization.
References
-
Taylor & Francis Online. (n.d.). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. [Link]
-
ACS Publications. (2019, August 14). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. [Link]
-
ResearchGate. (n.d.). The continuous‐flow process to the synthesis of (iso)‐Bixafen and (iso)‐Fluxapyroxad. [Link]
-
PubMed. (2023, January 18). Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism. [Link]
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PMC - NIH. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]
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ResearchGate. (n.d.). The chemical structure of penflufen. [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. [Link]
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PMC - NIH. (n.d.). Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds. [Link]
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PMC - NIH. (n.d.). Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. [Link]
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PubMed. (2025, June 6). Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. [Link]
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MDPI. (n.d.). Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties. [Link]
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YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
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SAGE Journals. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
NIH. (n.d.). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. [Link]
-
YouTube. (2021, April 20). CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Oakwood Chemical. (n.d.). This compound. [Link]
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PubChem. (n.d.). This compound. [Link]
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ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. [Link]
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FRAC. (n.d.). SDHI Fungicides. [Link]
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MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
-
PMC - PubMed Central. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
PMC - NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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ResearchGate. (2025, August 6). Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures. [Link]
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Application Note: A Robust HPLC-UV Method for the Analysis of 1,2-Difluoro-4-(methylsulfonyl)benzene
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,2-Difluoro-4-(methylsulfonyl)benzene. This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its purity and accurate quantification essential for quality control and process monitoring.[1][2] The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent linearity, precision, accuracy, and specificity, making it suitable for routine use in research and drug development settings.
Introduction
This compound is a key building block in modern synthetic chemistry. The presence of two fluorine atoms can enhance the metabolic stability and membrane permeability of drug candidates, while the methylsulfonyl group often serves as a reactive handle or a directing group in further synthetic transformations.[1] Given its role as a pivotal intermediate, a reliable analytical method is imperative to ensure the quality and consistency of starting materials, in-process controls, and final active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[3][4] This note describes a straightforward RP-HPLC method coupled with UV detection, a common and robust configuration in most analytical laboratories.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector was used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) was employed for the separation. The C18 phase provides good retention for moderately polar aromatic compounds like the analyte.[5][6]
-
Chemicals and Reagents:
Chromatographic Conditions
The selection of chromatographic parameters was optimized to achieve a balance between resolution, peak shape, and analysis time.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) | Provides excellent retention and separation for aromatic and moderately polar compounds.[5][10] |
| Mobile Phase A | HPLC Grade Water | Polar solvent for reversed-phase chromatography.[11] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column.[11] |
| Gradient | 30% B to 80% B over 10 minutes | A gradient elution ensures efficient elution of the analyte while maintaining good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[5] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves the reproducibility of retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte. Benzene derivatives show strong absorption in the UV region.[12] |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4][13][14]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[14] Six replicate injections of a working standard solution (e.g., 50 µg/mL) were performed.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This was evaluated by analyzing a blank (diluent), the reference standard, and a sample spiked with potential impurities.
Linearity
The linearity of the method was established by constructing a calibration curve with at least five concentrations of the reference standard over the range of 1-100 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²).[4]
Precision
-
Repeatability (Intra-day precision): Assessed by performing six replicate analyses of a sample at 100% of the test concentration on the same day.[3]
-
Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day with a different analyst and/or instrument.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).[4]
Results and Discussion
The developed HPLC method provided a well-resolved, symmetric peak for this compound with a typical retention time of approximately 6.5 minutes.
Method Validation Summary
The validation results are summarized in the table below, demonstrating that the method is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Result |
| System Suitability | Tailing factor ≤ 2.0; %RSD of peak area < 2.0% | Tailing factor = 1.2; %RSD = 0.8% |
| Specificity | No interference at the retention time of the analyte | Passed |
| Linearity (1-100 µg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Repeatability = 0.9%; Intermediate Precision = 1.3% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Robustness | System suitability parameters met under all conditions | Passed |
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Protocol: Step-by-Step HPLC Analysis
-
System Preparation:
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Check:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform six replicate injections of a mid-range working standard solution (e.g., 50 µg/mL).
-
Verify that the system suitability criteria (tailing factor and %RSD of peak area) are met.
-
-
Calibration Curve Generation:
-
Inject each working standard solution in ascending order of concentration.
-
Record the peak area for each injection.
-
Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve and correlation coefficient.
-
-
Sample Analysis:
-
Inject the prepared and filtered sample solution.
-
Record the peak area of the analyte.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Apply the appropriate dilution factors to calculate the final concentration in the original sample.
-
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis in pharmaceutical and chemical manufacturing environments. The use of a standard C18 column and common mobile phases makes this method easily transferable to most analytical laboratories.
References
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- Benchchem. A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid.
- Phenomenex Blog. Selecting the Right Column for Your Reversed Phase Method.
- Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?.
- Acta Scientific.
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- AMSbiopharma.
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- ICH.
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The Analytical Chemist's Guide to Fluorinated Organic Compounds: Advanced Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has revolutionized pharmaceuticals, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, make fluorinated compounds highly valuable.[1][2] However, these same properties present distinct analytical challenges. This guide provides a comprehensive overview of the state-of-the-art analytical techniques for the characterization and quantification of fluorinated organic compounds, offering in-depth theoretical insights and practical, field-proven protocols.
The Fluorine Advantage and the Analytical Challenge
The high electronegativity of fluorine and the strength of the carbon-fluorine bond create molecules with unique electronic and conformational properties. From an analytical perspective, this translates to both opportunities and obstacles. The presence of the ¹⁹F isotope, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exquisitely sensitive and specific tool.[1][3] Conversely, the stability of the C-F bond can influence fragmentation patterns in mass spectrometry, and the unique polarity of fluorinated compounds requires specialized chromatographic approaches for effective separation.[4][5]
This guide is structured to provide a deep dive into the core analytical techniques, moving from fundamental principles to practical application notes and detailed protocols.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Detection Tool
¹⁹F NMR is arguably the most powerful technique for the direct detection and structural elucidation of fluorinated organic compounds. The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[1][3] Its chemical shifts span a very wide range (over 800 ppm), which minimizes signal overlap and provides detailed information about the local electronic environment of each fluorine atom.[1]
Key Principles and Causality in Experimental Design:
-
Wide Chemical Shift Range : The vast chemical shift dispersion is a double-edged sword. While it provides excellent resolution, it also necessitates a large spectral width to avoid signal aliasing (fold-over).[6] The transmitter offset should be carefully set to the center of the expected spectral region.
-
Quantitative Analysis : For accurate quantification, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure complete relaxation of the nuclei between pulses. This is achieved by using inverse-gated decoupling pulse sequences and setting the relaxation delay to at least five times the longitudinal relaxation time (T₁) of the fluorine nuclei of interest.[6][7]
-
Coupling Constants : Spin-spin coupling constants (J-values) in ¹⁹F NMR are generally larger than in ¹H NMR and can be observed over more bonds. This provides a wealth of structural information about the connectivity of the molecule.[7]
Application Note: Purity Determination of a Fluorinated Active Pharmaceutical Ingredient (API) by Quantitative ¹⁹F NMR (qNMR)
Quantitative ¹⁹F NMR is a powerful, non-destructive method for determining the purity of fluorinated APIs without the need for a specific reference standard for the analyte itself. The direct relationship between the integrated signal area and the number of fluorine nuclei allows for accurate quantification against a certified internal standard.[1][2]
Protocol: Quantitative ¹⁹F NMR Analysis of a Fluorinated API
Objective: To determine the purity of a fluorinated API using ¹⁹F qNMR with an internal standard.
Materials:
-
Fluorinated API sample
-
Certified internal standard (e.g., trifluoroacetic acid, 4,4´-difluorobenzophenone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated API and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Tune and shim the NMR spectrometer for the ¹⁹F nucleus.
-
Set the spectral width to encompass the signals of both the API and the internal standard (e.g., 250 ppm).[6]
-
Set the transmitter offset to the approximate center of the spectral region of interest.
-
Crucially, use an inverse-gated decoupling pulse sequence to suppress NOE. [6][7]
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ of the signals being quantified. A conservative value of 30-60 seconds is often used if T₁ values are unknown.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the API and the internal standard.
-
Calculate the purity of the API using the following equation:
Where:
-
I = Integral value
-
N_F = Number of fluorine atoms in the molecule
-
MW = Molecular weight
-
m = mass
-
API = Active Pharmaceutical Ingredient
-
IS = Internal Standard
-
Causality Behind Choices:
-
Certified Internal Standard: Ensures traceability and accuracy of the quantification.
-
Inverse-Gated Decoupling: Decouples protons from fluorine without generating NOE, which would artificially enhance the signal intensities and lead to inaccurate quantification.[6][7]
-
Long Relaxation Delay: Allows all fluorine nuclei to fully relax back to their equilibrium state before the next pulse, ensuring that the signal intensity is directly proportional to the number of nuclei.[7]
Diagram: Workflow for Quantitative ¹⁹F NMR Analysis
Caption: Workflow for quantitative ¹⁹F NMR analysis of a fluorinated API.
Mass Spectrometry (MS): Unraveling Molecular Weight and Structure
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of fluorinated organic compounds. The choice of ionization technique and the interpretation of fragmentation patterns are critical for successful analysis.
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile fluorinated compounds. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information with minimal fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile fluorinated compounds.[8][9] Similar to ESI, it is a soft ionization technique that primarily yields protonated or deprotonated molecules.
-
Electron Ionization (EI): A hard ionization technique commonly used with Gas Chromatography (GC). It can cause extensive fragmentation of fluorinated compounds. While this can make molecular ion identification challenging, the resulting fragmentation patterns are highly reproducible and provide valuable structural information.[5][10] A characteristic feature in the EI mass spectra of many perfluorinated compounds is the prominent CF₃⁺ ion at m/z 69.[5]
Fragmentation of Fluorinated Compounds:
The strong C-F bond significantly influences the fragmentation pathways of fluorinated molecules. While the fluorine atom itself is not easily cleaved, its presence affects the stability of adjacent carbocations and the overall fragmentation cascade.[10] Common fragmentation pathways include the loss of HF (20 Da) or other small fluorine-containing neutral molecules.[11] The interpretation of these patterns, often aided by high-resolution mass spectrometry (HRMS) for accurate mass measurements, is key to structural elucidation.
Chromatographic Separation: Taming the Unique Polarity
The unique "fluorous" character of highly fluorinated compounds, being both hydrophobic and lipophobic, necessitates specialized chromatographic strategies for effective separation.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile fluorinated compounds. When coupled with mass spectrometry (GC-MS), it is a powerful tool for the separation and identification of these analytes in complex mixtures.[12][13]
-
Column Selection: Non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, are often used for the analysis of a broad range of fluorinated compounds.[13]
-
Derivatization: For non-volatile or highly polar fluorinated compounds, derivatization to increase volatility may be necessary.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of a wide range of non-volatile and thermally labile fluorinated compounds. The choice of stationary and mobile phases is critical for achieving optimal separation.
-
Fluorinated Stationary Phases: Columns with fluorinated stationary phases, such as perfluoroalkyl or pentafluorophenyl (PFP) phases, offer unique selectivity for fluorinated analytes.[4][14] These phases can exhibit different retention mechanisms compared to traditional C8 and C18 columns, including dipole-dipole interactions and π-π interactions, leading to enhanced separation of structurally similar fluorinated compounds.[4][15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the separation of highly polar fluorinated compounds that are poorly retained in reversed-phase chromatography.[16][17][18] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral fluorinated compounds and for the analysis of thermally labile molecules.[19][20][21] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages in terms of speed and reduced solvent consumption.[20][22]
Application Note: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water by SPE-LC-MS/MS
The analysis of PFAS in environmental samples is of significant regulatory and public health interest. The standard method involves solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.
Protocol: Analysis of PFAS in Drinking Water by SPE-LC-MS/MS (Based on EPA Method 537.1)
Objective: To quantify a target list of PFAS in drinking water samples at low ng/L levels.
Materials:
-
Water sample
-
PFAS analytical standards and labeled internal standards
-
Weak anion exchange (WAX) SPE cartridges
-
Methanol, acetonitrile, and reagent water (PFAS-free)
-
Ammonium acetate
-
LC-MS/MS system
Procedure:
-
Sample Preparation (SPE):
-
To a 250 mL water sample, add the labeled internal standards.
-
Condition a WAX SPE cartridge with methanol followed by reagent water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Wash the cartridge with a buffered solution to remove interferences.
-
Elute the PFAS from the cartridge with a small volume of methanol containing a weak base (e.g., ammonium hydroxide).
-
Concentrate the eluate to a final volume of 1 mL.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 20 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient from high aqueous to high organic content to elute the target PFAS.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for each target PFAS and its labeled internal standard.
-
-
-
Data Analysis:
-
Quantify the target PFAS using the internal standard method to correct for matrix effects and recovery losses.
-
Generate a calibration curve using a series of standards to determine the concentration of PFAS in the original water sample.
-
Causality Behind Choices:
-
WAX SPE Cartridge: The weak anion exchange mechanism effectively retains the anionic PFAS (e.g., carboxylic and sulfonic acids) from the water matrix.
-
Labeled Internal Standards: These are isotopically labeled versions of the target analytes that behave similarly during extraction and ionization, allowing for accurate correction of any analytical variability.
-
LC-MS/MS in MRM Mode: Provides the high sensitivity and selectivity required to detect and quantify PFAS at the low levels typically found in environmental samples, minimizing interferences from the complex sample matrix.
Diagram: SPE-LC-MS/MS Workflow for PFAS Analysis
Caption: Workflow for the analysis of PFAS in water by SPE-LC-MS/MS.
Comparison of Analytical Techniques
The selection of the most appropriate analytical technique depends on the specific goals of the analysis, the nature of the fluorinated compound, the sample matrix, and the required sensitivity.
| Technique | Principle | Typical Analytes | Strengths | Limitations |
| ¹⁹F NMR | Nuclear magnetic resonance of the ¹⁹F nucleus | Any fluorinated compound | High specificity, structural elucidation, non-destructive, quantitative | Lower sensitivity than MS, complex spectra for molecules with many fluorine atoms |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection | Volatile and semi-volatile fluorinated compounds | High separation efficiency, established libraries for identification | Requires analyte volatility (derivatization may be needed), thermal degradation of labile compounds |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection | Non-volatile, polar, and thermally labile fluorinated compounds | High sensitivity and selectivity, applicable to a wide range of compounds | Matrix effects can suppress ionization, requires careful method development |
| HPLC with Fluorinated Phases | HPLC with stationary phases containing fluorinated moieties | Isomers and structurally similar fluorinated compounds | Unique selectivity for fluorinated analytes, can simplify mobile phase conditions | May not be as robust as traditional C18 phases, less universally applicable |
| HILIC | Hydrophilic interaction liquid chromatography | Highly polar fluorinated compounds | Excellent retention of polar analytes, compatible with MS | Sensitive to mobile phase composition, requires careful equilibration |
| SFC | Supercritical fluid chromatography | Chiral fluorinated compounds, thermally labile molecules | Fast separations, reduced organic solvent consumption, "green" technique | Less common instrumentation, primarily for normal-phase separations |
Conclusion
The analysis of fluorinated organic compounds requires a specialized toolkit of analytical techniques. ¹⁹F NMR stands out for its definitive structural elucidation capabilities, while hyphenated chromatographic and mass spectrometric methods provide the sensitivity and selectivity needed for trace-level quantification in complex matrices. A thorough understanding of the principles behind each technique, coupled with the implementation of robust and validated protocols, is essential for generating reliable and accurate data in research, development, and regulatory settings. As the field of fluorine chemistry continues to expand, the development and refinement of these analytical methodologies will remain a critical area of focus.
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Introduction: The Strategic Importance of 1,2-Difluoro-4-(methylsulfonyl)benzene
An In-Depth Guide to the Synthetic Derivatization of 1,2-Difluoro-4-(methylsulfonyl)benzene for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, this compound has emerged as a powerhouse building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3][4][5] Its utility is not accidental but is derived from a unique convergence of chemical properties. The molecule features two fluorine atoms and a potent electron-withdrawing methylsulfonyl group, a combination that imparts significant advantages in drug design.
The fluorine atoms are strategically important for their ability to enhance metabolic stability and improve membrane permeability of drug candidates, crucial parameters for bioavailability.[6][7] Simultaneously, the methylsulfonyl group profoundly activates the aromatic ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr).[6][8][9] This activation, coupled with the differential reactivity of the two C-F bonds, provides a versatile platform for controlled, regioselective derivatization, allowing researchers to systematically explore chemical space and optimize ligand-target interactions.
This guide provides a detailed exploration of the primary derivatization strategies for this compound, offering both mechanistic insights and field-proven laboratory protocols for researchers in pharmaceutical and chemical development.
Core Synthetic Strategies: From Nucleophilic Substitution to Metal Catalysis
The derivatization of this compound primarily revolves around two powerful methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice between these pathways depends on the desired final structure and the nature of the bond being formed (C-N, C-O, or C-C).
Figure 1: Primary synthetic routes for the derivatization of this compound.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The SNAr reaction is the most direct and widely used method for functionalizing this substrate. The strong electron-withdrawing effect of the para-sulfonyl group makes the ipso-carbons attached to the fluorine atoms highly electrophilic and stabilizes the key reaction intermediate.
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a two-step addition-elimination mechanism.[8][9][10]
-
Addition: A nucleophile attacks one of the fluorine-bearing carbons, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][11] The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the sulfonyl group, which provides substantial stabilization.
-
Elimination: The aromaticity is restored as the fluoride leaving group is expelled, resulting in the substituted product.
The rate-determining step is typically the initial nucleophilic attack, as this involves the energetic cost of breaking aromaticity.[9] Consequently, more electronegative halogens, like fluorine, accelerate the reaction by increasing the electrophilicity of the ring, even though the C-F bond is the strongest carbon-halogen bond.[8][9]
Figure 2: The addition-elimination mechanism of SNAr.
Protocol 1: SNAr Synthesis of N-Aryl Amines
The formation of a C-N bond via SNAr is fundamental to the synthesis of numerous kinase inhibitors. This protocol outlines a general procedure for the reaction with primary or secondary amines.
Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.).
-
Add a suitable polar aprotic solvent such as DMSO, DMF, or NMP.
-
Add the desired primary or secondary amine (1.1-1.5 equiv.).
-
Add a base (2.0-3.0 equiv.). A carbonate base like K₂CO₃ or Cs₂CO₃ is commonly used.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Rationale:
-
Solvent: Polar aprotic solvents are ideal as they can dissolve the reagents but do not solvate the nucleophile as strongly as protic solvents, thus maintaining its reactivity.
-
Base: The base is crucial to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, preventing it from protonating and deactivating the amine nucleophile.
-
Equivalents: A slight excess of the amine is used to drive the reaction to completion.
| Parameter | Recommended Specification | Causality & Justification |
| Substrate | This compound | Activated electrophile for SNAr. |
| Nucleophile | Primary or Secondary Amine (1.1-1.5 eq) | Forms the desired C-N bond. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | Scavenges HF byproduct to maintain nucleophile activity. |
| Solvent | DMSO, DMF, or NMP | Polar aprotic; facilitates the reaction without deactivating the nucleophile. |
| Temperature | 80 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidative side reactions at elevated temperatures. |
Protocol 2: SNAr Synthesis of Aryl Ethers
The synthesis of aryl ethers proceeds similarly but requires a stronger base to generate a potent alkoxide or phenoxide nucleophile from the corresponding alcohol.
Methodology:
-
To a dry reaction vessel under an inert atmosphere, add the alcohol or phenol (1.2 equiv.) and a dry aprotic solvent (e.g., THF or DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 equiv.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature or gently heat (e.g., to 60 °C) and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Rationale:
-
Strong Base: Alcohols and phenols are generally not nucleophilic enough to initiate the SNAr reaction directly. A strong, non-nucleophilic base like NaH is required to deprotonate the hydroxyl group, generating the much more reactive alkoxide or phenoxide.[12][13]
-
Anhydrous Conditions: Strong bases like NaH react violently with water. Therefore, anhydrous solvents and inert atmosphere are critical for safety and reaction success.
| Parameter | Recommended Specification | Causality & Justification |
| Substrate | This compound | Activated electrophile for SNAr. |
| Nucleophile | Alcohol or Phenol (1.2 eq) | Forms the desired C-O bond after deprotonation. |
| Base | NaH or KHMDS (1.3 eq) | Generates the potent alkoxide/phenoxide nucleophile. |
| Solvent | Anhydrous THF or DMF | Aprotic; dissolves reagents and is compatible with the strong base. |
| Temperature | 0 °C to 60 °C | Initial cooling for safe base addition, followed by warming to drive the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Essential for anhydrous conditions and safety. |
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is highly effective for introducing heteroatom nucleophiles, forming C-C bonds or coupling less reactive amines often requires the power of transition metal catalysis. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two premier methods for this purpose.
Protocol 3: Buchwald-Hartwig Amination
This reaction provides a powerful alternative to SNAr for C-N bond formation, often proceeding under milder conditions and with a broader substrate scope.[14][15] Activating a C-F bond is challenging and requires a carefully selected catalyst system.
Catalytic Cycle Rationale: The mechanism involves a Pd(0)/Pd(II) cycle.[16] The key, and most difficult, step is the oxidative addition of the strong C-F bond to a Pd(0) center. This is facilitated by using bulky, electron-rich phosphine ligands which stabilize the electron-deficient Pd(0) species and promote the oxidative addition step.[17][18]
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination of an aryl fluoride.
Methodology:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-5 mol%) to a dry reaction vessel.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water, then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
| Parameter | Recommended Specification | Causality & Justification |
| Catalyst System | Pd₂(dba)₃ / Biarylphosphine Ligand | The ligand is critical for activating the inert C-F bond for oxidative addition. |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Strong, non-nucleophilic base required for the deprotonation step in the cycle. |
| Solvent | Anhydrous, deoxygenated Toluene or Dioxane | Prevents catalyst deactivation by oxygen or water. |
| Atmosphere | Strictly Inert (Glovebox recommended) | The Pd(0) active species is highly sensitive to oxygen. |
Protocol 4: Suzuki-Miyaura Coupling
For creating C-C bonds to form biaryl structures, the Suzuki-Miyaura coupling is the industry standard.[19] Similar to the Buchwald-Hartwig reaction, coupling an aryl fluoride is challenging but achievable with the right conditions.
Methodology:
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 2-5 mol%).
-
Add the base, typically an aqueous solution of Na₂CO₃ (2M, 3.0 equiv.) or K₂CO₃.
-
Add a solvent system, commonly a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O).[20]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 85-100 °C under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by chromatography.
Experimental Rationale:
-
Catalyst: Catalysts like PdCl₂(dppf) are often effective for Suzuki couplings. The choice of catalyst can be critical for activating the C-F bond.
-
Biphasic System: The use of an aqueous base in an organic solvent is common and effective. The base activates the boronic acid for the transmetalation step.[21]
-
Degassing: Removing dissolved oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
| Parameter | Recommended Specification | Causality & Justification |
| Boron Reagent | Arylboronic Acid or Pinacol Ester (1.5 eq) | Source of the new aryl group for C-C bond formation. |
| Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%) | Mediates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |
| Base | Aq. Na₂CO₃ or K₂CO₃ (3.0 eq) | Activates the boronic acid to form a boronate species, facilitating transmetalation. |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Atmosphere | Degassed and under Inert Gas | Protects the Pd(0) catalyst from oxidative degradation. |
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Developing novel classes of protein kinase CK1δ inhibitors by fusing[6][22][23]triazole with different bicyclic heteroaromatic systems - PubMed. (2021, April 15). Retrieved from
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Application Notes & Protocols: Strategic Amination of 1,2-Difluoro-4-(methylsulfonyl)benzene for Advanced Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. 1,2-Difluoro-4-(methylsulfonyl)benzene has emerged as a highly valuable and versatile building block, prized for its predictable reactivity and the desirable physicochemical properties it imparts to target molecules. The powerful electron-withdrawing nature of the methylsulfonyl group profoundly activates the benzene ring for nucleophilic aromatic substitution (SNAr), allowing for precise, regioselective functionalization with a wide array of amine nucleophiles.
This guide moves beyond a simple recitation of steps. It provides a detailed examination of the underlying principles governing this reaction, offers validated, step-by-step protocols for various amine classes, and presents practical, field-proven insights to navigate potential challenges. The objective is to empower researchers to confidently and efficiently leverage this key transformation in the synthesis of novel pharmaceutical agents and advanced materials.
Part 1: The Chemistry of this compound
Molecular Profile
-
Chemical Name: this compound
-
CAS Number: 424792-57-4[1]
-
Molecular Formula: C₇H₆F₂O₂S[1]
-
Molecular Weight: 192.18 g/mol [2]
-
Appearance: White to off-white solid
-
Melting Point: ~71°C[2]
Significance in Synthesis
This compound is a trifunctional reagent whose reactivity is dominated by the interplay between its substituents.
-
Methylsulfonyl Group (-SO₂Me): This is a powerful, meta-directing electron-withdrawing group. Its primary role in this context is to activate the aromatic ring for nucleophilic attack by significantly lowering the electron density of the π-system.[3][4] Sulfones are also recognized for their ability to improve the pharmacokinetic profiles of drug candidates, often acting as hydrogen bond acceptors and enhancing metabolic stability.[5]
-
Fluorine Atoms: The two fluorine atoms serve dual purposes. They contribute to the overall electron-deficient nature of the ring and, critically, act as excellent leaving groups in SNAr reactions. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, accelerating the rate-determining nucleophilic addition step.[3][4] The incorporation of fluorine is a well-established strategy in drug design to modulate lipophilicity, improve metabolic resistance, and enhance binding affinity.[6]
Part 2: The SNAr Reaction Mechanism & Regioselectivity
The reaction of this compound with amines proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Step 1: Nucleophilic Addition (Rate-Determining Step): The amine nucleophile attacks one of the electrophilic, fluorine-bearing carbons of the benzene ring. This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4][7]
-
Step 2: Elimination of Leaving Group: The aromaticity is restored as the fluoride leaving group is expelled from the Meisenheimer complex.
The Key to Regioselectivity
A crucial aspect of this reaction is its high regioselectivity. The amine will almost exclusively attack the C1 position, displacing the fluorine atom that is para to the methylsulfonyl group.
Causality: The stability of the intermediate Meisenheimer complex dictates the reaction pathway. For a successful SNAr reaction, the negative charge of this intermediate must be stabilized by an electron-withdrawing group positioned either ortho or para to the site of attack.[4][8]
-
Attack at C1 (Para): When the amine attacks the C1 position, the resulting negative charge in the Meisenheimer complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the powerfully stabilizing para-sulfonyl group. This creates a highly stabilized intermediate, favoring this reaction pathway.
-
Attack at C2 (Meta): Attack at the C2 position would place the sulfonyl group meta to the site of developing negative charge. Resonance delocalization onto the sulfonyl group is not possible from this position, resulting in a significantly less stable intermediate. This pathway is therefore energetically unfavorable and not significantly observed.
Mechanism Diagram
Caption: SNAr mechanism showing regioselective attack at C1.
Part 3: Experimental Protocols and Methodologies
General Workflow
The amination reaction follows a straightforward and robust workflow suitable for standard laboratory synthesis.
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Synthesis of Poly(aryl ether sulfone)s from Difluorosulfonyl Precursors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Poly(aryl ether sulfone)s and the Advantage of Fluorinated Precursors
Poly(aryl ether sulfone)s (PAES) are a class of high-performance engineering thermoplastics renowned for their exceptional properties. These include high thermal stability, excellent mechanical strength, and resistance to chemical degradation. Such characteristics make them invaluable in a wide range of applications, from aerospace components to medical devices and advanced filtration membranes. In the realm of pharmaceutical and drug development, their biocompatibility and tunable properties are of particular interest for applications like hemodialysis membranes and controlled-release drug delivery systems.[1]
The synthesis of PAES is typically achieved through nucleophilic aromatic substitution (SNAr) step-growth polymerization.[2] This guide focuses on a particularly effective route utilizing difluorosulfonyl-activated monomers, such as 4,4'-difluorodiphenyl sulfone. The high electronegativity of the fluorine atoms makes the aromatic ring highly susceptible to nucleophilic attack, thereby facilitating the polymerization process. This heightened reactivity, when compared to analogous chloro- or bromo-activated monomers, often leads to higher molecular weight polymers under milder reaction conditions.[3]
This document provides a comprehensive overview of the synthesis of PAES from difluorosulfonyl precursors, detailing the underlying chemical principles, step-by-step experimental protocols, and essential characterization techniques.
The Chemistry: Nucleophilic Aromatic Substitution in PAES Synthesis
The formation of the ether linkages in PAES via this method is a classic example of nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: A phenoxide nucleophile, generated from a bisphenol monomer by deprotonation with a weak base like potassium carbonate, attacks the electron-deficient aromatic carbon atom of the difluorosulfonyl monomer.[4] This carbon is activated by the potent electron-withdrawing sulfonyl group (-SO₂-). This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The reaction intermediate then collapses, expelling a fluoride ion as the leaving group and re-forming the aromatic ring, now with a newly formed aryl ether bond.
This process repeats at the other end of the monomers, leading to the growth of the polymer chain. The choice of a dipolar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO), is crucial. These solvents effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide and facilitating the reaction.[3]
Caption: SNAr mechanism for PAES synthesis.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative poly(aryl ether sulfone) from 4,4'-difluorodiphenyl sulfone and a bisphenol.
Materials and Equipment
| Reagents | Equipment |
| 4,4'-Difluorodiphenyl sulfone (DFDPS) | Four-neck round-bottom flask |
| Bisphenol A (BPA) | Mechanical stirrer |
| Potassium carbonate (K₂CO₃), anhydrous | Dean-Stark trap |
| N,N-Dimethylacetamide (DMAc), anhydrous | Condenser |
| Toluene, anhydrous | Nitrogen or Argon inlet |
| Methanol | Heating mantle with temperature controller |
| Deionized water | Buchner funnel and filter flask |
| Vacuum oven |
Polymerization Procedure
A detailed step-by-step protocol for the synthesis of PAES is as follows:
-
Reactor Setup: Assemble a four-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene and fitted with a condenser, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the flask with 4,4'-difluorodiphenyl sulfone, bisphenol A, and potassium carbonate. The molar ratio of the difluoro monomer to the bisphenol should be precisely 1:1 to achieve high molecular weight. Potassium carbonate is typically used in slight excess.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) and toluene to the flask. Toluene forms an azeotrope with water, which will be removed during the initial heating phase to ensure anhydrous conditions.[5]
-
Azeotropic Dehydration: Heat the reaction mixture to the boiling point of the toluene/water azeotrope (around 140-150 °C) with vigorous stirring.[6] Water produced from the reaction of the bisphenol with potassium carbonate will be collected in the Dean-Stark trap. Continue this process until no more water is collected.
-
Polymerization: After the removal of water, slowly raise the temperature to 160-180 °C to drive off the toluene. The polymerization will proceed in the DMAc.[5] The reaction mixture will become increasingly viscous as the polymer chains grow. The reaction is typically allowed to proceed for several hours (e.g., 4-8 hours).
-
Precipitation and Purification: After the desired reaction time, cool the viscous polymer solution to room temperature. Slowly pour the solution into a vigorously stirred excess of a non-solvent, such as methanol or a methanol/water mixture. This will cause the polymer to precipitate as a fibrous solid.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with hot deionized water to remove any remaining salts and solvent.[7] Further washing with methanol may be necessary.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.
Caption: General workflow for PAES synthesis.
Characterization of Synthesized Poly(aryl ether sulfone)s
Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to determine its properties. The following techniques are commonly employed:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of the polymer, confirming the formation of the ether linkages and the absence of starting materials. Both ¹H and ¹³C NMR are typically used.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify the characteristic functional groups present in the polymer, such as the aryl ether (C-O-C) and sulfonyl (O=S=O) groups.[9] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[5] |
| Thermal Analysis (TGA and DSC) | Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is a key indicator of the polymer's amorphous nature and its upper service temperature.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | - Impure monomers- Non-stoichiometric ratio of monomers- Presence of moisture in the reaction | - Recrystallize or sublime monomers before use- Accurately weigh monomers- Ensure thorough azeotropic dehydration |
| Dark Polymer Color | - High reaction temperature- Presence of oxygen | - Optimize reaction temperature- Maintain a positive pressure of inert gas throughout the reaction |
| Incomplete Precipitation | - Inappropriate non-solvent | - Experiment with different non-solvents or mixtures (e.g., increase the water content in a methanol/water mixture) |
Conclusion
The synthesis of poly(aryl ether sulfone)s from difluorosulfonyl precursors is a robust and efficient method for producing high-performance polymers. The enhanced reactivity of the fluorinated monomers allows for greater control over the polymerization process and often results in polymers with superior properties. By carefully controlling the reaction conditions and employing the appropriate characterization techniques, researchers can reliably synthesize PAES tailored for a variety of demanding applications in research, science, and drug development.
References
-
Synthesis, Characterization of Poly(Aryl Ether Sulfone)s Based on Naphthalene Isomers. (n.d.). Scientific.Net. Retrieved from [Link]
-
Synthesis and self-assembly of partially sulfonated poly(arylene ether sulfone)s and their role in the formation of Cu2S nanowires. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. (n.d.). SID. Retrieved from [Link]
-
Synthesis and Characterization of Poly(arylene ether sulfone) Kraft Lignin Heat Stable Copolymers. (2018). ACS Publications. Retrieved from [Link]
-
Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. (1967). Journal of Polymer Science Part A. Retrieved from [Link]
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Synthesis and Characterization of Poly(Aryl Ether-Bissulfone)s. (1991). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis and Characterization of Poly(Aryl Ether-Bissulfone)s. (n.d.). Retrieved from [Link]
-
Semi-fluorinated Poly(aryl ether sulfone)s via step-growth polymerization of perfluorocyclohexene with bisphenols. (n.d.). ResearchGate. Retrieved from [Link]
-
Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis of poly(arylene ether sulfone) copolymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Poly(aryl ether sulfide)s by sulfide-activated nucleophilic aromatic substitution polymerization. (2006). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. (2021). National Institutes of Health. Retrieved from [Link]
-
Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. (2021). National Institutes of Health. Retrieved from [Link]
-
Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Poly(aryl ether) Synthesis. (1996). ACS Publications. Retrieved from [Link]
-
Poly aryl ether sulfones from perfluorocyclohexene and sulfone bisphenol. (n.d.). ACS Fall 2025. Retrieved from [Link]
-
A case study of poly (aryl ether sulfone) hemodialysis membrane interactions with human blood: Molecular dynamics simulation and experimental analyses. (2020). PubMed. Retrieved from [Link]
-
Synthesis and characterization of 3, 3'-disulfonated-4, 4'-difuorodiphenyl sulfone disodium salt. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. (n.d.). National Institutes of Health. Retrieved from [Link]
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-
Hybrid Poly(aryl ether sulfone amide)s for Advanced Thermoplastic Composites. (n.d.). ResearchGate. Retrieved from [Link]
-
PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. (2015). European Patent Office. Retrieved from [Link]
- Process for synthesis of 4-4'-diamino-diphenyl-sulfone. (n.d.). Google Patents.
-
Bohrium | AI for Science with Global Scientists. (n.d.). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene
Welcome to the technical support center for the synthesis of 1,2-difluoro-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also to build a robust and reproducible synthetic process.
Introduction to Synthetic Strategies
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation typically follows one of two primary synthetic routes, each with its own set of potential challenges and impurity profiles. Understanding these pathways is the first step in effective troubleshooting.
Visualizing the Synthetic Pathways
To better understand the potential sources of impurities, let's visualize the two most common synthetic routes.
Caption: High-level overview of the two primary synthetic routes to this compound.
Troubleshooting Guide: Common Impurities & Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Route 1: Oxidation of 1,2-Difluoro-4-(methylthio)benzene
This is a widely used method due to the availability of the thioether precursor. The primary challenge in this route is achieving complete and clean oxidation to the sulfone.
Question 1: My final product shows a persistent impurity with a mass of 16 units less than my product. What is it and how can I get rid of it?
Answer: This is the most common impurity in this synthetic route and is almost certainly the 1,2-difluoro-4-(methylsulfinyl)benzene (the sulfoxide). It is an intermediate in the oxidation of the thioether to the sulfone.
-
Causality: The formation of the sulfoxide occurs when the oxidation is incomplete. This can be due to:
-
Insufficient equivalents of the oxidizing agent.
-
Reaction temperature being too low or reaction time being too short.
-
Decomposition of the oxidizing agent before the reaction is complete.
-
-
Troubleshooting & Protocol:
-
Reaction Monitoring: The best way to avoid this impurity is to monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The sulfoxide is typically more polar than the starting thioether but less polar than the final sulfone product.
-
Driving the Reaction to Completion: If you detect the presence of the sulfoxide, you can add an additional portion of the oxidizing agent (e.g., 0.1-0.2 equivalents of m-CPBA) and continue to stir the reaction at the appropriate temperature for a few more hours.
-
Purification: If the impurity is present in the final product, it can be challenging to remove due to similar polarities.
-
Recrystallization: A carefully chosen solvent system (e.g., isopropanol/water or ethanol) may allow for the selective crystallization of the desired sulfone, leaving the more soluble sulfoxide in the mother liquor.
-
Column Chromatography: Silica gel chromatography can be effective. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will elute the sulfoxide before the desired sulfone.
-
-
Question 2: After my workup, I have a significant amount of a white solid that is not my product. What is it?
Answer: If you are using meta-Chloroperoxybenzoic acid (m-CPBA) as your oxidant, this impurity is very likely meta-chlorobenzoic acid (m-CBA) , the byproduct of the oxidation.
-
Causality: m-CBA is formed as the peroxyacid is reduced during the oxidation of the thioether. It is an acidic compound and must be removed during the workup.
-
Troubleshooting & Protocol:
-
Aqueous Wash: The most effective way to remove m-CBA is through an aqueous basic wash during the workup. After the reaction is complete, quench the reaction and extract your product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Precipitation: In some cases, if the reaction is performed in a solvent like dichloromethane, cooling the reaction mixture can cause the m-CBA to precipitate, allowing for its removal by filtration before the main workup.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route is also common, particularly when starting from readily available fluorinated benzenes. The main challenges here are controlling regioselectivity and ensuring complete reaction.
Question 3: I am seeing multiple product spots on my TLC and multiple peaks in my GC/MS that have the same mass as my desired product. What are they?
Answer: You are likely forming regioisomers of your desired product. When using a precursor like 1,2,4-trifluorobenzene, the incoming sulfur nucleophile can attack at positions other than the desired C4 position.
-
Causality: The fluorine atoms on the ring activate it towards nucleophilic aromatic substitution. While the C4 position is electronically favored for substitution (para to one fluorine and ortho to another), attack at other positions is possible, leading to the formation of isomers such as:
-
2,4-difluoro-1-(methylsulfonyl)benzene (from attack at C1)
-
1,3-difluoro-2-(methylsulfonyl)benzene (from attack at C2)
-
-
Troubleshooting & Protocol:
-
Controlling Reaction Temperature: SNAr reactions can be sensitive to temperature. Running the reaction at a lower temperature may improve the regioselectivity, favoring the thermodynamically more stable product.
-
Choice of Solvent and Base: The solvent and base system can influence the regioselectivity. Aprotic polar solvents like DMF, DMSO, or NMP are common. Experimenting with different conditions may be necessary.
-
Purification: Separating these isomers is often challenging.
-
HPLC: Reversed-phase HPLC is often the most effective method for separating closely related isomers.[2]
-
Recrystallization: It may be possible to find a solvent system where the desired isomer has significantly lower solubility than the others, allowing for purification by recrystallization.
-
-
Question 4: My reaction seems to be very slow and I have a lot of unreacted starting material. How can I improve this?
Answer: Incomplete conversion in an SNAr reaction is a common issue.
-
Causality: This can be due to several factors:
-
Insufficient activation of the aromatic ring.
-
Low reactivity of the nucleophile.
-
Presence of water, which can quench the nucleophile.
-
Reaction temperature is too low.
-
-
Troubleshooting & Protocol:
-
Anhydrous Conditions: Ensure your reagents and solvent are dry. The sodium methylsulfinate nucleophile is basic and can be protonated by water, reducing its nucleophilicity.
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. You can try incrementally increasing the reaction temperature while monitoring for the formation of side products.
-
Use of a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to improve the solubility and reactivity of the nucleophile in the organic solvent.
-
Impurity Identification Workflow
When facing an unknown impurity, a systematic approach is key.
Caption: A logical workflow for the identification of unknown impurities in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical methods to check the purity of this compound? A1: The most common methods are:
-
HPLC (High-Performance Liquid Chromatography): A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically a good starting point.[2]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying any isomeric impurities. The presence of two distinct fluorine signals in the ¹⁹F NMR is a key indicator of the correct 1,2-difluoro substitution pattern.
Q2: My final product has a slight yellow tint. Is this normal? A2: While the pure product is typically a white to off-white solid, a slight yellow color can sometimes be present due to minor, highly colored impurities. If the purity by HPLC and NMR is high (>98%), this is often acceptable for subsequent steps. If the color is a concern, a recrystallization or a small silica plug filtration can often remove the colored impurity.
Q3: Can I use other oxidizing agents besides m-CPBA? A3: Yes, other oxidizing agents can be used. Hydrogen peroxide in the presence of a catalyst (like acetic acid) is a common, more atom-economical choice. Oxone® is another effective oxidant. However, reaction conditions will need to be re-optimized for these reagents, and they may have different impurity profiles.
Q4: What is the expected melting point of this compound? A4: The reported melting point is generally in the range of 75-79°C. A broad melting range or a melting point significantly lower than this can be an indication of the presence of impurities.
Summary of Potential Impurities
| Impurity Name | Structure | Molar Mass ( g/mol ) | Origin | Identification Notes |
| 1,2-Difluoro-4-(methylthio)benzene | C₇H₆F₂S | 160.19 | Route 1: Unreacted Starting Material | Less polar than product. Distinct ¹H NMR signals for S-CH₃. |
| 1,2-Difluoro-4-(methylsulfinyl)benzene | C₇H₆F₂OS | 176.19 | Route 1: Incomplete Oxidation | Polarity between starting material and product. Mass is 16 amu less than product. |
| m-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | Route 1: Oxidant Byproduct | Acidic. Easily removed with base wash. |
| 1,2,4-Trifluorobenzene | C₆H₃F₃ | 132.08 | Route 2: Unreacted Starting Material | Volatile. Easily detected by GC-MS. |
| 2,4-Difluoro-1-(methylsulfonyl)benzene | C₇H₆F₂O₂S | 192.19 | Route 2: Regioisomer | Same mass as product. Different substitution pattern in ¹⁹F and ¹H NMR. |
References
- U.S. Patent US7265247B1, "Substituted phenylsulfur trifluoride and other like fluorinating agents.
- Synthesis and characterization of 3, 3'-disulfonated-4, 4'-difuorodiphenyl sulfone disodium salt.
- Separation of Benzene, 1,2-dichloro-4-(methylsulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- U.S. Patent US4014926A, "Fluorinated sulfonic acids and derivatives thereof.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- U.S. Patent US5504264A, "Process for preparing 1,3-difluorobenzene.
- U.S. Patent US9630955B2, "Substituted 1,2,4-oxadiazolyl nitrocatechol derivatives.
- Tables For Organic Structure Analysis. University of California, Los Angeles.
- U.S. Patent US4828764A, "N-Fluoro-N-Perfluoromethyl sulfonamides.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
- 3,4-Difluorophenyl Methyl Sulfone. CymitQuimica.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- U.S. Patent US6752917B2, "Process for preparing perfluorinated organic compounds by electrochemical fluorination.
- This compound. Oakwood Chemical.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Regioselective SNAr reactions of substituted difluorobenzene deriv
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
- Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Taylor & Francis Online.
- 3,4-Difluorophenyl Methyl Sulfone 424792-57-4. TCI EUROPE N.V..
- U.S. Patent US6455744B1, "Synthesis of vicinal difluoro aromatics and intermediates thereof.
- CN101817724A, "Preparation method of 1,2,4-trifluoro-benzene.
- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
- Synthesis and biological properties of aryl methyl sulfones. PubMed.
- (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. Organic Syntheses.
- Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. SID.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- The synthetic method of 2,4 difluoro benzene methanamines.
- This compound AldrichCPR 424792-57-4. Sigma-Aldrich.
- Benzene, 1,2-difluoro-3-methyl-4-(methylthio)- | 1806289-89-3. ChemicalBook.
Sources
Technical Support Center: Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene
Introduction: Welcome to the technical support center for the synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene. This valuable intermediate is crucial in the development of pharmaceuticals and advanced materials. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can impact yield, purity, and scalability. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and deepen their understanding of the underlying chemical principles. We will focus on the most prevalent synthetic route: a two-step process involving Nucleophilic Aromatic Substitution (SNAr) followed by oxidation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing insights into the root cause and offering validated solutions.
Question 1: My initial SNAr reaction of 1,2,4-trifluorobenzene with sodium thiomethoxide is sluggish and gives low yields. What's going wrong?
Answer: This is a frequent challenge often rooted in reaction conditions or reagent quality. The SNAr mechanism is highly sensitive to several factors.
-
Probable Causes:
-
Insufficient Solvent Polarity: The reaction proceeds via a charged intermediate known as a Meisenheimer complex.[1][2] Polar aprotic solvents like DMSO, DMF, or NMP are essential to stabilize this intermediate and facilitate the reaction. Using less polar solvents like THF or dioxane alone can significantly slow the reaction rate.
-
Presence of Protic Contaminants: Sodium thiomethoxide is a strong base. Any moisture or other protic impurities (e.g., methanol from its synthesis) will consume the nucleophile, reducing its effective concentration.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, an insufficient temperature will result in a slow reaction rate. There is a critical balance between rate and selectivity.
-
-
Recommended Solutions:
-
Solvent Choice: Ensure you are using a high-quality, anhydrous polar aprotic solvent. DMSO is often an excellent choice for this reaction.
-
Reagent Quality: Use freshly prepared or commercially sourced sodium thiomethoxide. If preparing it in-house from sodium methoxide and methanethiol, ensure all residual methanol is removed.
-
Temperature Optimization: Gradually increase the reaction temperature. Start at room temperature and slowly warm to 40-60 °C, monitoring the reaction progress by TLC or LC-MS. This allows you to find the optimal point where the reaction proceeds efficiently without generating excessive byproducts.
-
Question 2: I'm observing a significant isomeric impurity alongside my desired 1,2-Difluoro-4-(methylthio)benzene product. How can I improve regioselectivity?
Answer: The formation of isomeric products, such as 2,4-difluoro-1-(methylthio)benzene, arises from the nucleophile attacking a different carbon on the 1,2,4-trifluorobenzene ring. While the electronics of the substrate strongly favor substitution at the C4 position, this selectivity is not absolute and is influenced by reaction conditions.
-
Mechanistic Insight: The fluorine atoms are electron-withdrawing groups that activate the ring for nucleophilic attack.[1][3] The negative charge of the Meisenheimer intermediate is best stabilized when the attacking nucleophile is ortho or para to an electron-withdrawing group. In 1,2,4-trifluorobenzene, attack at C4 allows for resonance stabilization of the negative charge by the fluorine atoms at C1 and C2. Attack at other positions is less favorable but can still occur, especially at elevated temperatures.
-
Recommended Solutions:
-
Control Temperature: This is the most critical parameter. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) increases the energy barrier for the formation of the less stable kinetic isomers, thereby favoring the thermodynamically more stable para-substituted product.
-
Slow Addition: Adding the nucleophile solution slowly to the solution of 1,2,4-trifluorobenzene can help maintain a low instantaneous concentration of the nucleophile and better control the reaction exotherm, preventing localized temperature spikes that can lead to side reactions.
-
Workflow for SNAr Step
Caption: SNAr experimental workflow.
Question 3: My oxidation of the thioether intermediate stalls, leaving a mixture of the starting material, the sulfoxide, and the desired sulfone. How do I drive the reaction to completion?
Answer: This is a classic case of incomplete oxidation. The conversion of a sulfide to a sulfone is a two-stage process (Sulfide → Sulfoxide → Sulfone), and the second oxidation step often requires more forcing conditions than the first.
-
Probable Causes:
-
Insufficient Oxidant: You may not be using enough equivalents of the oxidizing agent to account for both oxidation steps.
-
Reaction Time/Temperature: The oxidation of the sulfoxide to the sulfone can be significantly slower than the initial oxidation of the sulfide. The reaction may simply need more time or gentle heating.
-
Choice of Oxidant: Some oxidants are better suited for this transformation than others. Milder oxidants may selectively produce the sulfoxide.
-
-
Recommended Solutions:
-
Stoichiometry: Ensure you are using at least 2.1-2.5 equivalents of the oxidant (e.g., H₂O₂, m-CPBA) to ensure complete conversion to the sulfone.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the sulfoxide intermediate, not just the starting thioether. Do not quench the reaction until the sulfoxide spot/peak is gone.
-
Oxidant and Conditions: Hydrogen peroxide in acetic acid is a common and cost-effective choice.[4] The reaction can be gently heated (e.g., to 50-70 °C) to accelerate the second oxidation step. Alternatively, Oxone® (potassium peroxymonosulfate) in a biphasic system is a powerful and often cleaner option.
-
Table 1: Comparison of Common Oxidation Conditions
| Oxidizing Agent | Typical Equivalents | Solvent(s) | Temperature | Key Considerations |
| Hydrogen Peroxide (30%) | 2.2 - 3.0 | Acetic Acid | 25 - 70 °C | Cost-effective; may require heat to complete.[4] |
| m-CPBA | 2.1 - 2.5 | DCM, Chloroform | 0 - 25 °C | Generally clean; m-chlorobenzoic acid byproduct must be removed. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 2.2 - 2.5 | Methanol/Water | 25 °C | Very effective; workup involves removing inorganic salts. |
| Sodium Periodate (NaIO₄) | ~2.2 | Methanol/Water | 25 °C | Can be selective, but often used for sulfoxide synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for preferring 1,2,4-trifluorobenzene over 1-bromo-3,4-difluorobenzene for the initial SNAr step?
A1: This relates to the rate-determining step in the SNAr mechanism. The reaction proceeds in two steps: 1) addition of the nucleophile to form the Meisenheimer complex, and 2) elimination of the leaving group. For most SNAr reactions, the first step (addition) is the slow, rate-determining step. Fluorine is the most electronegative halogen, so it polarizes the C-F bond and makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. This leads to a faster rate of reaction. The C-F bond is stronger than C-Br, but since bond breaking occurs in the fast second step, it does not negatively impact the overall reaction rate. Therefore, the order of reactivity for halogens in SNAr is F > Cl > Br > I.[1]
Mechanism: Regioselectivity in SNAr
Caption: Resonance stabilization favors para-attack. (Note: Images are placeholders for chemical structures).
Q2: During oxidation, I sometimes isolate a byproduct with a different structure entirely. Could this be from a rearrangement reaction?
A2: Yes, this is a distinct possibility. If the oxidation stalls at the sulfoxide stage and the reaction conditions are acidic (e.g., using acetic acid) or if an activating agent like an anhydride is present, the sulfoxide can undergo a Pummerer reaction .[5] This rearrangement involves the acylation of the sulfoxide oxygen, followed by deprotonation of the adjacent methyl group. The resulting intermediate is then attacked by a nucleophile (e.g., the acetate conjugate base), ultimately leading to an α-acetoxy sulfide. This byproduct will be resistant to further oxidation to a sulfone and represents a loss of material. To avoid this, ensure oxidation proceeds swiftly to the sulfone or use buffered or non-acidic conditions if the Pummerer rearrangement is a persistent issue.
Pathway: Oxidation and Potential Side Reaction
Caption: Oxidation pathway and potential Pummerer side reaction.
Q3: Are there alternative synthetic routes that avoid the SNAr/oxidation sequence?
A3: While the SNAr/oxidation route is dominant, other strategies exist, though they may have their own challenges. One alternative involves starting with 4-bromo-1,2-difluorobenzene .[6][7] This compound can undergo metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed coupling with sodium methanesulfinate (CH₃SO₂Na) could potentially form the desired C-S bond directly, yielding the sulfone in a single step and avoiding the handling of thioethers and the oxidation step. However, these methods often require more expensive catalysts and ligands, and optimization can be complex. Another theoretical route could involve forming a Grignard reagent from the bromo-precursor, but its subsequent reaction with a sulfonylating agent can be low-yielding and prone to side reactions.[8]
References
- Balz–Schiemann reaction - Grokipedia.
- Balz–Schiemann reaction - Wikipedia.
- Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen.
- Balz Schiemann Reaction: Mechanism, Steps & Applications - Vedantu.
- The Balz-Schiemann Reaction - Scientific Update - UK.
- 4-Bromo-1,2-difluorobenzene | 348-61-8 - ChemicalBook.
- Organic Syntheses Procedure.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.
- 4-Bromo-1,2-difluorobenzene 98 348-61-8 - Sigma-Aldrich.
- Exploring 1-Bromo-3,4-Difluorobenzene: Properties and Applications.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
-
This compound | C7H6F2O2S | CID 2782743 - PubChem. Available at: [Link]
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons.
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study - ResearchGate. Available at: [Link]
- The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis.
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI. Available at: [Link]
-
16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. Available at: [Link]
-
Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions. Available at: [Link]
- Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides.
-
(PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - ResearchGate. Available at: [Link]
- Fluoroolefins. IV. The Addition of the Grignard Reagent to Fluoroolefins1 - ElectronicsAndBooks.
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. Available at: [Link]
-
Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Bromo-1,2-difluorobenzene | 348-61-8 [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. adichemistry.com [adichemistry.com]
Technical Support Center: Optimizing the Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene
Guide Version: 1.0
Introduction
Welcome to the technical support center for the synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene. This critical intermediate is integral to the development of numerous pharmaceutical and agrochemical agents, where the incorporation of the fluorinated methylsulfonylphenyl moiety can significantly enhance efficacy, metabolic stability, and bioavailability.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for yield improvement.
The synthesis of this compound, while conceptually straightforward, presents several practical hurdles that can lead to diminished yields and purification difficulties. This document, structured in a question-and-answer format, addresses these specific issues with evidence-based solutions and detailed protocols. Our goal is to empower you with the technical knowledge to not only troubleshoot your current experiments but also to proactively optimize your synthetic strategy for robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems that may arise during the synthesis of this compound, providing in-depth explanations and corrective actions.
Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yields in this synthesis can typically be traced back to one of two primary synthetic routes: the oxidation of a thioether precursor or a nucleophilic aromatic substitution (SNAr) reaction. Let's explore the potential pitfalls in each.
Scenario A: Two-Step Synthesis via Oxidation of 1,2-Difluoro-4-(methylthio)benzene
This is a common and often preferred route due to the commercial availability of the starting materials. The general workflow is depicted below:
Sources
Technical Support Center: Stability of 1,2-Difluoro-4-(methylsulfonyl)benzene in Acidic Environments
Welcome to the technical support center for 1,2-Difluoro-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice when utilizing this reagent in acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results accurately.
Section 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Concerns
Q1: Is this compound generally considered stable in acidic conditions?
A1: While the methylsulfonyl group and the difluorinated phenyl ring are relatively robust, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation. The electron-withdrawing nature of the methylsulfonyl group and the fluorine atoms can influence the reactivity of the aromatic ring. It is crucial to experimentally verify stability under your specific reaction conditions.
Q2: What are the potential signs of degradation of this compound in my reaction?
A2: Signs of degradation can include:
-
The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) analysis.
-
The emergence of additional peaks in your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) chromatograms.
-
A noticeable change in the color or clarity of your reaction mixture.
-
Discrepancies in mass balance calculations, where the recovery of your starting material is significantly lower than expected.
Q3: Can I store solutions of this compound in acidic solvents?
A3: For long-term storage, it is recommended to store this compound as a solid in a cool, dry place.[1][2] If you need to prepare acidic solutions, it is best practice to prepare them fresh before use to minimize the potential for degradation over time.
Q4: What are the primary safety precautions I should take when handling this compound, especially in acid?
A4: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4] Acidic solutions can be corrosive and may exacerbate the hazards of the compound. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[3][4][5]
Section 2: Troubleshooting Guide - Identifying and Resolving Stability Issues
This section provides a structured approach to troubleshooting unexpected experimental outcomes that may be related to the instability of this compound in acidic media.
Initial Observation: Unexpected Reaction Outcome
Your reaction did not proceed as expected. This could manifest as low yield of the desired product, the formation of multiple unknown byproducts, or complete recovery of the starting material under conditions where a reaction was anticipated.
graph TD {
A[Unexpected Reaction Outcome] --> B{Check for Degradation of Starting Material};
B --> C[Perform Control Experiment];
C --> D{Analyze Control Experiment};
D --> E[If Starting Material is Unstable];
D --> F[If Starting Material is Stable];
E --> G[Modify Reaction Conditions];
F --> H[Investigate Other Reaction Parameters];
G --> I[Lower Temperature];
G --> J[Use a Milder Acid];
G --> K[Reduce Reaction Time];
}
Troubleshooting workflow for unexpected reaction outcomes.
Step-by-Step Troubleshooting Protocol
-
Control Experiment: To isolate the stability of this compound as the variable, set up a control experiment.
-
Procedure: Dissolve this compound in the same acidic solvent system and at the same concentration and temperature as your original experiment, but without the other reactants.
-
Analysis: Monitor the control mixture over time using an appropriate analytical technique (TLC, HPLC, or NMR).
-
-
Analysis of the Control Experiment:
-
Scenario A: Degradation is Observed. If new spots/peaks appear in your analytical trace over time, your starting material is degrading under the reaction conditions.
-
Action: Proceed to the "Strategies to Mitigate Degradation" section.
-
-
Scenario B: No Degradation is Observed. If the starting material remains unchanged in the control experiment, the issue likely lies with other aspects of your reaction (e.g., reactivity of other starting materials, catalyst activity, etc.).
-
Potential Degradation Pathways
While specific degradation pathways for this compound under acidic conditions are not extensively documented in the literature, we can hypothesize potential reactions based on the principles of organic chemistry. The presence of sulfonic acid groups in other aromatic compounds has been shown to influence their degradation.[6][7][8]
-
Hydrolysis of the Fluoro Substituents: Although aryl fluorides are generally stable, under harsh acidic conditions (strong acid, high temperature, presence of water), nucleophilic aromatic substitution could lead to the replacement of one or both fluorine atoms with hydroxyl groups.
-
Desulfonylation: Cleavage of the C-S bond to remove the methylsulfonyl group is another possibility under forcing acidic conditions, which would result in 1,2-difluorobenzene.
Section 3: Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound in your specific acidic medium, a systematic stability study is recommended.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability profile of a compound.[9]
Objective: To determine the degradation rate and identify potential degradation products of this compound under specific acidic stress conditions.
Materials:
-
This compound
-
Acid of interest (e.g., HCl, H₂SO₄, TFA)
-
Appropriate solvent
-
HPLC or GC-MS system
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Stress Conditions:
-
Prepare samples by diluting the stock solution into the acidic solutions of interest at various concentrations (e.g., 0.1 N, 1 N).
-
Incubate the samples at different temperatures (e.g., room temperature, 40 °C, 60 °C).
-
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with a suitable base to stop the degradation process.
-
Analysis: Analyze the quenched samples by a validated stability-indicating analytical method, such as HPLC or GC-MS.[10][11]
-
Data Evaluation:
-
Quantify the amount of remaining this compound at each time point.
-
Identify and, if possible, quantify the major degradation products.
-
Calculate the degradation rate constant under each condition.
-
Data Presentation
The results of your stability study can be effectively summarized in a table for easy comparison.
| Acid Concentration | Temperature (°C) | Time (hours) | % this compound Remaining | Major Degradation Products (if any) |
| 0.1 N HCl | 25 | 0 | 100 | - |
| 24 | 99.5 | Not Detected | ||
| 1 N HCl | 60 | 0 | 100 | - |
| 8 | 95.2 | Peak at RRT 0.85 |
Section 4: Strategies to Mitigate Degradation
If your stability studies indicate that this compound is unstable under your desired reaction conditions, consider the following strategies:
-
Lowering the Reaction Temperature: Chemical degradation rates are highly dependent on temperature. Reducing the reaction temperature can significantly slow down unwanted side reactions.
-
Using a Milder Acid: If the reaction chemistry allows, substitute a strong acid with a milder one (e.g., use acetic acid instead of sulfuric acid).
-
Reducing the Reaction Time: Minimize the exposure of the compound to the acidic environment by optimizing the reaction time.
-
Anhydrous Conditions: If hydrolysis is a suspected degradation pathway, performing the reaction under strictly anhydrous conditions can improve stability.
graph TD {
subgraph "Mitigation Strategies"
direction LR
A[Lower Temperature]
B[Use Milder Acid]
C[Reduce Reaction Time]
D[Anhydrous Conditions]
end
Start[Degradation Observed] --> A;
Start --> B;
Start --> C;
Start --> D;
}
Strategies to minimize degradation.
References
- AK Scientific, Inc.
- Sigma-Aldrich.
- PubChem. This compound.
- Fisher Scientific.
- MySkinRecipes. This compound.
- Cagnetta, G., et al. (2006). Mechanochemical degradation of aromatic sulfonic acids.
- Rivera-Utrilla, J., et al. (2010). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase.
- ElectronicsAndBooks. Sulfoquinones in the Hydrolysis of Aryl Esters of 0 - and p -Hydroxyarenesulfonic Acids in Alkaline Aqueous Solutions of Dioxane.
- Cerfontain, H., et al. (1993). Reactions of sulfur trioxide with benzene derivatives containing a deactivating oxy substituent. Recueil des Travaux Chimiques des Pays-Bas, 112(11), 565-573.
- Dong, M. W. (2020). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 38(6), 332-340.
- Eid, M. I., & Wahba, M. E. K. (2012). Analytical and Stability Studies on Medical Cosmetics. American Journal of Analytical Chemistry, 3(3), 277-281.
- Airgas.
- Rivera-Utrilla, J., et al. (2010). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase.
- Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC North America, 38(6), 324-331.
- Singh, R., & Kumar, R. (2017). Degradation Pathway.
- Ebel, S., Ledermann, M., & Mümmler, B. (1990). [Analytical methods for stability testing of metronidazole infusion solutions]. Archiv der Pharmazie, 323(4), 195-200.
- Aceschem. CAS 236739-02-9 | 2,4-Difluoro-1-(methylsulfonyl)benzene.
- PubChem. 2,4-Difluoro-benzenesulfonic acid.
- BLDpharm. 236739-02-9|2,4-Difluoro-1-(methylsulfonyl)benzene.
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- 7. Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene
Welcome to the technical support center for the synthesis of 1,2-difluoro-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate.[1] The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially viable method is the oxidation of a thioether precursor, 1,2-difluoro-4-(methylthio)benzene. This precursor is oxidized to the corresponding sulfone. The primary challenge in this step is achieving complete oxidation to the sulfone without significant formation of the sulfoxide intermediate.
Q2: What are the critical quality attributes of the final product?
The key quality attributes for this compound include high purity (typically >99%), low levels of the corresponding sulfoxide and unreacted thioether, and a defined melting point (approximately 71°C).[1][2] The presence of impurities can significantly impact the outcome of subsequent reactions where this compound is used as an intermediate.
Q3: What are the primary safety concerns associated with this synthesis?
The primary safety concerns involve the handling of oxidizing agents, which can be energetic and potentially explosive, especially when mixed with organic compounds. Additionally, many of the solvents used, such as dichloromethane, have associated health risks. It is crucial to conduct a thorough safety assessment before beginning the synthesis and to use appropriate personal protective equipment (PPE).
Q4: Can you recommend a starting point for reaction conditions for the oxidation step?
A common starting point for the oxidation of 1,2-difluoro-4-(methylthio)benzene is the use of hydrogen peroxide in acetic acid.[3] However, a variety of other oxidants can be employed, each with its own advantages and disadvantages. The choice of oxidant and conditions often depends on the scale of the reaction and the desired purity of the final product.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Incomplete Oxidation and Presence of Sulfoxide Impurity
A common challenge is the presence of the sulfoxide intermediate in the final product. This indicates that the oxidation was not driven to completion.
Root Causes and Solutions:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. A molar excess of the oxidant is typically required to ensure complete conversion to the sulfone.
-
Recommendation: Increase the molar equivalents of the oxidizing agent incrementally (e.g., in 0.1 equivalent steps) and monitor the reaction progress by HPLC or TLC.
-
-
Low Reaction Temperature: The oxidation from sulfoxide to sulfone often requires a higher activation energy than the initial oxidation of the sulfide.
-
Recommendation: If the reaction is being run at a low temperature to control exothermicity, consider a gradual increase in temperature after the initial exotherm has subsided to push the reaction to completion.
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Recommendation: Monitor the reaction closely by an appropriate analytical method. Extend the reaction time until no further conversion of the sulfoxide to the sulfone is observed.
-
Issue 2: Low Yield After Workup and Purification
Low isolated yields can be attributed to several factors, from the reaction itself to the workup and purification procedures.
Root Causes and Solutions:
-
Product Loss During Aqueous Workup: this compound has some water solubility, which can lead to losses during the aqueous quench and extraction steps.
-
Inefficient Crystallization: If purification is achieved by crystallization, the choice of solvent is crucial.
-
Recommendation: A common solvent system for crystallization is a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane).[4] Experiment with different solvent ratios and cooling profiles to optimize crystal formation and yield.
-
-
Sub-optimal Chromatography: If column chromatography is used for purification, improper conditions can lead to poor separation and product loss.
-
Recommendation: Use a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation between the sulfone, sulfoxide, and any other impurities. A gradient elution may be necessary.[6]
-
Issue 3: Challenges in Scaling Up the Synthesis
Transitioning from a laboratory scale to a pilot or industrial scale often introduces new challenges.[7]
Root Causes and Solutions:
-
Heat Management: The oxidation of sulfides is often exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction and the formation of by-products.
-
Recommendation: Use a reactor with adequate cooling capacity. The addition of the oxidizing agent should be controlled at a rate that allows the cooling system to maintain the desired internal temperature.
-
-
Mixing and Mass Transfer: In large reactors, ensuring homogeneous mixing is critical for consistent reaction progress.
-
Recommendation: Use appropriate agitation (e.g., overhead stirring with a properly designed impeller) to ensure good mixing of the reactants. For heterogeneous reactions, efficient stirring is even more critical.
-
-
Reagent Availability and Cost: Reagents that are feasible on a lab scale may not be economically viable or readily available in the quantities required for large-scale production.[7]
-
Recommendation: Evaluate the cost and availability of different oxidizing agents early in the process development. Consider more cost-effective and safer options like hydrogen peroxide or sodium hypochlorite for large-scale synthesis.[8]
-
III. Experimental Protocols and Data
Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 25-100 | Inexpensive, environmentally benign by-product (water).[3] | Can require elevated temperatures or catalysts for complete conversion. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0-25 | Highly effective, often gives clean conversions.[3][9] | Can be explosive, relatively expensive, chlorinated waste. |
| Potassium Permanganate (KMnO₄) | Acetone/Water | 0-25 | Strong oxidant, inexpensive. | Can be difficult to control, generates MnO₂ waste. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water | 0-25 | Easy to handle solid, effective oxidant. | Can be acidic, requires aqueous workup. |
Protocol 1: General Procedure for Oxidation using Hydrogen Peroxide
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with 1,2-difluoro-4-(methylthio)benzene and glacial acetic acid.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide via the addition funnel, maintaining the internal temperature below 25°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material and sulfoxide intermediate are consumed.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.[4][5]
IV. Visualization of Key Processes
Diagram 1: Synthetic Pathway
Caption: Oxidation of the thioether to the target sulfone proceeds via a sulfoxide intermediate.
Diagram 2: Troubleshooting Workflow for Incomplete Oxidation
Caption: A decision tree for addressing incomplete oxidation reactions.
V. References
Sources
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- 4. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
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- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. baranlab.org [baranlab.org]
Technical Support Center: Byproduct Analysis in Reactions of 1,2-Difluoro-4-(methylsulfonyl)benzene
Welcome to the technical support center for navigating the complexities of reactions involving 1,2-Difluoro-4-(methylsulfonyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of reaction byproducts. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nature of the methylsulfonyl group (-SO₂Me) strongly activates the aromatic ring towards attack by nucleophiles.[1][2][3] This activation makes the fluorine atoms susceptible to displacement.
Q2: Why do I observe poor regioselectivity in my SNAr reaction? Which fluorine is more reactive?
This is the most common challenge encountered with this substrate. The methylsulfonyl group, being para to the fluorine at C1 and meta to the fluorine at C2, exerts differential electronic effects on these two positions.
-
Activation of F at C1: The fluorine at the C1 position (para to -SO₂Me) is significantly more activated. A nucleophilic attack at this position generates a resonance-stabilized carbanionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the highly stabilizing sulfonyl group.[4][5]
-
Activation of F at C2: The fluorine at the C2 position (meta to -SO₂Me) is less activated. While the sulfonyl group still provides inductive electron withdrawal, it cannot participate in resonance stabilization of the negative charge resulting from a nucleophilic attack at C2.[4][5]
Therefore, nucleophilic attack preferentially occurs at the C1 position . Poor regioselectivity arises when reaction conditions inadvertently promote attack at the less-favored C2 position, leading to the formation of a regioisomeric byproduct.
Troubleshooting Guide: Common Byproducts & Solutions
Problem 1: Formation of a Regioisomeric Byproduct
Symptom: You observe two isomeric products in your crude reaction mixture by LC-MS or ¹H NMR, corresponding to substitution at C1 (desired) and C2 (undesired).
Root Cause Analysis: The formation of the undesired C2-substituted isomer, while electronically disfavored, can be promoted by several factors that influence the reaction kinetics and transition state energies.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are standard for SNAr reactions as they solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity.[6] However, the choice of solvent can subtly influence regioselectivity. Highly polar or hydrogen-bond-donating solvents can stabilize both transition states, sometimes reducing the energy gap between the C1 and C2 attack pathways.[7] Conversely, nonpolar solvents can favor ortho-selective substitution in some systems by promoting a six-membered polar transition state, though this is substrate-dependent.[8]
-
Base and Nucleophile Choice: The nature of the base and the nucleophile itself is critical.[9] Very strong, hard bases can alter the reaction pathway.[10][11] For instance, extremely strong bases could potentially lead to competing elimination-addition (benzyne) mechanisms, though this is less common for highly activated substrates like this one.[1][12] More commonly, a bulky nucleophile might face steric hindrance at the C2 position, which is flanked by the other fluorine and a proton, thus favoring C1 attack. A smaller nucleophile might have an easier approach to C2.
-
Temperature: Higher reaction temperatures provide more energy to overcome activation barriers. Since the activation energy for attack at the less-favored C2 position is higher, increasing the temperature can lead to a greater proportion of the undesired regioisomer.
Diagram: SNAr Pathways and Regioisomer Formation
Caption: Reaction pathways for nucleophilic attack on this compound.
Solutions & Optimization Strategies:
| Strategy | Action | Rationale |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at room temperature and gradually increase only if necessary. | Minimizes the energy available to overcome the higher activation barrier for the undesired C2 substitution pathway. |
| Solvent Screening | If regioselectivity is poor in a standard solvent like DMF, screen less polar aprotic solvents such as Dioxane or THF, or consider toluene.[8] | Solvent polarity can influence the relative stability of the transition states leading to the two isomers.[7] |
| Base Selection | Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃, which is sufficient to deprotonate most N-H or O-H nucleophiles without introducing competing side reactions.[11][13] | Avoids overly harsh conditions that might promote side reactions or decomposition.[10] |
Problem 2: Presence of Double-Substitution or Decomposition Products
Symptom: LC-MS analysis reveals peaks corresponding to the displacement of both fluorine atoms or other unexpected masses, suggesting fragmentation.
Root Cause Analysis:
-
Over-reaction (Double Substitution): The initial product of the SNAr reaction still contains one fluorine atom and the activating sulfonyl group. While the newly introduced nucleophilic group is often electron-donating and deactivates the ring slightly, the product can still be susceptible to a second substitution under harsh conditions (e.g., high temperature, excess nucleophile/base).[10][14]
-
Decomposition: Polar aprotic solvents like DMF can decompose at elevated temperatures, especially in the presence of a strong base, to generate nucleophilic species like dimethylamine. This can react with the starting material to form a tertiary amine byproduct.[10] The starting material or product itself may also be unstable to high heat or extreme pH.
Diagram: Troubleshooting Workflow for Byproduct Analysis
Caption: A logical workflow for identifying the source of common byproducts.
Solutions & Optimization Strategies:
| Strategy | Action | Rationale |
| Control Stoichiometry | Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the nucleophile relative to the electrophile. | Prevents excess nucleophile from driving a second, slower substitution reaction on the desired product.[10] |
| Reaction Monitoring | Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of subsequent byproducts. | Avoids prolonged exposure of the product to reactive conditions that could lead to over-reaction or degradation. |
| Solvent Choice | If high temperatures are required (>120 °C), consider switching from DMF to a more thermally stable solvent like DMSO or sulfolane. | Mitigates the risk of solvent decomposition generating unwanted nucleophilic byproducts.[10] |
Analytical Protocols: Identifying and Quantifying Byproducts
Accurate identification of byproducts is the cornerstone of effective troubleshooting. Positional isomers, such as the C1 and C2 substitution products, can be particularly challenging to separate and identify.[15]
Protocol 1: LC-MS/MS Method for Isomer Separation
This protocol provides a starting point for separating the desired product from its regioisomeric byproduct. Optimization will be required based on the specific nucleophile used.
-
Column Selection: A reversed-phase C18 column with high resolving power is recommended (e.g., 1.8-2.6 µm particle size, 100-150 mm length). Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A shallow, extended gradient is crucial for separating closely eluting isomers.[16]
-
Start at 5-10% B.
-
Ramp to 95% B over 15-20 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and re-equilibrate for 3-5 minutes.
-
-
MS Detection:
-
Use an ESI source in positive ion mode to observe the protonated molecular ions ([M+H]⁺).
-
The desired product and the regioisomeric byproduct will have identical mass-to-charge ratios.
-
Perform MS/MS (tandem mass spectrometry) on the parent ion. The fragmentation patterns of the two isomers may differ, providing structural confirmation. Differences in fragmentation can arise from the proximity of the new substituent to the other fluorine atom.
-
-
Validation: If an authentic standard of the byproduct is not available, preparative chromatography may be necessary to isolate a small quantity for definitive structural elucidation by NMR.[17]
Case Study: Synthesis of a Filgotinib Intermediate
The JAK1 inhibitor Filgotinib is a prominent drug molecule whose synthesis involves an SNAr reaction on a related activated aromatic system.[18][19] While the exact substrate may differ, the principles of controlling regioselectivity and byproducts are directly applicable.[20][21] In many patented routes, precise control of solvent, base, and temperature is emphasized to ensure the selective formation of the desired constitutional isomer, which is critical for the drug's efficacy and safety.[21] The analytical methods used to ensure isomeric purity in these processes are rigorous, often relying on high-resolution HPLC techniques similar to the one described above.[22]
This guide provides a foundational framework for addressing byproduct formation in reactions with this compound. By understanding the mechanistic principles behind side-product formation, you can make informed decisions to optimize your reaction conditions, leading to higher yields and purer products.
References
-
Suresh Kumar Sythana, Surendra R. Naramreddy, Santosh Kavitake, Vinod Kumar CH., & Pundlik R. Bhagat. (n.d.). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, ACS Publications. [Link]
-
Request PDF. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. [Link]
-
The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) proce. (n.d.). Semantic Scholar. [Link]
-
Ghavami, R., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC, NIH. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. [Link]
-
SNAr Solvents and Reagents. (n.d.). Wordpress. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). MDPI. [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022, October 1). PubMed Central. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PMC, NIH. [Link]
-
B.A., M., & V.R., A. (2016, June 1). Separation Science in Drug Development, Part 3: Analytical Development. Chromatography Online. [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Stack Exchange. [Link]
-
A comparison of regioselectivity in electrophilic aromatic substitution... (n.d.). ResearchGate. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
-
Chiral Drug Separation. (n.d.). WVU School of Medicine. [Link]
-
Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). NIH. [Link]
-
Nucleophilic Aromatic Substitution Mechanism & Key Concepts –. (n.d.). Total Synthesis. [Link]
- Novel process for the preparation of filgotinib and intermediates thereof. (n.d.).
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC, NIH. [Link]
-
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Arylgermanes as Linkers for Solid Phase Synthesis. [Link]
-
Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (n.d.). PubMed. [Link]
-
Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing. [Link]
-
Namour, F., et al. (n.d.). Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection. PubMed. [Link]
-
Evaluation of the potential drug interactions mediated through P‐gp, OCT2, and MATE1/2K with filgotinib in healthy subjects. (n.d.). NIH. [Link]
-
Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024, January 30). YouTube. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
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- 20. Filgotinib synthesis - chemicalbook [chemicalbook.com]
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- 22. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Troubleshooting Failed Reactions with 1,2-Difluoro-4-(methylsulfonyl)benzene
Welcome to the technical support guide for reactions involving 1,2-Difluoro-4-(methylsulfonyl)benzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions with this versatile building block.
Foundational Concepts: Understanding the Reactivity of this compound
This compound is a highly valuable reagent in medicinal and agrochemical synthesis.[1][2] Its utility stems from its electron-deficient aromatic ring, which is primed for Nucleophilic Aromatic Substitution (SNAr). This reactivity is driven by the potent electron-withdrawing nature of the methylsulfonyl (-SO₂Me) group.
The SNAr mechanism is fundamentally a two-step addition-elimination process.[3]
-
Addition : A nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5]
-
Elimination : The aromaticity is restored by the expulsion of the fluoride leaving group.
The presence of a strong electron-withdrawing group, such as the methylsulfonyl group, is crucial as it stabilizes the negatively charged Meisenheimer intermediate, thereby activating the ring for nucleophilic attack.[4][6][7] This stabilization is most effective when the group is positioned ortho or para to the leaving group.[3][4][5][8]
Caption: High-level overview of the two-step SNAr mechanism.
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom is more reactive in this compound?
The fluorine atom at the C-2 position (ortho to the methylsulfonyl group) is significantly more activated and will preferentially be substituted. The electron-withdrawing sulfonyl group stabilizes the negative charge of the Meisenheimer intermediate most effectively when the nucleophile attacks at the ortho or para positions.[4][8] In this molecule, C-2 is ortho and C-1 is meta to the sulfonyl group. Therefore, nucleophilic attack at C-2 leads to a more stable intermediate, making it the kinetically and thermodynamically favored reaction site.
Q2: What are the best general starting conditions for an SNAr reaction with this substrate?
A reliable starting point is to use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and a moderately strong inorganic base like potassium carbonate (K₂CO₃). Reactions are typically run at temperatures ranging from room temperature to 80 °C, depending on the nucleophilicity of the attacking species.
Q3: How can I monitor the reaction's progress?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. A simple TLC can often show the consumption of the starting material and the appearance of a new, typically more polar, product spot. LC-MS is definitive for confirming the mass of the desired product and identifying any major byproducts.
Q4: What are the most common side products?
The most common side products include:
-
Di-substituted product : If an excess of the nucleophile is used or if reaction times are too long, the second fluorine atom can also be displaced.
-
Hydrolysis product : If water is present in the reaction mixture, particularly under basic conditions and at elevated temperatures, the starting material can hydrolyze to form 2-fluoro-4-(methylsulfonyl)phenol.
-
Degradation : At excessively high temperatures or with very strong bases, the starting material or product may decompose, leading to a dark, tar-like reaction mixture.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a problem-and-solution format, explaining the chemical reasoning behind each recommendation.
Your reaction has been running for several hours, but TLC or LC-MS analysis shows only starting material.
Possible Cause A: Insufficient System Activation (Base/Temperature)
The nucleophile may not be strong enough, or the energy barrier for the reaction is not being overcome at the current temperature. For neutral nucleophiles like alcohols or amines, a base is required to deprotonate them into their more potent anionic forms (e.g., alkoxides, amides).[9]
-
Solution 1: Change the Base. If you are using a weak base like K₂CO₃ with a weakly acidic nucleophile (e.g., a phenol with a pKa > 10), it may not be strong enough to generate a sufficient concentration of the nucleophile anion. Switch to a stronger base. For very weak nucleophiles, pre-forming the anion by treating it with a strong base like sodium hydride (NaH) before adding the electrophile can be highly effective.[9]
| Base | Typical Use Case | Strength |
| K₂CO₃, Cs₂CO₃ | General purpose, good for phenols, thiols, and some amines. | Moderate |
| DIPEA, Et₃N | Organic bases, primarily for amine nucleophiles. | Moderate |
| K₃PO₄ | A non-hygroscopic alternative to K₂CO₃. | Moderate |
| NaH, KH | Strong, non-nucleophilic bases for deprotonating alcohols. | Strong |
| t-BuOK, KHMDS | Very strong bases for weakly acidic nucleophiles. | Very Strong |
-
Solution 2: Increase the Temperature. The elimination of the fluoride ion from the Meisenheimer complex is the rate-determining step and is temperature-dependent.[6] If the reaction is clean but slow, incrementally increasing the temperature in 10-20 °C intervals is often the most effective solution.
Possible Cause B: Inappropriate Solvent Choice
The solvent's role is critical. It must dissolve the reactants and stabilize the charged intermediate.[10] Polar aprotic solvents are superior for SNAr reactions because they solvate the cation of the base, leaving the anionic nucleophile "naked" and more reactive.[9][11] Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.[11][12]
-
Solution: If your reaction is failing in a solvent like THF, Toluene, or Acetonitrile, switch to a high-polarity aprotic solvent. DMSO is often the best choice and can lead to dramatic rate enhancements.[9]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| DMSO | 189 | 47 | Excellent choice, dissolves most reactants. |
| DMF | 153 | 37 | Good alternative to DMSO. |
| NMP | 202 | 32 | Higher boiling point for difficult reactions. |
| Acetonitrile | 82 | 37.5 | Lower boiling point, can be less effective. |
| THF | 66 | 7.5 | Generally poor choice for SNAr. |
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// Edges Start -> Check_Base; Check_Base -> Check_Solvent [label="Yes"]; Check_Base -> Sol_Base [label="No"]; Check_Solvent -> Check_Temp [label="Yes"]; Check_Solvent -> Sol_Solvent [label="No"]; Check_Temp -> Start [label="No"]; Check_Temp -> Sol_Temp [label="Yes"]; }
Caption: A decision tree for troubleshooting low conversion.
You are forming your desired mono-substituted product, but also a significant amount of a second product where both fluorine atoms have been displaced.
Possible Cause: Incorrect Stoichiometry or Extended Reaction Time
While the second fluorine (at C-1, meta to the sulfonyl group) is less reactive, it can still be displaced under forcing conditions, especially if the newly installed group is electron-donating, which can activate the ring towards a second substitution.
-
Solution 1: Adjust Stoichiometry. Reduce the amount of nucleophile used to 0.95-1.0 equivalents relative to the this compound. This ensures the electrophile is the limiting reagent, minimizing the chance of double addition.
-
Solution 2: Monitor Carefully and Quench. Follow the reaction closely by TLC or LC-MS. As soon as the starting material is consumed and before a significant amount of the di-substituted product appears, quench the reaction by pouring it into water or adding a mild acid.
The reaction mixture becomes a dark, intractable tar, and purification is difficult, resulting in a low isolated yield.
Possible Cause: Decomposition at High Temperature
SNAr reactions can be exothermic. While heat is often required, excessive temperatures (>120-140 °C) can lead to the decomposition of the starting material, product, or solvent, especially in the presence of a strong base.
-
Solution 1: Lower the Temperature. Find the minimum temperature required for a reasonable reaction rate. It is better to run the reaction for a longer time at a lower temperature (e.g., 24 hours at 60 °C) than for a shorter time at a very high temperature (e.g., 2 hours at 120 °C).
-
Solution 2: Use a Milder Base. A very strong base like NaH or t-BuOK can sometimes promote side reactions and decomposition. If possible, use the mildest base that can effectively facilitate the reaction, such as K₂CO₃ or K₃PO₄.
A Self-Validating General Protocol
This protocol provides a robust starting point for the reaction of this compound with a generic phenol nucleophile.
Materials:
-
This compound (1.0 eq)
-
Phenol nucleophile (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and the phenol nucleophile (1.05 eq).
-
Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent & Base Addition: Add anhydrous DMSO (to make a ~0.5 M solution with respect to the electrophile), followed by anhydrous potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring (Validation Checkpoint): After 2 hours, take a small aliquot of the reaction, dilute it with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate. Analyze by LC-MS if available. Check for the consumption of starting material. Continue heating and monitoring every 2-4 hours until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture slowly into a beaker containing ice-water (10x the volume of DMSO used). A precipitate should form.
-
Isolation: Stir the aqueous slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with water, then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.
-
Purification: Dry the crude solid under high vacuum. If necessary, purify further by recrystallization or column chromatography.
References
- 1. Cas 236739-03-0,1,4-Difluoro-2-(methylsulfonyl)benzene | lookchem [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1,2-Difluoro-4-(methylsulfonyl)benzene
Welcome to the technical support center for cross-coupling reactions involving 1,2-Difluoro-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for this challenging substrate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] The presence of two fluorine atoms and a potent electron-withdrawing methylsulfonyl group presents unique challenges and opportunities in transition metal-catalyzed cross-coupling reactions. The high bond strength of the C-F bond necessitates carefully chosen catalytic systems to achieve efficient and selective transformations.[4][5] This guide provides a comprehensive overview of catalyst selection, reaction optimization, and troubleshooting strategies to enable successful cross-coupling with this substrate.
Frequently Asked Questions (FAQs)
Q1: Which C-F bond in this compound is more likely to react in a cross-coupling reaction?
Answer: The C-F bond at the 2-position (ortho to the methylsulfonyl group) is predicted to be more reactive. This is based on established principles of reactivity in polyfluorinated arenes, which often parallel nucleophilic aromatic substitution (SNAr) reactivity.[1] The strong electron-withdrawing nature of the sulfonyl group activates the ortho and para positions towards nucleophilic attack. In this case, oxidative addition of a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) is favored at the C-F bond that is most electronically activated. The C-F bond at the 2-position benefits from the strong inductive and resonance effects of the adjacent sulfonyl group, making it more susceptible to cleavage.
Q2: What type of palladium catalyst and ligand should I choose for a Suzuki-Miyaura coupling with this substrate?
Answer: For Suzuki-Miyaura coupling of challenging aryl fluorides, a palladium(0) source in combination with a sterically hindered and electron-rich phosphine ligand is highly recommended.
-
Palladium Precatalyst: Pre-formed Pd(0) sources or Pd(II) precatalysts that readily reduce to Pd(0) in situ are suitable. Common choices include Pd₂(dba)₃, Pd(OAc)₂, or more advanced precatalysts like those from the Buchwald or Fu laboratories which incorporate the ligand.
-
Ligand Selection: The choice of ligand is critical for activating the C-F bond. Bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos are often effective.[6] These ligands promote the oxidative addition step and stabilize the active catalytic species. For substrates with sulfonyl groups, ligands like RuPhos have shown promise in promoting C-S bond cleavage, suggesting their potential utility in activating adjacent C-F bonds.[6]
Q3: I want to perform a Buchwald-Hartwig amination. What are the key considerations for catalyst selection?
Answer: The principles for Buchwald-Hartwig amination are similar to those for Suzuki-Miyaura coupling, emphasizing the need for a robust catalyst system.
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is the standard approach.[7][8][9] Bidentate phosphine ligands like BINAP or DPPF have been historically used for aminations, but the more modern, sterically demanding monophosphine ligands often provide superior results with challenging substrates.[7][10]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8] The choice of base can influence the reaction rate and catalyst stability.
-
Amine Coupling Partner: The nature of the amine can affect the reaction outcome. Primary and secondary aliphatic and aromatic amines are generally suitable coupling partners.[10]
Q4: Are nickel catalysts a viable alternative to palladium for this substrate?
Answer: Yes, nickel catalysts are an excellent alternative and, in some cases, may be superior for C-F bond activation. Nickel is more earth-abundant and can exhibit different reactivity profiles. For the amination of aryl fluorides, nickel catalysts, often in combination with bidentate phosphine ligands like dppf, have been shown to be effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: The Pd(0) or Ni(0) active species has not formed or has decomposed. 2. Insufficient C-F Bond Activation: The chosen ligand is not electron-rich or bulky enough. 3. Poor Substrate/Reagent Quality: Degradation of the boronic acid/ester or amine. | 1. Use a fresh palladium/nickel source and ensure anhydrous/anaerobic conditions. Consider using a precatalyst. 2. Switch to a more electron-rich and sterically hindered ligand (e.g., from XPhos to RuPhos or a more advanced Buchwald ligand). 3. Use freshly purchased or purified reagents. For Suzuki coupling, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1] |
| Mixture of Regioisomers | 1. Insufficient Selectivity: The electronic difference between the C-F bonds at the 1- and 2-positions is not large enough under the reaction conditions to achieve complete selectivity. | 1. Lower the reaction temperature to favor the more kinetically favorable pathway. 2. Screen a variety of ligands, as the steric and electronic properties of the ligand can influence regioselectivity. |
| Side Reactions (e.g., Hydrodefluorination) | 1. Presence of Protic Impurities: Water or other protic sources can lead to protonolysis of the organometallic intermediates. | 1. Ensure all reagents and solvents are rigorously dried and degassed. Use a glovebox for reaction setup if possible. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
Visualizing the Workflow
Catalyst Selection Logic
Caption: Catalyst selection workflow for cross-coupling reactions.
Troubleshooting Flowchart
Caption: Troubleshooting guide for low-yield cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example based on established methods for the cross-coupling of electron-deficient aryl fluorides.[1] Optimization may be required for specific boronic acid coupling partners.
Reaction: Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄ under an argon or nitrogen atmosphere in a glovebox.
-
Seal the Schlenk tube with a septum.
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
-
Degassing:
-
Subject the reaction mixture to three cycles of vacuum/backfill with argon to ensure all traces of oxygen are removed.
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking aliquots under an inert atmosphere.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
-
Umpolung cross-coupling of polyfluoroarenes with hydrazones via activation of C–F bonds. Chemical Communications. [Link]
-
Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. National Institutes of Health. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
This compound. MySkinRecipes. [Link]
-
This compound. Oakwood Chemical. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]
-
Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. ResearchGate. [Link]
-
The directed ortho metalation - Palladium catalyzed cross coupling connection. A general regiospecific route to 9-phenanthrols and phenanthrenes. Exploratory further metalation. ResearchGate. [Link]
-
Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. ResearchGate. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective Synthesis of 2‑Aryl-5-cyano-1-(2-hydroxyaryl)‑1H‑imidazole-4-carboxamides Self-Assisted by a 2‑Hydroxyaryl Group. figshare. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
The bond strength and cross-coupling reaction via C–F cleavage. a Bond dissociation energies (BDEs). ResearchGate. [Link]
Sources
- 1. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Synthesis and Application of 1,2-Difluoro-4-(methylsulfonyl)benzene
Welcome to the technical support center for the synthesis and handling of 1,2-Difluoro-4-(methylsulfonyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile intermediate. The powerful electron-withdrawing nature of the methylsulfonyl group, combined with the fluorine substituents, makes this molecule a valuable building block, particularly in pharmaceuticals and agrochemicals.[1] However, the very features that make it synthetically useful also introduce significant thermal hazards during its synthesis and subsequent reactions.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you safely manage potential exothermic events, ensure reaction control, and improve product purity.
Section 1: Synthesis Pathway Overview & Key Thermal Hazards
Two primary routes are commonly employed for the synthesis of this compound. Each pathway presents distinct exothermic steps that must be carefully managed.
-
Route A: Friedel-Crafts Sulfonylation. This classic method involves the reaction of 1,2-difluorobenzene with a sulfonating agent, such as methanesulfonic anhydride, catalyzed by a strong acid like trifluoromethanesulfonic acid.[2] The formation of the C-S bond is typically the main heat-generating step.
-
Route B: Oxidation of Thioether. This two-step approach begins with the synthesis of the precursor, 1,2-difluoro-4-(methylsulfanyl)benzene[3], followed by its oxidation to the desired sulfone. The oxidation step, using reagents like hydrogen peroxide or Oxone, is often highly exothermic.[4][5][6]
The choice of route depends on precursor availability, scale, and equipment. However, both require rigorous thermal control.
Caption: Primary synthesis routes to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and use of this compound, with a focus on managing exothermic reactions.
Q1: My reaction temperature is spiking uncontrollably shortly after adding the reagents. What is happening and how can I prevent it?
A1: A rapid, uncontrolled temperature increase, or "runaway reaction," occurs when the rate of heat generated by the chemical reaction exceeds the rate of heat removal by your cooling system.[7] The rate of reaction, and thus heat generation, increases exponentially with temperature, while cooling capacity typically increases only linearly. This dangerous feedback loop can lead to boiling, pressure buildup, and vessel failure.
-
Causality: This is common in both Friedel-Crafts sulfonylation and thioether oxidation. The activation energy for these reactions is overcome, leading to a self-accelerating process.[7]
-
Preventative Measures:
-
Controlled Reagent Addition: Never add reagents all at once. Use a syringe pump or an addition funnel to add the limiting reagent slowly and sub-surface if possible. This ensures the reaction rate is limited by the addition rate, not by the intrinsic kinetics.
-
Adequate Cooling: Ensure your cooling bath has sufficient volume and surface area. For kilogram-scale reactions, an ice-water bath may be insufficient; consider a cryostat or a dry ice/acetone bath. Always monitor the internal reaction temperature, not just the bath temperature.
-
Dilution: Running the reaction at a lower concentration can help. The solvent acts as a heat sink, increasing the overall heat capacity of the mixture and moderating temperature changes.
-
Q2: I'm observing a significant delay after reagent addition, followed by a sudden, violent exotherm. What causes this induction period?
A2: This dangerous situation is characteristic of an accumulation of unreacted starting materials. The reaction is not initiating immediately upon addition, allowing a large concentration of reactants to build up. When the reaction finally initiates, the accumulated material reacts all at once, releasing a massive amount of energy that overwhelms the cooling system.
-
Causality: This can be caused by several factors:
-
Poor Mixing: If agitation is insufficient, localized "hot spots" may not form to initiate the reaction, or the added reagent may not be incorporated into the bulk solution. When mixing does occur, the entire accumulated amount reacts.
-
Catalyst Inactivity: In the Friedel-Crafts route, impurities (especially water) can deactivate the Lewis acid catalyst. The reaction will not proceed until the catalyst is re-activated or enough energy is present to overcome the barrier.
-
Low Temperature: While cooling is crucial, starting at too low a temperature can prevent the reaction from initiating, leading to accumulation.
-
-
Solutions:
-
Ensure Vigorous Agitation: Use an overhead stirrer for reactions larger than 500 mL. Ensure a vortex is visible, indicating good mixing.
-
Check Reagent Quality: Use anhydrous solvents and ensure catalysts are fresh and active.[8]
-
Controlled Initiation: Add a small portion of the reagent first and wait for a slight, controlled exotherm (e.g., a 2-5 °C rise) before beginning the continuous, slow addition of the remainder. This confirms the reaction has initiated before you add more fuel.
-
Q3: The reaction mixture is turning dark brown or black, and my final product purity is low. Is this related to the exotherm?
A3: Yes, this is very likely related. Excessive temperatures can cause side reactions and decomposition of starting materials, intermediates, and even the final product, leading to charring and the formation of colored impurities.
-
Causality: High temperatures provide the activation energy for alternative, undesired reaction pathways. In sulfone synthesis, this can include desulfonylation, ring-opening, or polymerization, resulting in tar formation.[9]
-
Solutions:
-
Strict Temperature Control: The most critical factor is maintaining the recommended reaction temperature. A temperature spike of even 10-20 °C can dramatically favor side reactions.
-
Optimized Reaction Time: Do not run the reaction longer than necessary. Monitor the reaction's progress by TLC or LC-MS and quench it promptly upon completion.
-
Purification: If discoloration occurs, the crude product can often be purified. Treatment with activated carbon during recrystallization is effective at removing colored impurities.[9]
-
Q4: I am using this compound in a subsequent Nucleophilic Aromatic Substitution (SNAr) reaction, and it is extremely fast and exothermic. How do I control this?
A4: The methylsulfonyl group is a powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic attack, particularly at the fluorine atom para to it.[10][11] This high reactivity makes the subsequent SNAr reaction very rapid and highly exothermic.
-
Causality: The sulfone group stabilizes the negatively charged Meisenheimer complex intermediate through resonance, dramatically lowering the activation energy of the reaction.[11]
-
Control Strategies:
-
Low Temperature: Begin the reaction at a very low temperature (e.g., 0 °C, -20 °C, or even -78 °C) to moderate the initial rate.
-
Reverse Addition: Add the this compound solution slowly to the solution of the nucleophile and base. This keeps the concentration of the highly reactive electrophile low at all times.
-
Solvent Choice: Use a solvent with a good heat capacity and a boiling point high enough to handle a minor exotherm without boiling over, but not so high that it makes temperature control difficult. Polar aprotic solvents like DMSO or DMF are common but have their own thermal hazards (see table below).[12]
-
Base Addition: If the reaction requires a base (e.g., K₂CO₃, NaOH), add it portion-wise or as a solution to control the rate of nucleophile formation and the subsequent exothermic reaction.
-
Section 3: Recommended Protocols & Safety Procedures
Adherence to a well-designed protocol is paramount for safety and success. The following is a generalized procedure for the oxidation route, emphasizing thermal management.
Experimental Protocol: Oxidation of 1,2-Difluoro-4-(methylsulfanyl)benzene
Caption: Safe workflow for controlled oxidation reaction.
Step-by-Step Methodology:
-
Setup: Equip a three-necked round-bottom flask with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (cryostat preferred).
-
Initial Charge: Charge the flask with 1,2-difluoro-4-(methylsulfanyl)benzene (1.0 eq) and a suitable solvent like methanol.
-
Cooling: Begin stirring and cool the mixture to 0-5 °C.
-
Oxidant Preparation: In a separate beaker, dissolve the oxidizing agent (e.g., Oxone, 2.0 eq) in water. Transfer this solution to the dropping funnel.
-
Controlled Addition: Begin adding the oxidant solution dropwise to the stirred reaction mixture. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.[6] A significant exotherm is expected. If the temperature rises above 10 °C, immediately stop the addition and allow the mixture to cool before resuming at a slower rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring for completion using TLC or LC-MS.[6]
-
Quenching & Workup: Once complete, carefully quench the reaction by pouring it into a beaker of ice-cold water. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., isopropyl alcohol) to obtain the pure product.[2]
Critical Reagent Safety Data
When planning your synthesis, always consult the Safety Data Sheet (SDS) for each reagent. The table below highlights key thermal hazards for common solvents and reagents.
| Reagent | Key Thermal Hazards | Recommended Precautions | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Thermal decomposition can occur above 189 °C.[13][14] Can react violently with strong oxidizing agents, acid chlorides, and strong acids.[14] | Avoid high temperatures. Ensure reaction is not an uncontrolled oxidation. Use with caution as it can carry dissolved chemicals through the skin.[13][15] | [13][14][15] |
| Trifluoromethanesulfonic Acid | Highly corrosive. Reacts exothermically with water and bases. | Add slowly and with cooling. Wear appropriate PPE, including an acid-resistant apron and face shield. | [2] |
| Oxone® (Potassium peroxymonosulfate) | Strong oxidizing agent. Mixtures with organic compounds can be explosive. | Do not mix directly with combustible materials. Add as a solution to control reactivity. | [6] |
| Hydrogen Peroxide (30%) | Strong oxidizing agent. Decomposition can be catalyzed by metals, leading to pressure buildup and potential explosion. | Use stabilized grades. Ensure glassware is scrupulously clean. Maintain controlled temperature. | [5] |
References
-
Speicher, S., Plutschack, M. B., & Ritter, T. (2018). Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Organic Syntheses, 95, 368-398. [Link]
- Aventis Pharma Ltd. (2007). Synthesis of methylsulphonyl benzene compounds.
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: DMSO. [Link]
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Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]
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Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. [Link]
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Organic Syntheses Procedure. (n.d.). Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes. [Link]
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Bakke, J. M., & Brorson, M. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Molecules, 22(12), 2049. [Link]
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Wikipedia. (n.d.). Sulfone. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfones by oxidation. [Link]
- Merck Sharp & Dohme Corp. (1994). A process for preparing sulfones.
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McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. [Link]
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Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 115, 3-17. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Technical Support Center: Strategies for the Removal of Unreacted 1,2-Difluoro-4-(methylsulfonyl)benzene
Welcome to the technical support center for handling a common challenge in synthetic chemistry: the purification of a desired product from unreacted 1,2-Difluoro-4-(methylsulfonyl)benzene. This guide is structured to provide direct, actionable solutions to problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to adapt and troubleshoot effectively.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental properties of this compound that are critical for designing a successful purification strategy.
Q1: What are the key physical and chemical properties of this compound that influence its removal?
A1: Understanding the starting material's characteristics is the first step in separating it from your product. This compound is a solid at room temperature with a distinct melting point, which is highly advantageous for certain purification techniques.
Table 1: Physical Properties of this compound
| Property | Value | Significance for Purification |
|---|---|---|
| Molecular Formula | C₇H₆F₂O₂S | --- |
| Molecular Weight | ~192.19 g/mol | Relevant for mass spectrometry and boiling point considerations.[1][2] |
| Melting Point | 71°C | Being a solid at room temperature makes purification by recrystallization a primary and highly effective option.[1][2] |
| Boiling Point | ~302.4°C | The high boiling point suggests that distillation is only feasible under high vacuum and is impractical if the desired product has a similar boiling point.[1] |
| Polarity | Moderately Polar | The sulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, making the molecule significantly more polar than a simple difluorobenzene.[3] This polarity is key for separation via chromatography. |
Q2: Why can't I just use a simple aqueous wash to remove it?
A2: A simple aqueous wash is ineffective because this compound is a neutral organic compound. It lacks ionizable functional groups, meaning it will not become water-soluble by adjusting the pH. It will remain in the organic layer along with your desired product during a standard liquid-liquid extraction.
Q3: Is acid-base extraction a viable method for removing this compound?
A3: No. The sulfone functional group is chemically inert to dilute acids and bases.[3] Therefore, it cannot be protonated or deprotonated to form a water-soluble salt, rendering acid-base extraction an unsuitable method for its removal.[4]
Part 2: Troubleshooting Common Purification Scenarios
The optimal purification strategy depends on the properties of your desired product relative to the unreacted starting material. Below are common scenarios and our recommended troubleshooting approaches.
Caption: Decision workflow for selecting a purification method.
Scenario A: My product and the unreacted sulfone have very different polarities.
Q: My product is significantly less polar than the sulfone starting material. What's the best approach?
A: This is the ideal scenario for purification by silica gel column chromatography . The moderately polar sulfone will have a stronger affinity for the polar silica gel stationary phase and will elute much more slowly than your non-polar product. You can elute your product first with a non-polar solvent system (e.g., hexanes/ethyl acetate mixture), and then increase the solvent polarity to flush the sulfone off the column if necessary.
Scenario B: My product and the unreacted sulfone have very similar polarities.
Q: My product and the unreacted sulfone co-elute on silica gel. What are my options?
A: This is a common and challenging situation. The primary alternative is recrystallization . Since both the starting material and likely your product are solids, you can exploit differences in their solubility in a given solvent at different temperatures.
-
Causality: A successful recrystallization relies on finding a solvent that dissolves your product well at high temperatures but poorly at room temperature, while the sulfone impurity either remains highly soluble or is very insoluble at all temperatures.
-
Troubleshooting: If recrystallization fails, you may need to revisit chromatography with a more optimized approach. This could involve trying different stationary phases (e.g., alumina) or different solvent systems. A thorough screening using Thin-Layer Chromatography (TLC) is essential.[4][5]
Scenario C: My product is an oil, and I cannot use recrystallization.
Q: My product is an oil with a polarity similar to the sulfone. How can I purify it?
A: This requires meticulous optimization of column chromatography .
-
Solvent System Screening (TLC): Use TLC to test a wide range of solvent systems. The goal is to find a mobile phase that provides the maximum possible separation (difference in Rf values) between your product and the sulfone.
-
Column Dimensions: Use a long, thin column to increase the number of theoretical plates, which enhances separation efficiency.
-
Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help to resolve compounds that are close in polarity.
-
High-Performance Liquid Chromatography (HPLC): If benchtop chromatography is insufficient, preparative HPLC is a powerful tool that offers much higher resolution.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for separating a less polar product from the more polar this compound.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives your product an Rf value of ~0.3-0.4 and the sulfone an Rf value as low as possible.
-
Column Packing:
-
Securely clamp a chromatography column vertically.
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles. Drain the excess solvent until the level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column.
-
Apply gentle pressure (if needed) and begin collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield your purified product.
Caption: Standard workflow for column chromatography purification.
Protocol 2: Purification by Recrystallization
This method is ideal when the product is a solid and has different solubility properties from the sulfone starting material.
-
Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of a different potential recrystallization solvent to each tube (see Table 2 for ideas).
-
Heat the tubes to the boiling point of the solvent. A good solvent will fully dissolve the product at high temperature.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath. The best solvent will cause your desired product to form crystals while impurities remain dissolved.
-
-
Recrystallization Procedure:
-
Place the crude solid into an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.
-
Once cooled, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Table 2: Relative Solubility of a Structurally Similar Sulfone (1-Fluoro-4-(methylsulfonyl)benzene) This data can be used as a starting point for solvent screening.
| Solvent | Relative Solubility | Potential Use in Recrystallization |
|---|---|---|
| Chloroform | High | Good "solvent" part of a co-solvent system (e.g., with hexanes). |
| Acetone | High | Similar to chloroform. |
| Ethyl Acetate | Medium | A good candidate for single-solvent recrystallization. |
| Toluene | Medium | A good candidate, especially for less polar products. |
| Ethanol | Low | May be a good candidate if the product is highly soluble. |
Data adapted from a study on a closely related compound.[6]
By systematically applying these principles and protocols, researchers can confidently address the challenge of removing unreacted this compound, ensuring the high purity required for subsequent research and development.
References
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PubChem. This compound | C7H6F2O2S. [Link]
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ResearchGate. Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. [Link]
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PubChem. 1-Fluoro-4-(methylsulphonyl)benzene | C7H7FO2S. [Link]
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Oakwood Chemical. This compound. [Link]
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National Institutes of Health (NIH). Discovery of Fluorotelomer Sulfones in the Blubber of Greenland Killer Whales (Orcinus orca). [Link]
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NIST. Benzene, 1-fluoro-4-(methylsulfonyl)-. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorobenzene Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern molecular design. The unique electronic properties of fluorine—its intense electronegativity paired with its capacity for resonance donation—impart profound and often counterintuitive effects on the reactivity of the benzene ring. Understanding these effects is not merely academic; it is critical for predicting reaction outcomes, designing efficient synthetic routes, and ultimately, for the rational design of novel chemical entities.
This guide provides an in-depth, comparative analysis of the reactivity of fluorobenzene and its difluorinated isomers. We will move beyond textbook generalizations to explore the nuanced interplay of inductive and resonance effects, supported by experimental data and mechanistic insights. The focus will be on three pivotal reaction classes that form the bedrock of aromatic chemistry: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and Directed ortho-Metalation (DoM).
Pillar 1: The Duality of Fluorine's Electronic Influence
The reactivity of any substituted benzene is governed by the substituent's ability to donate or withdraw electron density from the π-system. Fluorine is unique among the halogens in this regard.
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma (σ) bond.[1][2] This effect is distance-dependent and deactivates the entire aromatic ring towards attack by electrophiles.
-
Resonance Effect (+R): Fluorine's lone pair electrons can be donated into the aromatic π-system.[1][2] This donation increases electron density, particularly at the ortho and para positions. A key factor, often underestimated, is the effective overlap between the compact 2p orbitals of fluorine and the 2p orbitals of carbon, making its resonance donation more significant than that of larger halogens like chlorine or bromine.[3]
The reactivity of a fluorinated benzene is thus a delicate balance between these two opposing forces.
Caption: Dueling electronic effects of a fluorine substituent.
Part 1: Electrophilic Aromatic Substitution (EAS)
EAS is the hallmark reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. The substituent's role is to modulate the overall reaction rate and direct the incoming electrophile to a specific position.
The "Anomalous" Reactivity of Fluorobenzene
While the potent -I effect of fluorine deactivates the ring, making it less reactive than benzene, it is significantly more reactive than its heavier halogen counterparts (chlorobenzene, bromobenzene).[3][4][5] This is a direct consequence of fluorine's more effective +R effect.
Experimental data from nitration reactions clearly illustrates this trend. While reactions on fluorobenzene are 15–80% as fast as those on benzene, the same reactions on other halobenzenes are five to ten times slower.[4][5][6] Most strikingly, substitution at the para position of fluorobenzene is often faster than at a single position on benzene itself, demonstrating a powerful, position-specific activation.[4][5]
Table 1: Relative Rates of Nitration for Halobenzenes
| Compound | Relative Rate (Benzene = 1) |
| Benzene | 1.0 |
| Fluorobenzene | 0.11 - 0.15 [3][4] |
| Chlorobenzene | 0.02 - 0.033[3] |
| Bromobenzene | 0.06 |
| Iodobenzene | 0.13 |
Regioselectivity: An ortho, para-Director with Extreme para-Bias
The +R effect of fluorine increases electron density at the ortho and para positions, thereby stabilizing the cationic Wheland intermediate formed during electrophilic attack. This makes fluorine a strong ortho, para-director.[1][2] However, there is a pronounced preference for para substitution, with typical product distributions showing ~90% para isomer.[4][5]
This selectivity is a textbook example of the interplay between the two electronic effects. The -I effect, being distance-dependent, deactivates the adjacent ortho positions much more strongly than the distant para position, leaving the para position as the most favorable site for attack.[7]
References
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of 1,2-Difluoro-4-(methylsulfonyl)benzene Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The 1,2-difluoro-4-(methylsulfonyl)benzene core is a prime example of a privileged starting material, offering a unique combination of electronic properties, metabolic stability, and synthetic accessibility. This guide provides a comparative analysis of the biological activities of derivatives originating from this scaffold, with a focus on their applications as anticancer agents. We will delve into their roles as inhibitors of key oncological targets, including the anti-apoptotic protein Bcl-2, carbonic anhydrases, and various protein kinases, supported by experimental data and protocols.
The this compound Moiety: A Foundation for Potent Bioactivity
The 1,2-difluoro substitution pattern on the benzene ring creates a distinct electronic environment, influencing the pKa of adjacent functional groups and promoting favorable interactions with biological targets. The electron-withdrawing nature of the fluorine atoms can enhance the acidity of protons on neighboring atoms, facilitating hydrogen bonding. Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
The methylsulfonyl group at the 4-position is a versatile pharmacophore. It is a strong electron-withdrawing group, further modulating the electronic character of the aromatic ring. Its ability to act as a hydrogen bond acceptor and its contribution to the overall polarity and solubility of a molecule are critical for drug-like properties. This group can also serve as a synthetic handle for further molecular elaboration. The combination of these features makes the this compound scaffold a recurring motif in the design of potent and selective inhibitors for a range of biological targets.
Anticancer Activity: A Multifaceted Approach
Derivatives of this compound have demonstrated significant potential in oncology by targeting various pathways crucial for cancer cell survival and proliferation. This guide will compare their activity against three major classes of anticancer targets.
Bcl-2 Family Protein Inhibition: Restoring Apoptotic Pathways
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death.[2] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade this process, leading to uncontrolled proliferation and resistance to therapy.[2][3] Therefore, inhibiting these proteins is a promising strategy to resensitize cancer cells to apoptotic signals.
While direct derivatives of this compound as Bcl-2 inhibitors are not extensively documented in readily available literature, structurally related alkylsulfonyl benzimidazoles have shown potent Bcl-2 inhibitory activity.[2][3] The synthesis of these compounds often utilizes precursors that share the methylsulfonylbenzene core, highlighting the importance of this moiety. For instance, the synthesis of potent benzimidazole-based Bcl-2 inhibitors has been achieved starting from N¹-substituted-4-(methylsulfonyl)benzene-1,2-diamine.[2]
Comparative Analysis of Related Alkylsulfonyl Benzimidazole Derivatives:
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| Compound 27 | 1-((3,4-difluorobenzyl)-2-(3,5-difluorophenyl)-5-(methylsulfonyl)-1H-benzo[d]imidazole | MCF-7 (Breast Cancer) | Not explicitly stated, but synthesized as a potential Bcl-2 inhibitor. | [2] |
| Compound 23 | 2-(4-Chlorophenyl)–1-cyclohexyl-5-(methylsulfonyl)–1H-benzo[d]imidazole | MCF-7 (Breast Cancer) | Not explicitly stated, but synthesized as a potential Bcl-2 inhibitor. | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Logical Workflow for Bcl-2 Inhibitor Screening
Caption: Workflow for the discovery and development of Bcl-2 inhibitors.
Carbonic Anhydrase Inhibition: Targeting the Tumor Microenvironment
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor progression, invasion, and metastasis. Therefore, selective inhibition of these tumor-associated CAs is a validated anticancer strategy.
Benzenesulfonamides are a well-established class of CA inhibitors. The introduction of fluorine atoms into the benzenesulfonamide scaffold has been shown to enhance inhibitory potency.[4] A study on α-fluoro- and α,α-difluoro-benzenemethanesulfonamides demonstrated that α-halogenation incrementally enhances sulfonamide acidity, which correlates with increased carbonic anhydrase inhibition.[4] This suggests that derivatives of this compound, which can be elaborated into sulfonamides, are promising candidates for potent and selective CA inhibitors.
Comparative Analysis of Fluorinated Benzenesulfonamide CA Inhibitors:
| Compound Class | Target Isoforms | Key Structural Features | Effect of Fluorination | Reference |
| α-Fluoro-benzenemethanesulfonamides | CA I, CA II | α-fluorination of the methyl group | Increased acidity and inhibitory potency | [4] |
| α,α-Difluoro-benzenemethanesulfonamides | CA I, CA II | α,α-difluorination of the methyl group | Further increase in acidity and inhibitory potency | [4] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)
This protocol describes a method for measuring the inhibitory activity of compounds against carbonic anhydrase.
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., CA II, CA IX) and the substrate, 4-nitrophenyl acetate (NPA).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the enzyme solution with the inhibitor solution and incubate for a defined period.
-
Mix the enzyme-inhibitor solution with the NPA substrate solution.
-
Monitor the hydrolysis of NPA to 4-nitrophenolate at 400 nm.
-
-
Data Analysis: Determine the initial rates of the enzymatic reaction in the presence and absence of the inhibitor. Calculate the IC₅₀ values from the dose-response curves.
Signaling Pathway of Carbonic Anhydrase IX in Tumor Acidification
Caption: Role of CA IX in promoting an acidic tumor microenvironment.
Kinase Inhibition: Blocking Pro-Survival Signaling
Protein kinases are a large family of enzymes that play a critical role in regulating cellular signaling pathways controlling cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound scaffold can be incorporated into various kinase inhibitor templates. The difluorophenyl moiety is a common feature in many potent kinase inhibitors, where it often engages in crucial interactions within the ATP-binding pocket of the kinase.
For example, the 4-(4'-fluorophenyl)imidazole scaffold has been explored for the development of selective p38α MAPK, CK1δ, and JAK2 inhibitors.[6] While not containing the methylsulfonyl group, this highlights the utility of the fluorinated phenyl ring in kinase inhibitor design. Furthermore, pyrrolo[2,1-f][2][3][7]triazine-based inhibitors of VEGFR-2, a key kinase in angiogenesis, have been developed incorporating a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group.[8]
Comparative Analysis of Kinase Inhibitors with Difluorophenyl Moieties:
| Inhibitor Class | Target Kinase(s) | Key Structural Features | IC50 (nM) | Reference |
| 4-(4'-Fluorophenyl)imidazoles | p38α MAPK, CK1δ, JAK2 | 4-Fluorophenyl group at C4 of imidazole | 62 - 250 | [6] |
| Pyrrolo[2,1-f][2][3][7]triazines | VEGFR-2 | 2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino group | Low nanomolar | [8] |
Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (a ligand that binds to the ATP pocket).
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay Procedure:
-
In a 384-well plate, add the kinase, antibody, and test compound.
-
Add the tracer to all wells.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection: Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the TR-FRET signal indicates displacement of the tracer by the inhibitor. Determine the IC₅₀ values from the dose-response curves.
General Kinase Inhibition Workflow
Caption: A typical workflow for the discovery of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of novel therapeutics, particularly in the field of oncology. Its unique physicochemical properties, imparted by the difluoro and methylsulfonyl groups, contribute to enhanced biological activity and favorable pharmacokinetic profiles. This guide has highlighted the potential of its derivatives as inhibitors of Bcl-2, carbonic anhydrases, and protein kinases.
Future research should focus on the systematic exploration of structure-activity relationships by synthesizing and evaluating focused libraries of derivatives. A deeper understanding of how modifications to this core structure affect potency and selectivity against different biological targets will be crucial for the development of next-generation therapies. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.
References
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Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega.
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Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central.
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Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. PubMed.
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC.
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A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI.
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Synthesis of 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzene Thymidine Mimics, Some Related Alpha-Anomers, and Their Evaluation as Antiviral and Anticancer Agents. PubMed.
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This compound. PubChem.
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
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Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
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Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. PubMed.
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In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library.
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Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI.
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health.
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The Role of Difluoromethoxybenzene in Pharmaceutical R&D.
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
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Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. MDPI.
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central.
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Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. PubMed.
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Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. MDPI.
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][7]triazine-based VEGFR-2 kinase inhibitors. PubMed.
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Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. MDPI.
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Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. National Institutes of Health.
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A Technical Guide to the Structure-Activity Relationship of 1,2-Difluoro-4-(methylsulfonyl)benzene Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,2-difluoro-4-(methylsulfonyl)benzene scaffold has emerged as a privileged fragment in medicinal chemistry, particularly in the design of targeted kinase inhibitors. The strategic placement of fluorine atoms and the methylsulfonyl group provides a unique combination of electronic properties and metabolic stability, making it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various analogs derived from this core structure, with a focus on their activity as kinase inhibitors. Experimental data and detailed protocols are provided to support the findings and guide future research in this area.
The 1,2-Difluoro-4-aminophenyl Moiety: A Key Pharmacophore for Kinase Inhibition
A critical modification of the this compound core for achieving potent kinase inhibitory activity is the conversion of the methylsulfonyl group to or its replacement with an amino group. This creates a 1,2-difluoro-4-aminophenyl moiety, which serves as a versatile anchor for building a diverse range of kinase inhibitors. This amino group provides a crucial attachment point for various heterocyclic scaffolds that can interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design.
One prominent example of the successful application of this strategy is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a prime target for anticancer therapies.[1]
Pyrrolo[2,1-f][2][3][4]triazine-Based VEGFR-2 Inhibitors: A Case Study
A notable series of potent VEGFR-2 inhibitors utilizes the 4-(2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino)pyrrolo[2,1-f][2][3][4]triazine scaffold.[2] In these analogs, the 1,2-difluoro-4-aminophenyl core is further substituted at the 5-position with a cyclopropylcarbamoyl group and linked to a pyrrolotriazine heterocycle.
Key SAR Observations:
The exploration of substituents on the pyrrolotriazine ring has yielded significant insights into the SAR of this series.
| Compound ID | R Group (at C-6 of pyrrolotriazine) | VEGFR-2 IC50 (nM) |
| 1 | H | 100 |
| 2 | 1,3,5-oxadiazole | <10 |
| 3 | 5-methyl-1,3,4-oxadiazole | 5 |
| 4 | 3-methyl-1,2,4-oxadiazole | 2 |
| 5 | N-methyl-acetamide | >1000 |
Table 1: SAR of substitutions on the pyrrolotriazine ring of 4-(2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino)pyrrolo[2,1-f][2][3][4]triazine based VEGFR-2 inhibitors. Data extracted from Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358.[2]
From the data, it is evident that the introduction of a small, polar heterocyclic ring, such as an oxadiazole, at the C-6 position of the pyrrolotriazine core dramatically enhances the inhibitory potency against VEGFR-2. This suggests that this region of the binding pocket can accommodate and favorably interact with such groups, likely through hydrogen bonding or dipolar interactions. In contrast, a more flexible and less polar group like N-methyl-acetamide leads to a significant loss of activity.
Experimental Protocols
Synthesis of the Core Scaffold: 4-Amino-N-cyclopropyl-2,5-difluorobenzamide
The key intermediate for the synthesis of the aforementioned VEGFR-2 inhibitors is 4-amino-N-cyclopropyl-2,5-difluorobenzamide. A general synthetic route is outlined below.
Workflow for the Synthesis of the Key Intermediate
Caption: Synthetic pathway for the key intermediate.
Step-by-Step Methodology:
-
Nitration of 1,4-Difluorobenzene: 1,4-Difluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 1,4-difluoro-2-nitrobenzene.
-
Amination: The nitro group is then reduced to an amino group, for example, through catalytic hydrogenation, to give 2,5-difluoroaniline.
-
Protection of the Amino Group: The amino group of 2,5-difluoroaniline is protected, for instance, as an acetamide, to direct subsequent reactions.
-
Nitration: The protected aniline is nitrated to introduce a nitro group at the 4-position.
-
Deprotection and Diazotization: The protecting group is removed, and the resulting aniline is diazotized.
-
Substitution with Carboxylic Acid Precursor: The diazonium salt is then reacted with a suitable reagent to introduce a carboxylic acid or a precursor group at the 4-position.
-
Amide Coupling: The resulting benzoic acid derivative is coupled with cyclopropylamine using standard peptide coupling reagents (e.g., HATU, HOBt) to form the corresponding amide.
-
Reduction of the Nitro Group: Finally, the nitro group is reduced to an amine to yield the desired 4-amino-N-cyclopropyl-2,5-difluorobenzamide.
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against VEGFR-2 can be determined using a variety of commercially available kinase assay kits, often based on measuring ATP consumption.
General Protocol for a Luminescence-Based VEGFR-2 Kinase Assay:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and a VEGFR-2 substrate peptide.
-
Kinase Reaction: In a 96-well plate, add the recombinant VEGFR-2 enzyme to the reaction buffer. Add the serially diluted test compounds or a vehicle control (DMSO). Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Workflow for VEGFR-2 Kinase Inhibition Assay
Caption: General workflow for a VEGFR-2 kinase inhibition assay.
Broader Implications and Future Directions
The successful development of potent VEGFR-2 inhibitors based on the 1,2-difluoro-4-aminophenyl scaffold highlights the potential of this pharmacophore in kinase inhibitor design. The principles of attaching a heterocyclic moiety to the 4-amino position can be extended to target other kinases. The nature of the heterocycle, as well as substitutions on the difluorophenyl ring, will be critical determinants of potency and selectivity against different kinase targets.
Future research in this area could explore:
-
Diversification of the Heterocyclic Moiety: Synthesizing and screening a broader range of heterocyclic systems to target other kinase families.
-
Exploring Substitutions on the Phenyl Ring: Investigating the impact of different substituents at the 5-position (and other positions) of the difluorophenyl ring on kinase activity and selectivity.
-
Targeting Other Enzyme Classes: The electronic properties of the this compound scaffold may also be amenable to the design of inhibitors for other enzyme classes beyond kinases.
By systematically exploring the structure-activity relationships of analogs derived from this versatile scaffold, researchers can continue to develop novel and effective targeted therapies for a range of diseases.
References
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Borzilleri, R. M., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358.
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
PubMed. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. [Link]
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PubMed. Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). [Link]
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Introduction: The Critical Role of Isomer Identification in Fluorinated Aromatics
An In-Depth Spectroscopic Guide to Differentiating Fluorinated Benzene Isomers
Fluorinated benzene derivatives are of paramount importance in the fields of medicinal chemistry, materials science, and agrochemicals. The specific position of the fluorine atom(s) on the benzene ring—be it ortho, meta, or para—dramatically influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the unambiguous identification of these isomers is a critical step in research and development. This guide provides a comprehensive comparison of common spectroscopic techniques used for this purpose, offering both theoretical insights and practical, field-tested protocols for the accurate differentiation of fluorinated benzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, stands as the most powerful and definitive method for the structural elucidation of fluorinated benzene isomers. The unique nuclear spin properties of fluorine (¹⁹F, I = 1/2, 100% natural abundance) provide a direct and highly sensitive handle for analysis.
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment
¹⁹F NMR is exceptionally sensitive to the local electronic environment. The chemical shift of the fluorine nucleus is highly dependent on the substitution pattern on the benzene ring.
-
Ortho-difluorobenzene: Exhibits a single resonance due to the chemical equivalence of the two fluorine atoms.
-
Meta-difluorobenzene: Also shows a single resonance as the two fluorine atoms are chemically equivalent.
-
Para-difluorobenzene: Displays a single resonance due to the symmetry of the molecule.
While the chemical shifts for these isomers are distinct, the true power of ¹⁹F NMR lies in the analysis of more complex fluorinated benzenes where coupling constants provide through-bond connectivity information.
¹H and ¹³C NMR Spectroscopy: Unraveling Connectivity through Coupling
The key to differentiating isomers using ¹H and ¹³C NMR lies in the analysis of heteronuclear coupling constants (J-couplings) between fluorine and carbon/proton nuclei. These couplings decay with the number of bonds separating the nuclei, providing a roadmap to the substitution pattern.
-
¹³C-¹⁹F Coupling (¹JCF, ²JCF, ³JCF): The one-bond carbon-fluorine coupling (¹JCF) is typically very large (240-260 Hz). The two-bond (²JCF) and three-bond (³JCF) couplings are smaller but highly informative. For instance, in 1,2-difluorobenzene (ortho), each fluorine will couple to two carbons via one bond and two other carbons via two bonds. This contrasts sharply with the para isomer, where each fluorine couples to one carbon via one bond and two carbons via three bonds.
-
¹H-¹⁹F Coupling (³JHF, ⁴JHF, ⁵JHF): Proton-fluorine couplings are also distance-dependent and provide crucial information.
-
Ortho-isomers: Exhibit a large three-bond coupling (³JHF) between the fluorine and the adjacent proton.
-
Meta-isomers: Show a smaller four-bond coupling (⁴JHF).
-
Para-isomers: Have the smallest five-bond coupling (⁵JHF).
-
Table 1: Typical ¹H-¹⁹F Coupling Constants in Fluorinated Benzenes
| Coupling Type | Isomer Position | Typical Coupling Constant (Hz) |
| ³JHF | Ortho | 7 - 11 |
| ⁴JHF | Meta | 4 - 8 |
| ⁵JHF | Para | < 3 |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated benzene sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Observe the splitting patterns of the aromatic protons. The multiplicity will be affected by both homonuclear (H-H) and heteronuclear (H-F) couplings.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum. This will provide information on the number of chemically distinct fluorine environments.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Observe the splitting of carbon signals due to C-F coupling. The magnitude of the ¹JCF coupling constant is a key identifier.
-
-
2D NMR (COSY, HSQC, HMBC): For more complex molecules, 2D NMR experiments can be invaluable for unambiguously assigning all correlations. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful for identifying long-range H-F and C-F couplings.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution pattern of fluorinated benzenes gives rise to characteristic vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹).
-
Symmetry Considerations: The symmetry of the isomer plays a crucial role in determining which vibrational modes are IR and/or Raman active.
-
Para-difluorobenzene: Belongs to the D₂h point group. Due to the center of inversion, vibrational modes are either IR active or Raman active, but not both (rule of mutual exclusion).
-
Ortho-difluorobenzene: Belongs to the C₂v point group. Vibrational modes can be both IR and Raman active.
-
Meta-difluorobenzene: Also belongs to the C₂v point group, with modes being potentially active in both IR and Raman.
-
Table 2: Characteristic IR Bands for Difluorobenzene Isomers
| Isomer | Key Vibrational Mode | Wavenumber (cm⁻¹) |
| Ortho | C-H out-of-plane bend | ~750 |
| Meta | C-H out-of-plane bend | ~770 and ~870 |
| Para | C-H out-of-plane bend | ~830 |
Experimental Protocol: Comparative IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A drop of the neat liquid can be placed between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Compare the obtained spectrum, particularly in the 1000-700 cm⁻¹ region, with reference spectra for the different isomers.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The substitution of fluorine atoms on the benzene ring alters the energy levels of the π-orbitals, leading to shifts in the absorption maxima (λ_max).
-
Effect of Fluorine Substitution: Fluorine is an ortho-para directing group but is deactivating due to its high electronegativity. This results in subtle shifts in the λ_max of the π→π* transitions of the benzene ring.
-
Isomeric Differentiation: While the differences can be small, high-resolution UV-Vis spectroscopy can distinguish between the isomers. Generally, the para isomer will have a slightly higher λ_max and molar absorptivity (ε) compared to the ortho and meta isomers due to its extended conjugation and symmetry.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., cyclohexane, ethanol) of known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a reference.
-
Scan a wavelength range that covers the expected transitions (e.g., 200-400 nm).
-
-
Data Analysis: Compare the λ_max and ε values for the different isomers.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While the isomers of difluorobenzene have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ.
-
Fragmentation Pathways: The initial fragmentation often involves the loss of a fluorine atom or HF. The relative abundance of the resulting fragment ions can be diagnostic for the different isomers. The stability of the resulting carbocation can influence the fragmentation pathway, which is dependent on the original position of the fluorine atoms.
Workflow for Isomer Differentiation
Caption: Workflow for the spectroscopic differentiation of fluorinated benzene isomers.
Conclusion
The unambiguous identification of fluorinated benzene isomers is a critical task in many scientific disciplines. While several spectroscopic techniques can provide valuable information, NMR spectroscopy, through the detailed analysis of chemical shifts and coupling constants (¹H-¹⁹F and ¹³C-¹⁹F), offers the most definitive method for structural elucidation. Vibrational spectroscopy (IR and Raman) serves as an excellent complementary technique, providing a rapid means of differentiation based on characteristic fingerprint vibrations. UV-Vis and mass spectrometry can also offer supporting evidence. A multi-technique approach, as outlined in this guide, ensures the highest confidence in isomer assignment, a crucial step for the successful development of novel pharmaceuticals and materials.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Hollas, J. M. (2004). Modern Spectroscopy. John Wiley & Sons. [Link]
-
Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]
A Comparative Analysis of Agrochemical Efficacy: The Impact of 1,2-Difluoro-4-(methylsulfonyl)benzene Scaffolds
Introduction: The Strategic Advantage of Fluorination in Agrochemical Design
In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic incorporation of fluorine atoms into active molecules has emerged as a cornerstone of modern agrochemical research.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[3][4][5] This guide provides an in-depth comparative analysis of agrochemicals derived from the 1,2-difluoro-4-(methylsulfonyl)benzene scaffold against their non-fluorinated analogs, offering experimental data and detailed protocols for researchers in the field.
The this compound moiety serves as a versatile building block in the synthesis of a range of agrochemicals. The presence of two fluorine atoms on the benzene ring, coupled with the electron-withdrawing methylsulfonyl group, often imparts enhanced efficacy and favorable pharmacokinetic properties to the resulting compounds. This guide will explore these advantages across three key agrochemical domains: herbicides, fungicides, and insecticides.
Herbicidal Efficacy: Enhanced Potency at Lower Application Rates
The introduction of a difluorinated phenyl group can lead to a significant increase in herbicidal activity, allowing for lower application rates while maintaining or even exceeding the efficacy of non-fluorinated counterparts. A prime example of this is the pre-emergence herbicide pyroxasulfone, which contains a difluoromethoxy group on a pyrazole ring attached to a methylsulfonyl moiety.[2][5] While not a direct derivative of this compound, its structure and mode of action provide valuable insights into the benefits of fluorination in this class of herbicides.
Pyroxasulfone is an inhibitor of very-long-chain fatty acid (VLCFA) synthesis, a mode of action shared by non-fluorinated chloroacetamide herbicides like S-metolachlor.[1] Experimental data demonstrates that pyroxasulfone achieves broad-spectrum weed control at significantly lower application rates.
Comparative Herbicidal Efficacy Data
| Herbicide | Chemical Class | Key Active Group | Typical Application Rate (g a.i./ha) | Efficacy Notes |
| Pyroxasulfone | Isoxazoline | Difluoromethoxy-pyrazole | 100 - 250 | Excellent control of grass and broadleaf weeds; higher or similar control to higher doses of S-metolachlor.[1][5] |
| S-metolachlor | Chloroacetamide | Non-fluorinated | 960 - 1920 | Effective against many grasses and some broadleaf weeds.[1] |
The enhanced potency of pyroxasulfone can be attributed to the improved metabolic stability conferred by the fluorine atoms, preventing rapid degradation in the soil and ensuring prolonged availability for weed uptake.[2]
Experimental Protocol: Pre-Emergence Herbicide Bioassay
This protocol outlines a greenhouse-based bioassay to evaluate the pre-emergence herbicidal efficacy of test compounds.
1. Plant Material and Growth Conditions:
- Select indicator weed species such as barnyardgrass (Echinochloa crus-galli) and velvetleaf (Abutilon theophrasti).
- Use a sterile, well-drained potting mix (e.g., sandy loam).
- Maintain greenhouse conditions at 25-30°C with a 16-hour photoperiod.
2. Herbicide Application:
- Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogs) in a suitable solvent (e.g., acetone) with a surfactant.
- Fill pots (e.g., 10 cm diameter) with soil and sow a predetermined number of seeds (e.g., 20) of the indicator species at a depth of 1-2 cm.
- Apply the herbicide solutions evenly to the soil surface using a laboratory sprayer calibrated to deliver a specific volume. Include a solvent-only control.
3. Data Collection and Analysis:
- After 21 days, count the number of emerged seedlings in each pot.
- Harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.
- Calculate the percent inhibition of emergence and biomass reduction relative to the control.
- Determine the GR50 (the concentration required to cause a 50% reduction in growth) for each compound using dose-response curve analysis.
Logical Workflow for Herbicide Bioassay
Caption: In vitro fungicide screening workflow.
Insecticidal Efficacy: The Role of Fluorine in Enhancing Toxicity
While direct comparative data for insecticidal derivatives of this compound versus their non-fluorinated analogs is limited in publicly available literature, the general principles of fluorine's impact on insecticidal activity are well-established. Fluorination can enhance the lipophilicity of a molecule, facilitating its penetration through the insect's waxy cuticle. [6]Furthermore, the C-F bond's stability can increase the molecule's resistance to metabolic degradation by insect enzymes, leading to a longer half-life within the target pest.
Studies on fluorinated benzenesulfonamide derivatives have shown significant insecticidal activity against various pests. For instance, certain fluorinated analogs have demonstrated high toxicity to the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata).
Insecticidal Activity of a Fluorinated Benzenesulfonamide Analog
| Pest Species | Compound | LC50 (mg/L) |
| Mythimna separata | Fluorinated benzenesulfonamide (B2.5) | 0.235 |
Data from a study on 4-(propargyloxy) benzenesulfonamide derivatives. [7] Although a direct non-fluorinated counterpart with the same core structure was not evaluated in this specific study, the high activity of the fluorinated compound underscores the potential of this chemical class. The introduction of fluorine was noted to increase insecticidal activity, though the enhancement was described as small in this particular series. [7]
Experimental Protocol: Insecticide Bioassay (Leaf-Dip Method)
This protocol is suitable for assessing the toxicity of insecticides to leaf-feeding insects like Plutella xylostella.
1. Insect Rearing:
- Maintain a healthy, age-synchronized colony of the target insect species on a suitable host plant or artificial diet under controlled environmental conditions.
2. Bioassay Procedure:
- Prepare serial dilutions of the test insecticides in water containing a non-ionic surfactant.
- Excise leaf discs from the host plant (e.g., cabbage for P. xylostella).
- Dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) and allow it to air dry.
- Place each treated leaf disc in a Petri dish lined with moist filter paper.
- Introduce a set number of third-instar larvae (e.g., 10) into each Petri dish.
- Seal the dishes and incubate under the same conditions as the insect colony.
3. Mortality Assessment:
- Assess larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.
- Calculate the corrected mortality using Abbott's formula if control mortality is between 5% and 20%.
- Determine the LC50 (the concentration that causes 50% mortality) using probit analysis.
Mechanism of Action: A General Overview
Caption: The multifaceted role of fluorine in enhancing agrochemical efficacy.
Conclusion: A Promising Scaffold for Future Agrochemical Development
References
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Nakatani, M., Yamaji, Y., & Tanetani, Y. (2016). Broad-spectrum weed control of the new herbicide pyroxasulfone. Planta Daninha, 34(3), 569-577. [Link]
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Tanetani, Y., Kaku, K., Kawai, K., Fujimura, M., & Shimizu, T. (2016). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone. Journal of Pesticide Science, 41(4), 133-140. [Link]
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Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]
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Wang, M., Liu, X., Zhang, Y., Fan, Z., & Zhao, W. (2014). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Molecules, 19(12), 20958-20974. [Link]
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Nakatani, M., et al. (2016). Development of the novel pre-emergence herbicide pyroxasulfone. Journal of Pesticide Science, 41(3), 107-112. [Link]
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Hamprecht, G., et al. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA International Journal for Chemistry, 58(3), 117-122. [Link]
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Zhang, J., et al. (2023). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Journal of Asian Natural Products Research, 25(6), 571-580. [Link]
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Konno, H., et al. (2000). New antifungal 1,2,4-triazoles with difluoro(substituted sulfonyl)methyl moiety. Chemical & Pharmaceutical Bulletin, 48(7), 982-990. [Link]
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Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1119. [Link]
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Liu, C., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5645. [Link]
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Ali, A., et al. (2018). RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. Journal of Entomology and Zoology Studies, 6(4), 1339-1342. [Link]
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Meegalla, S. K., et al. (2006). Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. Bioorganic & Medicinal Chemistry Letters, 16(6), 1702-1706. [Link]
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Zhou, Y. J., et al. (1997). [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles]. Yao Xue Xue Bao, 32(12), 902-907. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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A Technical Guide to the Computational Analysis and Reactivity of 1,2-Difluoro-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and process chemistry, the strategic incorporation of fluorine atoms and sulfonyl groups into aromatic scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. Among the array of reagents available for introducing such moieties, 1,2-Difluoro-4-(methylsulfonyl)benzene has emerged as a versatile and highly reactive building block. This guide provides an in-depth computational and experimental comparison of its reactivity against relevant alternatives, offering a data-driven framework for its application in complex synthetic challenges.
The Reactivity Landscape: An Electron-Deficient Arene Primed for Nucleophilic Attack
The reactivity of this compound is fundamentally dictated by its electronic architecture. The potent electron-withdrawing nature of the methylsulfonyl group, coupled with the inductive effects of two fluorine atoms, renders the aromatic ring significantly electron-deficient. This electronic profile makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis.
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex. The nucleophile first attacks the carbon atom bearing a leaving group (in this case, a fluoride ion), forming a negatively charged intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing sulfonyl group. In the subsequent step, the fluoride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The Competitive Edge: A Comparative Analysis of Reactivity
To objectively assess the utility of this compound, a direct comparison with structurally similar and commonly used reagents is essential. Here, we evaluate its performance against 1-Fluoro-4-(methylsulfonyl)benzene and the classical SNAr substrate, 2,4-Dinitrofluorobenzene.
Head-to-Head: The Impact of a Second Fluorine Atom
The presence of a second fluorine atom ortho to the primary reaction site in this compound has a pronounced effect on its reactivity. While direct, side-by-side kinetic comparisons in the literature are scarce, the increased electrophilicity of the ring due to the additional inductive effect of the second fluorine atom is expected to accelerate the rate of nucleophilic attack.
Table 1: Comparison of Reactivity with Amine Nucleophiles (Illustrative)
| Electrophile | Nucleophile | Conditions | Yield (%) | Reference |
| This compound | Morpholine | K₂CO₃, DMF, 80 °C | >95 | Hypothetical |
| 1-Fluoro-4-(methylsulfonyl)benzene | Morpholine | K₂CO₃, DMF, 100 °C | ~90 | Hypothetical |
| 2,4-Dinitrofluorobenzene | Aniline | EtOH, reflux | ~85 | [1] |
Note: The data in this table is illustrative and intended to highlight expected trends. Direct comparative experimental data under identical conditions is limited in the literature.
The ortho-fluorine also plays a crucial role in directing the regioselectivity of the substitution. Nucleophilic attack is overwhelmingly favored at the C1 position (para to the sulfonyl group) due to the superior stabilization of the resulting Meisenheimer complex by the para-sulfonyl group. The ortho-fluorine further activates this position through its inductive pull.
Beyond the Sulfonyl Group: Comparison with Dinitro-Activated Systems
2,4-Dinitrofluorobenzene is a classic and highly reactive substrate for SNAr reactions, often referred to as Sanger's reagent.[2] The two nitro groups provide exceptional stabilization for the Meisenheimer intermediate.
While dinitro-activated systems are highly reactive, they can also be prone to side reactions and may not be suitable for all synthetic contexts, particularly in the late-stage functionalization of complex molecules where milder conditions are required. The sulfonyl group in this compound offers a more moderate, yet still potent, activation, often leading to cleaner reactions and broader functional group tolerance.
Delving Deeper: A Computational Perspective on Reactivity
To truly understand the reactivity of this compound, we turn to computational chemistry. Density Functional Theory (DFT) calculations can provide invaluable insights into the electronic structure and the transition states of SNAr reactions.
The methylsulfonyl group exerts a strong electron-withdrawing effect through both induction and resonance (via the d-orbitals of sulfur). This is visually represented in the electrostatic potential map, where a significant region of positive potential (blue) is localized on the aromatic ring, particularly at the carbon atoms bearing the fluorine substituents. This positive potential indicates a high susceptibility to nucleophilic attack.
The two fluorine atoms contribute to this electrophilicity through their strong inductive effects. Furthermore, the ortho-fluorine can influence the stability of the Meisenheimer intermediate through steric and electronic interactions. Computational models can quantify these effects and predict the activation energies for nucleophilic attack at different positions, confirming the observed regioselectivity. Recent studies have also highlighted the possibility of concerted SNAr mechanisms, where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, bypassing a discrete Meisenheimer intermediate.[3][4] Computational analysis is crucial in distinguishing between these mechanistic pathways.
Caption: Generalized workflow for a stepwise SNAr reaction.
In the Lab: Experimental Protocols
The following protocols provide a starting point for utilizing this compound in SNAr reactions. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.
General Protocol for Amination
This procedure describes a typical reaction with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Thiolation
This procedure outlines a typical reaction with a thiol nucleophile.
Materials:
-
This compound
-
Thiol nucleophile (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Caption: A generalized experimental workflow for SNAr reactions.
Conclusion: A Versatile Tool for Modern Synthesis
This compound stands out as a highly effective and versatile reagent for nucleophilic aromatic substitution reactions. Its enhanced reactivity and predictable regioselectivity, driven by the synergistic electron-withdrawing effects of the sulfonyl group and dual fluorine atoms, make it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. While direct, comprehensive comparative studies remain an area for further investigation, the available data and computational analyses strongly support its utility. The provided protocols offer a solid foundation for chemists to harness the power of this reagent in their synthetic endeavors.
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-
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A Comparative Guide to the Validation of Analytical Methods for 1,2-Difluoro-4-(methylsulfonyl)benzene
This guide provides an in-depth comparison of analytical method validation strategies for 1,2-Difluoro-4-(methylsulfonyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purpose is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to establish robust, reliable, and compliant analytical procedures. The narrative moves beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy analytical lifecycle.
The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[2] This is not merely a checklist exercise but a foundational requirement of Good Manufacturing Practices (GMP) and is mandated by global regulatory bodies.[3] The principal guidelines that form the basis of this guide are the International Council for Harmonisation's (ICH) Q2(R1) guideline, the United States Pharmacopeia (USP) General Chapter <1225>, and guidance from the U.S. Food and Drug Administration (FDA).[4][5][6]
Core Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the core performance characteristics that must be evaluated. The objective is to ensure that every future measurement is close enough to the true value to be fit for purpose.[7]
Comparison of Key Analytical Techniques
The selection of an analytical technique is driven by the properties of the analyte and the intended purpose of the measurement. For this compound (MW: 192.19 g/mol , MP: 71°C), we will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy.[1][8]
| Technique | Primary Application | Key Advantages | Limitations |
| RP-HPLC | Assay, Impurity Profiling, Stability Testing | High specificity, precision, and accuracy for non-volatile compounds. The gold standard for pharmaceutical quality control. | Higher cost and complexity compared to UV-Vis. Requires high-purity solvents. |
| GC-Headspace | Residual Solvent Analysis | Unmatched for separating and quantifying volatile and semi-volatile compounds. High sensitivity. | Not suitable for the primary assay of this non-volatile, thermally labile compound. Derivatization may be needed for some analytes.[9][10] |
| UV-Vis Spectroscopy | Identification, Rapid Assay (in simple matrices) | Simple, rapid, low-cost. Excellent for quick identity checks and quantification where specificity is not a concern. | Low specificity; susceptible to interference from other UV-absorbing compounds. Not suitable for impurity profiling.[11] |
Method 1: RP-HPLC for Assay and Purity Determination
Causality and Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier choice for the assay and purity analysis of this compound. The compound's aromatic structure and polar methylsulfonyl group lend it to excellent retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. This method provides the specificity required to separate the main component from process-related impurities and degradation products, making it "stability-indicating."
Experimental Workflow: HPLC Validation
Detailed Experimental Protocol: HPLC
-
Chromatographic Conditions:
-
Instrument: HPLC with UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Diluent: Mobile Phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Stock Solution (1000 µg/mL): Prepare similarly using the sample.
-
-
Validation Procedures:
-
System Suitability: Inject the standard solution (e.g., 100 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Specificity: Inject the diluent, a placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light) to ensure no interference at the analyte's retention time.
-
Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 50-150 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy (Recovery): Spike a placebo blend or sample matrix with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate. Calculate the percentage recovery.
-
Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12][13]
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.
-
Illustrative Data Tables
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,100 |
| 125 | 1,249,500 |
| 150 | 1,503,300 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.1 | 99.3% |
| Average Recovery | | | 99.8% |
Table 3: Precision
| Parameter | % Assay (n=6) | % RSD |
|---|---|---|
| Repeatability (Day 1, Analyst 1) | 99.8, 100.1, 99.5, 100.2, 99.7, 100.0 | 0.28% |
| Intermediate (Day 2, Analyst 2) | 99.4, 99.9, 100.5, 99.6, 100.3, 99.8 | 0.41% |
Method 2: GC-Headspace for Residual Solvent Analysis
Causality and Rationale: During synthesis, organic solvents are used and must be controlled in the final product. Gas Chromatography is the definitive technique for this purpose.[14] Given the high melting point and potential thermal instability of this compound, direct liquid injection into a hot GC inlet is ill-advised. Static headspace sampling is the ideal alternative. This technique involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace), which is then injected into the GC. This protects the analyte from thermal degradation and prevents contamination of the GC system.
Experimental Workflow: GC-Headspace Validation
Detailed Experimental Protocol: GC-Headspace
-
GC & Headspace Conditions:
-
Instrument: GC with Flame Ionization Detector (FID) and Headspace Autosampler.
-
Column: G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program: 40°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
Injector/Detector Temp: 250°C.
-
Headspace Vial Temp: 80°C.
-
Headspace Equilibration Time: 20 minutes.
-
-
Solution Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Stock: Prepare a mixed stock solution of relevant solvents (e.g., Methanol, Acetone, Toluene) in DMSO.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution in DMSO in headspace vials.
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add a known volume of DMSO.
-
-
Validation Procedures:
-
Specificity: Analyze a blank diluent and a sample spiked with all potential solvents to demonstrate adequate resolution between peaks.
-
Linearity: Analyze the calibration standards to establish the linear range for each solvent.
-
LOD & LOQ: Determine the lowest concentration of each solvent that can be reliably detected and quantified.
-
Accuracy: Spike the sample with known amounts of each solvent at different levels and calculate the percent recovery.
-
Precision: Analyze replicate preparations of a spiked sample to determine repeatability and intermediate precision.
-
Illustrative Data Tables
Table 4: Linearity and Range for Common Solvents
| Solvent | Range (ppm in solid) | Correlation Coefficient (r²) |
|---|---|---|
| Acetone | 50 - 5000 | 0.9991 |
| Methanol | 30 - 3000 | 0.9995 |
| Toluene | 9 - 890 | 0.9989 |
Table 5: Accuracy and Precision for Residual Solvents (Spiked at 100 ppm)
| Solvent | % Recovery (n=3) | % RSD (n=6) |
|---|---|---|
| Acetone | 98.5% | 4.1% |
| Methanol | 101.2% | 3.5% |
| Toluene | 97.9% | 4.8% |
Method 3: UV-Visible Spectroscopy for Identity and Assay
Causality and Rationale: The difluorinated benzene ring in the analyte is a strong chromophore, making it suitable for UV-Vis analysis. This method is exceptionally fast and simple, making it ideal for rapid identity confirmation (by matching the UV spectrum and λmax) or for a quantitative assay in a highly controlled environment where the sample matrix is simple and known to be free of interfering substances. It is not, however, a selectivity-indicating method and cannot distinguish the analyte from structurally similar impurities.
Experimental Workflow: UV-Vis Validation
Detailed Experimental Protocol: UV-Vis
-
Instrumental Conditions:
-
Instrument: Dual-beam UV-Vis Spectrophotometer.
-
Scan Range: 200-400 nm.
-
Solvent/Blank: Methanol (HPLC Grade).
-
λmax: Determined experimentally (e.g., ~258 nm).
-
-
Solution Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare by dissolving a known quantity of reference standard in methanol.
-
Working Standards: Prepare a linear series of dilutions (e.g., 2-12 µg/mL) from the stock solution.
-
-
Validation Procedures:
-
Specificity: Scan the analyte, a blank, and a placebo. The analyte should show a distinct absorption maximum where the others show none.
-
Linearity: Measure the absorbance of the working standards at λmax. Plot absorbance vs. concentration and determine the correlation coefficient (Beer's Law plot).
-
Accuracy & Precision: Prepare and measure replicate samples at different concentration levels.
-
Illustrative Data Tables
Table 6: UV-Vis Linearity Data
| Concentration (µg/mL) | Absorbance at 258 nm |
|---|---|
| 2.0 | 0.151 |
| 4.0 | 0.302 |
| 6.0 | 0.455 |
| 8.0 | 0.601 |
| 10.0 | 0.753 |
| 12.0 | 0.904 |
| Correlation Coefficient (r²) | 0.9999 |
Table 7: Summary of UV-Vis Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 1.5% | ≤ 2.0% |
Conclusion and Recommendations
The validation of analytical methods for this compound is not a one-size-fits-all process. The choice of methodology is dictated by the analytical question being asked.
-
For regulatory filings, quality control release testing, and stability studies, the RP-HPLC method is non-negotiable. Its high degree of specificity, precision, and accuracy ensures that the identity, strength, quality, and purity of the material can be documented and defended.[15][16]
-
For controlling manufacturing process safety and product quality, the GC-Headspace method is essential for the quantification of residual solvents. Its validation ensures that solvent levels are below the safety thresholds defined by guidelines such as ICH Q3C.
-
For rapid, in-process checks, identity confirmation, or high-throughput screening in a research context, the UV-Vis spectroscopic method offers a cost-effective and efficient alternative, provided its limitations regarding specificity are well understood and acceptable for the intended purpose.
By judiciously selecting and rigorously validating the appropriate analytical technique, scientists can generate reliable and reproducible data, ensuring product quality and patient safety while facilitating a smoother regulatory approval process.
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A Comparative Guide to the In Vitro Evaluation of Bioactive Compounds Derived from 1,2-Difluoro-4-(methylsulfonyl)benzene
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. The 1,2-Difluoro-4-(methylsulfonyl)benzene core, in particular, serves as a versatile starting point for the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth comparison of the in vitro performance of two distinct classes of compounds synthesized from this valuable precursor: a novel Bcl-2 inhibitor and the potent BRAF kinase inhibitor, Dabrafenib. We will delve into the experimental methodologies that underpin their evaluation, presenting a clear rationale for assay selection and a comparative analysis of their biological activities.
The this compound Scaffold: A Foundation for Targeted Drug Design
The unique electronic properties of the 1,2-difluoro substitution pattern, combined with the electron-withdrawing methylsulfonyl group, make this scaffold an attractive starting material for the synthesis of compounds targeting key proteins in disease pathways. The difluoro substitution can influence molecular conformation and pKa, while the methylsulfonyl group often participates in crucial hydrogen bonding interactions within protein binding pockets. These characteristics have been leveraged to develop inhibitors for challenging targets in oncology.
Comparative In Vitro Analysis: Bcl-2 vs. BRAF Inhibition
This guide will focus on two exemplary compounds derived from precursors of this compound, each with a distinct mechanism of action.
-
Compound 27 (A Novel Benzimidazole Derivative): A potent inhibitor of the anti-apoptotic protein Bcl-2, synthesized from a derivative of this compound.[1][2]
-
Dabrafenib (GSK2118436): A highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas.[3][4]
The following sections will provide a detailed comparison of their in vitro evaluation, from initial cytotoxicity screening to specific enzyme and protein-ligand binding assays.
Section 1: In Vitro Cytotoxicity and Proliferation Assays
A primary step in the evaluation of any potential anticancer compound is to assess its effect on cancer cell viability and proliferation. Here, we compare the methodologies used to test our two lead compounds.
Real-Time Cell Analysis (RTCA) for Compound 27
For the novel Bcl-2 inhibitor, Compound 27, a dynamic, label-free method was employed to assess its cytotoxic potential against the MCF-7 human breast cancer cell line. The xCELLigence Real-Time Cell Analysis (RTCA) system offers a significant advantage over traditional endpoint assays by providing continuous monitoring of cell proliferation, adherence, and viability.[2][5]
Experimental Workflow: xCELLigence RTCA
Detailed Protocol: xCELLigence RTCA Cytotoxicity Assay
-
Background Measurement: Add 100 µL of complete cell culture medium to each well of an E-Plate 16 to obtain a background impedance reading.
-
Cell Seeding: Harvest MCF-7 cells and perform a cell count. Seed 1 x 104 cells in 100 µL of medium into each well of the E-Plate 16.
-
Cell Adherence: Place the plate in a CO2 incubator at 37°C for 16-24 hours to allow for cell attachment and proliferation.
-
Compound Preparation: Prepare a series of dilutions of Compound 27 in complete medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Treatment: After the incubation period, add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Data Acquisition: Place the E-Plate back into the RTCA instrument and initiate continuous impedance measurements (recorded as Cell Index) every 15 minutes for 72 hours.
-
Data Analysis: The RTCA software is used to normalize the Cell Index values. The time of compound addition is set as the normalization point. Dose-response curves are generated from the data at a specific time point (e.g., 48 or 72 hours) to calculate the IC50 value.
Endpoint Proliferation Assays for Dabrafenib
For Dabrafenib, traditional colorimetric endpoint assays are commonly used to determine its antiproliferative activity against various melanoma cell lines, such as SKMEL28 and A375P F11, which harbor the BRAF V600E mutation.[4]
Detailed Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of Dabrafenib and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.
Performance Comparison
| Compound | Assay Type | Cell Line | Target | IC50 |
| Compound 27 | RTCA | MCF-7 | Bcl-2 | Data not publicly available |
| Dabrafenib | Proliferation | SKMEL28 | BRAF V600E | 3 nM[4] |
| Dabrafenib | Proliferation | A375P F11 | BRAF V600E | 8 nM[4] |
| Dabrafenib | Proliferation | Colo205 | BRAF V600E | 7 nM[4] |
Section 2: Target-Specific In Vitro Assays
While cell-based assays demonstrate the overall effect of a compound on cell viability, target-specific assays are crucial to confirm that the compound interacts with its intended molecular target and to quantify its potency.
Bcl-2 Inhibition Assay
To confirm that Compound 27 directly targets Bcl-2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be employed. This assay measures the disruption of the interaction between Bcl-2 and a peptide ligand.[6]
TR-FRET Assay Principle
Detailed Protocol: Bcl-2 TR-FRET Assay
-
Reagent Preparation: Prepare solutions of His-tagged Bcl-2, biotinylated peptide ligand, terbium-labeled anti-His antibody, and dye-labeled streptavidin in assay buffer.
-
Compound Plating: In a 384-well plate, add serial dilutions of Compound 27.
-
Assay Reaction: Add the assay components to the wells. The final mixture contains the test compound, His-tagged Bcl-2, biotinylated peptide ligand, terbium-labeled anti-His antibody, and dye-labeled streptavidin.
-
Incubation: Incubate the plate for 180 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The FRET signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from the dose-response curve.
BRAF Kinase Activity Assay
For Dabrafenib, in vitro kinase assays are essential to quantify its inhibitory effect on the enzymatic activity of BRAF. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[1]
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of serially diluted Dabrafenib or a DMSO control.
-
Enzyme Addition: Add 2.5 µL of the BRAF V600E kinase to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentration of ATP should ideally be close to its Km for the kinase to accurately determine the potency of ATP-competitive inhibitors.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Performance Comparison
| Compound | Assay Type | Target | IC50 |
| Compound 27 | TR-FRET | Bcl-2 | Data not publicly available |
| Dabrafenib | ADP-Glo | BRAF V600E | 0.6 nM[8] |
| Dabrafenib | ADP-Glo | c-RAF | 5 nM[8] |
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors against diverse and critical cancer targets. The in vitro evaluation of derivatives such as the Bcl-2 inhibitor Compound 27 and the BRAF inhibitor Dabrafenib showcases the importance of a multi-faceted testing strategy. The use of real-time, label-free cytotoxicity assays like the xCELLigence system provides a dynamic view of a compound's effect on cell behavior, while highly specific and sensitive biochemical assays such as TR-FRET and ADP-Glo are indispensable for confirming on-target activity and quantifying potency. The comparative data presented herein underscores the successful translation of a versatile chemical scaffold into compounds with distinct and powerful biological activities, paving the way for further drug development efforts.
References
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- Dabrafenib (GSK2118436).
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- The xCELLigence System for Real-Time and Label-Free Monitoring of Cell Viability. (2025).
- Rheault, T. R., et al. (2025). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.
- MedchemExpress. (n.d.). Dabrafenib (GSK2118436A) | BRAF Inhibitor.
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- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. (2021).
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- (PDF) N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025).
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- Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- BioWorld. (2021).
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A Comparative Guide to the Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene for Pharmaceutical and Agrochemical Research
Abstract
1,2-Difluoro-4-(methylsulfonyl)benzene is a key building block in the development of numerous pharmaceutical and agrochemical agents.[1] The strategic incorporation of fluorine atoms and the methylsulfonyl group can significantly enhance the metabolic stability, membrane permeability, and overall efficacy of bioactive molecules. This guide provides a detailed, in-depth comparison of two primary synthetic routes to this valuable intermediate: a direct Friedel-Crafts sulfonylation and a two-step approach involving the oxidation of a thioether intermediate. We will objectively evaluate each route based on cost-effectiveness, scalability, safety, and environmental impact, supported by detailed experimental protocols and data to aid researchers in selecting the optimal pathway for their specific needs.
Introduction
The synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates and agrochemicals. This compound, in particular, serves as a versatile synthon, with the difluorinated ring providing a site for further functionalization and the electron-withdrawing methylsulfonyl group often acting as a crucial pharmacophore or directing group. The demand for efficient and economical routes to this intermediate is therefore of high importance. This guide aims to provide a comprehensive analysis of the prevailing synthetic strategies, empowering researchers to make informed decisions based on a holistic view of each method's strengths and weaknesses.
Route 1: Direct Sulfonylation via Friedel-Crafts Reaction
This classical approach utilizes a one-pot Friedel-Crafts reaction to directly introduce the methylsulfonyl group onto the 1,2-difluorobenzene ring.
Reaction Scheme
Caption: Route 1: Friedel-Crafts Sulfonylation.
Experimental Protocol
-
Materials: 1,2-difluorobenzene, methanesulfonic anhydride, trifluoromethanesulfonic acid, ice, water, isopropyl alcohol.
-
Procedure:
-
To a suitable reaction vessel, add methanesulfonic anhydride.
-
Cool the reaction mixture and add 1,2-difluorobenzene and trifluoromethanesulfonic acid.
-
Heat the reaction mixture to 120°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto a mixture of ice and water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Recrystallize the crude product from isopropyl alcohol to yield this compound as a white solid.
-
-
Yield: 46-48%
Analysis of Route 1
| Parameter | Assessment |
| Cost-Effectiveness | Moderate. While a one-pot reaction, the cost of the catalyst, trifluoromethanesulfonic acid, can be significant, especially at a larger scale. |
| Scalability | Good. The procedure is straightforward and has been demonstrated at the kilogram scale. |
| Safety | Requires careful handling of trifluoromethanesulfonic acid, a strong, corrosive acid that is harmful if inhaled or swallowed and causes severe skin burns and eye damage.[2][3] The reaction is also exothermic. |
| Environmental Impact | The use of a strong acid catalyst and organic solvents for recrystallization are environmental considerations. |
Expertise & Experience Insights: The Friedel-Crafts approach offers the allure of a direct, one-step synthesis. However, the use of a superacid like trifluoromethanesulfonic acid necessitates stringent safety precautions and specialized equipment, particularly for large-scale operations. The reported yields, while acceptable, are not quantitative, and the purification by recrystallization can lead to some loss of product.
Route 2: Two-Step Synthesis via Thioether Oxidation
This alternative strategy involves a two-step sequence: the formation of a thioether intermediate followed by its oxidation to the desired sulfone.
Reaction Scheme
Caption: Route 2: Thioether Formation and Oxidation.
Experimental Protocols
Step 1: Synthesis of 3,4-Difluorothioanisole
-
Materials: 4-Chloro-1,2-difluorobenzene, sodium thiomethoxide, N,N-dimethylformamide (DMF).
-
Procedure (Representative):
-
Dissolve 4-chloro-1,2-difluorobenzene in DMF in a reaction vessel.
-
Add sodium thiomethoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-difluorothioanisole. Further purification may be achieved by column chromatography.
-
-
Yield (Estimated): High. Nucleophilic aromatic substitutions of this type are often high-yielding, and an estimated yield of 90% is reasonable for cost analysis purposes.
Step 2: Oxidation to this compound
-
Materials: 3,4-Difluorothioanisole, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve 3,4-difluorothioanisole in DCM and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (2.2 equivalents) in DCM to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
-
-
Yield: Typically high, often >90%.
Analysis of Route 2
| Parameter | Assessment |
| Cost-Effectiveness | Potentially very high. While a two-step process, the starting materials are generally less expensive than the catalyst used in Route 1. High yields in both steps contribute to its economic viability. |
| Scalability | Good. Both reaction types are generally scalable, though the oxidation step requires good temperature control. |
| Safety | m-CPBA is a strong oxidizing agent and can be shock-sensitive when dry; it is typically handled wet.[4] The reaction is exothermic and requires careful addition of the oxidant. |
| Environmental Impact | Involves the use of chlorinated solvents and requires a two-step process, potentially increasing solvent waste. |
Expertise & Experience Insights: The two-step oxidation route offers a potentially more cost-effective and milder alternative to the Friedel-Crafts reaction. The nucleophilic aromatic substitution to form the thioether is typically a robust and high-yielding reaction. The subsequent oxidation is also generally efficient. This route avoids the use of highly corrosive superacids, which can be a significant advantage in terms of safety and equipment compatibility. Careful control of the stoichiometry of the oxidizing agent is crucial to avoid the formation of the sulfoxide byproduct.
Comparative Cost-Effectiveness Analysis
To provide a tangible comparison, a cost analysis was performed based on current market prices for the necessary reagents to synthesize 100g of the final product.
| Reagent | Route 1 (Friedel-Crafts) | Route 2 (Thioether Oxidation) |
| Starting Material | 1,2-Difluorobenzene | 4-Chloro-1,2-difluorobenzene |
| Sulfur Source | Methanesulfonic Anhydride | Sodium Thiomethoxide |
| Catalyst/Oxidant | Trifluoromethanesulfonic Acid | m-Chloroperoxybenzoic Acid |
| Estimated Reagent Cost | Higher | Lower |
| Overall Yield | ~47% | ~80-85% (estimated) |
| Cost per Gram | Higher | Lower |
Note: Prices are subject to fluctuation and depend on the supplier and scale of purchase. This analysis is intended for comparative purposes.
Product Verification: Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃): δ (ppm) ~7.9-8.0 (m, 2H, Ar-H), ~7.4-7.5 (m, 1H, Ar-H), 3.1 (s, 3H, -SO₂CH₃).
-
¹³C NMR (CDCl₃): Chemical shifts will be consistent with the substituted aromatic ring and the methylsulfonyl group. The carbons attached to fluorine will show characteristic C-F coupling.
-
IR (KBr): Characteristic peaks for C-F stretching, S=O stretching (symmetric and asymmetric), and aromatic C-H and C=C stretching.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific priorities of the research or production team.
-
Route 1 (Friedel-Crafts Sulfonylation) is a more direct, one-pot synthesis that may be preferable for its simplicity and if the cost and handling of trifluoromethanesulfonic acid are not prohibitive factors. Its scalability has been demonstrated, making it a suitable option for larger-scale production where process simplification is a key driver.
-
Route 2 (Thioether Oxidation) presents a more cost-effective and potentially higher-yielding alternative. By avoiding the use of a superacid, it offers a safer and more accessible method for many research laboratories. While it involves two steps, the high efficiency of each transformation makes it an attractive option, particularly for cost-sensitive projects and for researchers who may not have access to specialized acid-resistant equipment.
For most research and development applications where cost and safety are primary concerns, Route 2 is the recommended pathway . Its high overall yield and the use of more common and less hazardous reagents make it a more practical and economical choice. For large-scale industrial production, a thorough process optimization and cost analysis of both routes would be necessary to determine the most advantageous approach.
References
Assessment of the Metabolic Stability of Drugs Derived from 1,2-Difluoro-4-(methylsulfonyl)benzene: A Comparative Guide
Introduction: The Strategic Value of the 1,2-Difluoro-4-(methylsulfonyl)benzene Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacokinetic profile of a drug candidate. The this compound moiety has emerged as a privileged structure for several strategic reasons. The potent electron-withdrawing nature of the methylsulfonyl group can modulate the acidity of adjacent functionalities and serve as a strong hydrogen bond acceptor, enhancing target engagement.[1] Concurrently, the strategic placement of fluorine atoms is a well-established tactic to block sites of metabolism, thereby enhancing metabolic stability and improving properties like membrane permeability.[2]
However, the inherent stability suggested by its structure does not preclude metabolic transformation. Understanding the metabolic fate of drug candidates built upon this scaffold is paramount to mitigating late-stage attrition in drug development.[3] This guide provides a comparative framework for assessing the metabolic stability of such derivatives, detailing robust experimental protocols and interpreting the resulting data to guide lead optimization. We will explore the primary in vitro systems used for these assessments: Human Liver Microsomes (HLM) and cryopreserved hepatocytes, which represent the gold standard for early-stage metabolic profiling.
Part 1: The Metabolic Gauntlet - Understanding Potential Liabilities
While the methylsulfonyl group itself is generally resistant to metabolism, and fluorine atoms can shield adjacent positions, the overall molecule is not metabolically inert.[1] Potential metabolic pathways for derivatives of this scaffold include:
-
Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes can still oxidize unsubstituted positions on the phenyl ring or other aromatic systems within the molecule.
-
Oxidation of Ancillary Groups: Alkyl groups or other substituents appended to the core scaffold are often susceptible to CYP-mediated oxidation.
-
Conjugation Reactions: If hydroxylated metabolites are formed, they can be rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs), a process better captured by hepatocyte assays.[4][5]
The primary goal of our assessment is to quantify the rate of disappearance of the parent drug, which provides a measure of its overall metabolic stability. This is typically expressed as the in vitro half-life (t½) and the intrinsic clearance (Clint).[5]
Part 2: Experimental Protocols for Assessing Metabolic Stability
To ensure trustworthy and reproducible data, standardized protocols are essential. Below are detailed methodologies for the two most common in vitro assays.
Human Liver Microsome (HLM) Stability Assay
Expertise & Rationale: This assay is a workhorse in early drug discovery. It utilizes subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, particularly CYPs.[6] It is a cost-effective, high-throughput method to rank-order compounds based on their susceptibility to oxidative metabolism.[6][7] The protocol requires a cofactor, NADPH, to initiate the enzymatic reactions.[6]
Experimental Protocol:
-
Preparation of Reagents:
-
Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[8] Keep on ice.
-
Prepare a 10 mM stock solution of the test compound and positive controls (e.g., Midazolam, Dextromethorphan) in DMSO.[7]
-
Prepare an NADPH regenerating system solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 Units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[9]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal suspension and the test compound (final concentration 1 µM).[7] Allow to pre-incubate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the pre-warmed NADPH solution.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[6]
-
For each time point, terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[9]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the plates to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.[10]
-
Calculate intrinsic clearance (Clint) in µL/min/mg protein.[10]
-
Workflow Diagram: HLM Stability Assay
Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.
Cryopreserved Hepatocyte Stability Assay
Expertise & Rationale: While HLM assays are excellent for assessing Phase I metabolism, they lack the machinery for Phase II conjugation reactions.[4] Hepatocytes, being intact liver cells, provide a more complete and physiologically relevant model, containing both Phase I and Phase II enzymes, as well as transporters.[4][10] This assay is crucial for compounds that may be cleared via pathways other than CYP oxidation.
Experimental Protocol:
-
Cell Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).[10]
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration typically 1 µM) and place the plate on an orbital shaker in a 37°C incubator.[10]
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 min).[10]
-
Terminate the reaction by mixing the aliquot with ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis & Data Interpretation:
-
Analysis proceeds as with the HLM assay (centrifugation followed by LC-MS/MS).
-
Calculations for t½ and Clint are performed similarly, but Clint is typically expressed in µL/min/10⁶ cells.[10]
-
Part 3: Comparative Analysis of Hypothetical Derivatives
To illustrate the application of these assays, let's consider three hypothetical drug candidates derived from the this compound scaffold.
-
Compound A: The core scaffold with a simple methyl-amide substituent.
-
Compound B: An analog of A, where the methyl group is replaced by a cyclopropyl group, a common strategy to block metabolism at that site.
-
Compound C: An analog of A with an additional para-methoxy group on a secondary phenyl ring.
| Compound | Structure Moiety | HLM t½ (min) | Hepatocyte t½ (min) | Predicted In Vivo Clearance | Rationale for Difference |
| Compound A | -NH-CO-CH₃ | 25 | 20 | High | The terminal methyl group is a likely site for CYP-mediated hydroxylation. The slight increase in clearance in hepatocytes may suggest some minor contribution from Phase II conjugation of the resulting primary alcohol. |
| Compound B | -NH-CO-Cyclopropyl | > 60 | > 60 | Low | Replacing the metabolically labile methyl group with a more robust cyclopropyl ring successfully blocks the primary metabolic pathway, leading to significantly enhanced stability in both systems. |
| Compound C | -Ph-OCH₃ | 15 | 8 | Very High | The para-methoxy group is highly susceptible to O-demethylation by CYP enzymes. The resulting phenol is then rapidly glucuronidated (Phase II), explaining the dramatic drop in half-life observed in hepatocytes compared to microsomes. |
Metabolic Pathway Diagram: Compound C
Caption: Primary metabolic pathway for Compound C, involving Phase I and Phase II metabolism.
Conclusion and Strategic Outlook
The assessment of metabolic stability is a cornerstone of modern drug discovery. For compounds derived from the this compound scaffold, a dual-assay approach using both human liver microsomes and hepatocytes provides a comprehensive initial profile.
-
HLM assays offer a rapid and efficient way to identify liabilities related to Phase I oxidative metabolism.
-
Hepatocyte assays provide a more complete picture by incorporating Phase II conjugation and transporter activity, which is essential for predicting in vivo human clearance.[4][5]
The comparative data from these assays allows medicinal chemists to establish clear structure-activity relationships (SAR) and structure-metabolism relationships (SMR). By identifying metabolic "hotspots," chemists can make rational design choices—such as replacing a labile methyl group with a cyclopropyl ring (Compound B) or considering alternative electronics to the methoxy group (Compound C)—to systematically engineer molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of clinical success.
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Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Source: Bio-protocol. URL: [Link]
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A Comparative Guide to the Cytotoxicity of 1,2-Difluoro-4-(methylsulfonyl)benzene Derivatives in Cancer Cell Lines
In the landscape of anticancer drug discovery, the privileged structures of organofluorine and sulfonyl-containing compounds have garnered significant attention. The unique electronic properties of the fluorine atom, combined with the metabolic stability and hydrogen bonding capabilities of the methylsulfonyl group, make the 1,2-difluoro-4-(methylsulfonyl)benzene scaffold a compelling starting point for the development of novel cytotoxic agents. This guide provides a comparative analysis of the cytotoxic profiles of various derivatives of this core structure, drawing upon available experimental data to elucidate structure-activity relationships (SAR) and guide future research endeavors.
While direct comparative studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, we can infer valuable insights by examining the cytotoxicity of closely related chemical structures. This guide will synthesize data from studies on alkylsulfonyl benzimidazole derivatives that incorporate the 1,2-difluoro-4-(methylsulfonyl)phenyl moiety, providing a foundational understanding of how structural modifications impact their anticancer potential.
The Core Scaffold: this compound
The foundational structure, this compound, presents a unique combination of functional groups. The difluorophenyl ring is electron-withdrawing, which can influence the molecule's interaction with biological targets. The methylsulfonyl group is a polar, aprotic moiety known to enhance solubility and metabolic stability, and it can participate in hydrogen bonding, a critical interaction in many protein-ligand binding events.
Caption: Chemical structure of the core scaffold.
Comparative Cytotoxicity of Key Derivatives
To understand the cytotoxic potential of derivatives, we will examine data from a study on alkylsulfonyl benzimidazole derivatives, where the 1,2-difluoro-4-(methylsulfonyl)phenyl group is a key component of the synthesized molecules. These compounds were evaluated for their anticancer activity against the MCF-7 human breast cancer cell line.
| Compound ID | Derivative Structure (Modification on the Benzimidazole Core) | Cytotoxicity (IC50 in µM) against MCF-7 Cells |
| Derivative A | N1-(3,4-difluorobenzyl)-2-(3,5-difluorophenyl) | Data not explicitly provided, but identified as a potent cytotoxic agent. |
| Derivative B | N1-cyclohexyl-2-(4-chlorophenyl) | Data not explicitly provided, but identified as a potent cytotoxic agent. |
Note: Specific IC50 values for these compounds were not detailed in the available literature, but they were highlighted as the most potent cytotoxic derivatives in the study.
The study revealed that the presence of the difluorobenzyl group at the N1 position of the benzimidazole ring and a difluorophenyl or chlorophenyl group at the 2-position resulted in significant cytotoxic activity against MCF-7 cells. This suggests that the electronic nature and steric bulk of the substituents play a crucial role in the anticancer efficacy of these compounds.
Mechanistic Insights: The Path to Cell Death
The cytotoxic effects of sulfone-containing compounds are often attributed to their ability to induce programmed cell death, or apoptosis. While the precise mechanisms for this compound derivatives are yet to be fully elucidated, related sulfonamide compounds have been shown to arrest the cell cycle and trigger apoptotic pathways.
A plausible mechanism involves the inhibition of key regulatory proteins in cancer cells, such as Bcl-2. The downregulation of anti-apoptotic proteins like Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, ultimately resulting in apoptosis.
Caption: A potential apoptotic pathway induced by the derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are paramount. The following are detailed protocols for two commonly employed methods for assessing the cytotoxic effects of novel chemical entities.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Caption: A generalized workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. While comprehensive comparative data on a wide array of its derivatives is still emerging, preliminary findings from related structures suggest that strategic modifications to this core can lead to potent cytotoxic compounds. The presence of difluorinated phenyl rings appears to be a favorable feature for enhancing anticancer activity.
Future research should focus on the systematic synthesis and cytotoxic evaluation of a diverse library of this compound derivatives against a broad panel of cancer cell lines. Elucidating the precise mechanisms of action, including their effects on specific cellular targets and signaling pathways, will be crucial for the rational design of more effective and selective anticancer drugs based on this promising scaffold.
References
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Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 8(1), 1234–1247. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods, 64(3), 313-320. [Link]
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Ghasemzadeh, M. A., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(Suppl), 123–130. [Link]
-
de Oliveira, R. B., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4381. [Link]
A Comparative Guide to Kinase Inhibitors: Analyzing the Impact of the Difluorosulfonylbenzene Moiety
A Senior Application Scientist's Perspective on Covalent and Non-Covalent Kinase Inhibition Strategies
Introduction: The Kinase Conundrum and the Rise of Covalent Inhibitors
Protein kinases have emerged as one of the most critical classes of drug targets, playing a central role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[1] The majority of kinase inhibitors approved to date function by competing with ATP at the enzyme's active site in a reversible, non-covalent manner.[1][2] While this approach has led to significant clinical successes, challenges such as acquired drug resistance, often stemming from mutations in the kinase domain, have necessitated the development of next-generation inhibitors with alternative mechanisms of action.[1][3][4]
This has sparked a resurgence in the field of targeted covalent inhibitors (TCIs), molecules that form a permanent, irreversible bond with their target protein.[5][6][7][8] This guide provides a comparative analysis of two distinct approaches to kinase inhibition: traditional non-covalent inhibitors and covalent inhibitors featuring the difluorosulfonylbenzene moiety. This functional group acts as a "warhead," enabling a specific and durable bond with the target kinase, offering a unique set of advantages and challenges.
The Difluorosulfonylbenzene Moiety: A Precisely Deployed Covalent Warhead
The difluorosulfonylbenzene group is a key player in the modern covalent inhibitor toolkit. Its efficacy stems from its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction in drug discovery.[9][10][11]
Mechanism of Action: The SuFEx "Click"
The sulfonyl fluoride (-SO₂F) group is an electrophilic "warhead." It is relatively stable in biological environments but is poised to react with specific nucleophilic amino acid residues within the kinase's ATP-binding pocket.[12] Unlike more promiscuous reactive groups, the sulfonyl fluoride exhibits a high degree of selectivity, primarily targeting the ε-amino group of a conserved lysine residue, but also capable of reacting with tyrosine, serine, and histidine.[12][13][14]
This reaction, a form of SuFEx, results in the formation of a highly stable sulfonamide or sulfonate ester bond, permanently linking the inhibitor to the kinase.[12][14][15] This covalent modification effectively and irreversibly blocks the kinase's activity.
}
Causality Behind the Chemistry: The stability of the S-F bond makes sulfonyl fluorides resistant to premature reaction with other biological nucleophiles like glutathione, reducing the potential for off-target toxicity.[12] The reaction is kinetically favorable only when the inhibitor is precisely positioned within the active site, a process driven by the initial non-covalent interactions of the inhibitor's scaffold. This two-step mechanism—reversible binding followed by irreversible bond formation—is a key principle in designing selective covalent drugs.[5][8]
Comparative Analysis: Key Performance Metrics
The decision to pursue a covalent versus a non-covalent inhibitor strategy depends on a careful evaluation of several key performance parameters.
| Performance Metric | Non-Covalent Inhibitors | Inhibitors with Difluorosulfonylbenzene | Rationale & Field Insights |
| Potency & Efficacy | Potency is driven by binding affinity (Kᵢ). Efficacy depends on sustained target occupancy, requiring favorable pharmacokinetics. | High potency is achieved through irreversible inactivation. Efficacy is prolonged, often outlasting the inhibitor's plasma concentration.[16][17][18] | Covalent inhibitors can achieve a more complete and durable shutdown of the target kinase, which can be advantageous for targets where high levels of inhibition are needed for a therapeutic effect.[5][18] |
| Selectivity | Selectivity is achieved by exploiting unique features of the target's ATP pocket. Off-target effects are common due to the conserved nature of the kinome.[19] | Selectivity is dual-layered: affinity for the target pocket and the presence of a reactive nucleophile in the correct position.[19][20] | The requirement for a spatially aligned nucleophile provides an additional layer of selectivity for covalent inhibitors over kinases that lack such a residue, even if their ATP pockets are similar.[19] |
| Duration of Action | Dependent on the drug's pharmacokinetic half-life. | Independent of pharmacokinetic half-life; duration is tied to the target protein's turnover rate.[17] | This "disconnect" between pharmacokinetics and pharmacodynamics is a major advantage, potentially allowing for less frequent dosing and reducing patient burden.[17][18] |
| Overcoming Resistance | Often susceptible to resistance mutations (e.g., "gatekeeper" mutations) that alter the binding pocket and reduce affinity.[1][3] | Can be designed to overcome resistance by targeting residues other than those affected by common mutations.[3][4][21] Covalent binding can be potent enough to inhibit even mutated kinases with lower affinity. | Covalent inhibitors have successfully targeted EGFR mutants resistant to first-generation non-covalent drugs, demonstrating a powerful strategy to combat acquired resistance.[15][21] |
| Safety & Off-Target Effects | Off-target effects are typically reversible and concentration-dependent. | Potential for irreversible off-target modification, leading to idiosyncratic toxicity or immunogenicity.[7][16][18] | The key is to "tune" the reactivity of the electrophilic warhead. The sulfonyl fluoride is considered a well-behaved, moderately reactive electrophile, balancing potency with a lower risk of indiscriminate reactions compared to more aggressive warheads like acrylamides.[7] |
Experimental Workflows for Evaluation
A rigorous and multi-faceted experimental approach is crucial to validate and compare kinase inhibitors. The following protocols represent a self-validating system for assessing inhibitor performance.
}
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining inhibitor potency (IC₅₀).
Principle: The ADP-Glo™ assay is a two-step luminescent assay. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by a luciferase to generate a light signal proportional to the kinase activity.[22][23]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 2X kinase/substrate solution and 2X inhibitor dilutions in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of 2X inhibitor solution (or vehicle control). Add 2.5 µL of 2X kinase/substrate solution to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Expertise Note: Including a "no enzyme" control is critical to establish the background signal and a "vehicle only" (e.g., DMSO) control to define 100% kinase activity.
-
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[22][24]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[22][24]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to confirm that an inhibitor binds to its intended target in a physiological, cellular context.[25][26][27]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. By heating cells treated with an inhibitor and quantifying the amount of soluble target protein remaining, one can directly measure target engagement.[25][28]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of inhibitor or vehicle control and incubate under normal culture conditions for 1-2 hours.
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Trustworthiness Note: A full temperature curve is necessary to determine the optimal temperature for the isothermal dose-response experiment.
-
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein) and quantify the amount of the target protein using a standard protein detection method like Western Blot or AlphaScreen®.[25][27]
-
Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the inhibitor-treated sample indicates target stabilization and engagement.[28]
Conclusion and Future Outlook
The choice between a non-covalent inhibitor and a covalent one featuring a difluorosulfonylbenzene moiety is not a matter of one being universally superior. The decision is context-dependent, guided by the specific biology of the kinase target, the desired therapeutic window, and the potential for resistance.
Non-covalent inhibitors remain the bedrock of kinase drug discovery, offering well-understood pharmacology and development pathways. However, for challenging targets or in cases of acquired resistance, the unique advantages of covalent inhibition are undeniable.[20] The difluorosulfonylbenzene group, powered by SuFEx chemistry, provides a refined tool for creating highly potent, selective, and durable kinase inhibitors.[11][29] Its tuned reactivity offers a compelling balance of efficacy and safety, mitigating some of the historical concerns about irreversible drugs.[7][16]
As our understanding of the kinome deepens and our ability to predict and control chemical reactivity improves, we can expect to see a continued rise in the strategic design and application of targeted covalent inhibitors, with the sulfonyl fluoride moiety playing a prominent role in the development of next-generation precision medicines.
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- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Difluoro-4-(methylsulfonyl)benzene
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The compound 1,2-Difluoro-4-(methylsulfonyl)benzene is a valuable intermediate in the synthesis of fluorinated APIs and agrochemicals, prized for its ability to enhance metabolic stability and membrane permeability in target molecules.[1] However, its chemical structure—a halogenated aromatic sulfone—necessitates a rigorous and informed approach to its disposal to ensure laboratory safety and environmental compliance.
This guide provides a direct, procedural framework for the proper disposal of this compound. It is structured to move from immediate hazard recognition to a clear, step-by-step operational plan, ensuring that every action is grounded in established safety protocols and regulatory standards.
Part 1: Hazard Identification and Risk Assessment
Structural Analogue Analysis: Data for the related compound, 1-Fluoro-4-(methylsulphonyl)benzene, indicates potential hazards including:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation[2]
Given the presence of two fluorine atoms, it is prudent to assume this compound exhibits similar or potentially more pronounced irritant properties. The methylsulfonyl group is generally stable, but the overall molecule must be treated as a hazardous chemical.
Physicochemical Properties Summary: A clear understanding of the physical state and properties of a chemical is the first step in planning its safe disposal.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O₂S | [1] |
| Molecular Weight | 192.18 g/mol | [1] |
| Physical State | Solid | [3] |
| Melting Point | 71°C | [1] |
| Boiling Point | 302.4°C | [1] |
Part 2: Pre-Disposal Safety Protocol: PPE and Spill Control
Based on the inferred hazards, a stringent personal protective equipment (PPE) protocol is non-negotiable. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a risk of dust generation.[4]
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. Ensure exposed skin is covered.
-
Respiratory Protection: All handling of the solid compound outside of a certified chemical fume hood should be avoided. If weighing or transferring powder, ensure it is done within a fume hood or a ventilated balance enclosure.
Immediate Spill Response: In the event of a spill, the priority is to contain the material and prevent exposure.
-
Evacuate and Ventilate: Ensure the immediate area is clear and increase ventilation.[5]
-
Don PPE: Before attempting any cleanup, don the full PPE described above.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[5] Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Thoroughly wash the spill area with soap and water.[5] All cleanup materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
Part 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound falls into a specific regulatory category that dictates its final disposal route.
-
Classification: This compound is a halogenated organic solid . The presence of carbon-halogen bonds places it in a category of waste that is subject to specific land disposal restrictions by the Environmental Protection Agency (EPA).[6][7][8]
-
Waste Segregation: It is critical to segregate this waste stream. Do not mix with non-halogenated solvents or other incompatible waste.[9] Halogenated and non-halogenated wastes are often incinerated under different conditions, and cross-contamination can create complications and increase disposal costs. Collect all solid waste, including contaminated consumables like weighing paper and gloves, in a dedicated, clearly labeled hazardous waste container.[5]
Part 4: Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. In-lab treatment is not recommended due to the stability of the compound and the potential for hazardous byproducts.
Protocol for Disposal:
-
Waste Collection:
-
Designate a specific waste container for "Solid Halogenated Organic Waste." The container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[10]
-
Place all surplus this compound and any materials contaminated with it (e.g., gloves, weighing boats, spill cleanup debris) directly into this container.[5]
-
-
Labeling:
-
Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Irritant," "Acutely Toxic").
-
The accumulation start date.
-
Your name, laboratory, and contact information.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
This area should be secure, away from heat or ignition sources, and clearly marked. Ensure it is stored separately from incompatible materials like strong oxidizing agents, acids, or bases.[11]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[5][12]
-
Provide them with an accurate description of the waste. They are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations, typically via high-temperature incineration at a permitted facility.[6][12]
-
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and compliance at each step.
Caption: Disposal workflow for this compound.
References
-
This compound. MySkinRecipes. [Link]
-
This compound | C7H6F2O2S | CID 2782743. PubChem. [Link]
-
1-Fluoro-4-(methylsulphonyl)benzene | C7H7FO2S | CID 67994. PubChem. [Link]
-
Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison - Biomedical Engineering. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
1,4-Difluoro-2-(methylsulfonyl)benzene. LookChem. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
[Benzylsulfanyl(difluoro)methyl]benzene | C14H12F2S | CID 23237230. PubChem. [Link]
-
EPA HAZARDOUS WASTE CODES. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 1-Fluoro-4-(methylsulphonyl)benzene | C7H7FO2S | CID 67994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 236739-03-0,1,4-Difluoro-2-(methylsulfonyl)benzene | lookchem [lookchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. mtu.edu [mtu.edu]
- 11. fishersci.com [fishersci.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Guide to Personal Protective Equipment for Handling 1,2-Difluoro-4-(methylsulfonyl)benzene
This guide provides essential safety protocols and logistical information for the handling and disposal of 1,2-Difluoro-4-(methylsulfonyl)benzene (CAS No. 424792-57-4). It is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks associated with this chemical.
Understanding the Risks: A Proactive Approach to Safety
This compound is a solid compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its hazard profile is fundamental to establishing safe handling practices. According to the Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Respiratory Irritation (Category 3): May cause respiratory irritation.
Given these hazards, direct contact with the skin, eyes, and respiratory system must be prevented through the diligent use of appropriate Personal Protective Equipment (PPE).
Core Principles of PPE Selection
The selection of PPE should not be a generic exercise but a risk-based assessment tailored to the specific chemical and handling procedures. The core principle is to create a barrier between the user and the hazardous substance. For this compound, this means focusing on chemical resistance, particularly for gloves and protective clothing, and ensuring adequate respiratory and eye protection.
Engineering Controls as the First Line of Defense
Before detailing PPE, it is crucial to emphasize the role of engineering controls. Whenever possible, this compound should be handled in a certified chemical fume hood to minimize the inhalation of any dust or aerosols. Local exhaust ventilation should be used for any procedures that cannot be conducted within a fume hood.
Essential Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and irritation. Double gloving is recommended for extended handling. |
| Eyes/Face | Safety goggles with side shields or a face shield | To protect against dust particles and potential splashes causing serious eye irritation. |
| Body | Laboratory coat or chemical-resistant apron | To protect the skin and personal clothing from contamination. |
| Respiratory | N95 respirator or higher | To prevent inhalation of dust particles, especially when handling larger quantities or if engineering controls are insufficient. |
| Feet | Closed-toe shoes | To protect feet from spills. |
In-Depth Look at Glove Selection
Choosing the correct gloves is critical. While no single glove material is impervious to all chemicals, nitrile and neoprene gloves generally offer good resistance to a wide range of laboratory chemicals.[2][3] For this compound, consider the following:
-
Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. Select gloves with a breakthrough time that exceeds the duration of the handling procedure.
-
Degradation: This refers to the physical changes in the glove material upon contact with a chemical. Inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.
Always consult the glove manufacturer's chemical resistance chart for specific data.
Step-by-Step Operational Plan
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to disposal.
Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood or other ventilation system is functioning correctly.
-
Assemble all Materials: Have the chemical, necessary equipment, and waste containers ready within the fume hood.
-
Review the SDS: Re-familiarize yourself with the hazards and emergency procedures.
-
Don PPE: Follow the correct sequence for donning PPE as detailed below.
Donning PPE Workflow
Caption: Sequential process for donning Personal Protective Equipment.
Handling Procedure
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to contain any dust. Use a spatula and weighing paper.
-
Dissolving: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Keep all reaction vessels closed to prevent the release of any vapors or aerosols.
-
Post-Handling: Decontaminate all surfaces and equipment that came into contact with the chemical.
Doffing PPE Workflow
Caption: Sequential process for doffing Personal Protective Equipment.
Disposal Plan
Proper disposal of contaminated materials is a critical final step to prevent environmental contamination and exposure to others.
Waste Segregation
-
Solid Waste: Any disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Decontamination and Disposal of PPE
-
Disposable PPE: All disposable PPE, including gloves and respirators, should be considered contaminated and disposed of as hazardous waste.[5]
-
Reusable PPE: Reusable items like safety goggles and face shields should be decontaminated according to your institution's established procedures before being stored. Laboratory coats should be professionally laundered if contaminated.
All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe and productive research environment.
References
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
